Technical Documentation Center

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
  • CAS: 1550901-34-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary In contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 3-(1-Cyclopropylethyl)-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly specialized, privileged scaffold that merges the hydrogen-bonding capacity of a 5-aminoisoxazole core with the unique steric and lipophilic properties of a 1-cyclopropylethyl substituent.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, field-proven analysis of this compound. This whitepaper details its physicochemical profile, self-validating synthetic methodologies, and downstream derivatization strategies, grounded in authoritative chemical literature.

Structural Analysis & Physicochemical Profiling

The architecture of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine is defined by two distinct domains:

  • The 5-Aminoisoxazole Core: Acts as a robust bioisostere for amides and phenols. The primary amine at the 5-position is a critical vector for functionalization (e.g., amide coupling), while the isoxazole nitrogen and oxygen serve as potent hydrogen-bond acceptors.

  • The 1-Cyclopropylethyl Substituent: Introduces a chiral center adjacent to the heteroaromatic ring. The cyclopropyl moiety restricts conformational flexibility and enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation compared to linear alkyl chains.

To facilitate rational drug design, the quantitative physicochemical properties of this building block are summarized below.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Name 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amineIUPAC standard nomenclature
CAS Registry Number 1550901-34-2Unique identifier for the racemic mixture
Molecular Formula C₈H₁₂N₂OBase for mass spectrometry (M+H = 153.1)
Molecular Weight 152.19 g/mol Low MW allows for extensive downstream elaboration
Topological Polar Surface Area ~52.0 ŲOptimal for passive membrane permeability
Hydrogen Bond Donors 1 (Primary Amine)Key for hinge-binding in kinase targets
Hydrogen Bond Acceptors 3 (N, O, N)Facilitates solvent and target interactions
Estimated LogP 1.4 – 1.8Balanced lipophilicity for oral bioavailability

Synthetic Methodologies

The most robust and scalable approach to synthesizing 3-substituted 5-aminoisoxazoles relies on the cyclocondensation of a


-ketonitrile with hydroxylamine. This method is highly regioselective, driven by the differential electrophilicity of the ketone and nitrile carbons [1].
Experimental Protocol: Two-Step Synthesis

Step 1: Preparation of the


-Ketonitrile Intermediate 
Rationale: The generation of the 

-ketonitrile requires the nucleophilic acyl substitution of an ester by a deprotonated nitrile. We utilize Lithium Diisopropylamide (LDA) to quantitatively deprotonate acetonitrile, as weaker bases fail to overcome its high pKa (~25).
  • Setup: In an oven-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.5 M). Cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Nitrile Addition: Add anhydrous acetonitrile (1.1 eq) dropwise. Stir for 45 minutes at -78 °C to form the cyanomethyl anion.

  • Acylation: Slowly add ethyl 2-cyclopropylpropanoate (1.0 eq). The slow addition prevents the self-condensation of the ester. Allow the reaction to warm to room temperature over 4 hours.

  • Validation Checkpoint: Quench with 1M HCl. Extract with EtOAc. Monitor via TLC (Hexanes/EtOAc 3:1). The intermediate (4-cyclopropyl-3-oxopentanenitrile) will show a distinct mass of [M+H]⁺ = 138.1 via LC-MS.

Step 2: Cyclocondensation to 5-Aminoisoxazole Rationale: Hydroxylamine hydrochloride is used instead of the free base for stability. Sodium acetate (NaOAc) is chosen as the base because it gently liberates hydroxylamine in situ without causing base-catalyzed hydrolysis of the


-ketonitrile [2].
  • Setup: Dissolve the crude

    
    -ketonitrile (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.3 M).
    
  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and NaOAc (1.2 eq) sequentially.

  • Cyclization: Heat the mixture to reflux (approx. 85 °C) for 12–16 hours. The hydroxylamine nitrogen attacks the ketone to form an oxime, which subsequently cyclizes onto the nitrile carbon.

  • Validation Checkpoint: Cool the mixture, concentrate under reduced pressure, and partition between water and EtOAc. LC-MS of the organic layer must confirm the product mass [M+H]⁺ = 153.1. ¹H NMR (DMSO-d₆) will exhibit a characteristic broad singlet at ~5.5 ppm (-NH₂) and a sharp singlet at ~5.0 ppm (isoxazole C4-H).

Synthesis A Ethyl 2-cyclopropylpropanoate + Acetonitrile B LDA, THF -78 °C to RT A->B C β-Ketonitrile Intermediate (m/z = 138.1) B->C D NH₂OH·HCl, NaOAc EtOH/H₂O, Reflux C->D E 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine D->E

Figure 1: Two-step synthetic workflow for 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine.

Reactivity & Derivatization Strategies

The utility of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine lies in its orthogonal reactivity profile. The molecule can be functionalized at two primary sites: the 5-amino group and the 4-position of the isoxazole ring.

Amidation at the 5-Position

The 5-amino group is mildly nucleophilic due to the electron-withdrawing nature of the isoxazole ring. Standard amide coupling requires robust activating agents.

  • Protocol: React the amine with a target carboxylic acid using HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF at 50 °C. The elevated temperature is often necessary to overcome the reduced nucleophilicity of the heteroaromatic amine.

Electrophilic Substitution at the 4-Position

The C4 position of the isoxazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution, making it an ideal vector for extending the pharmacophore.

  • Protocol: Treatment with N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in DMF at room temperature rapidly yields the 4-halo-5-aminoisoxazole. This intermediate can then be subjected to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to introduce aryl or alkynyl groups.

Reactivity Core 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine Amidation Amidation (R-COOH, HATU, DIPEA) Core->Amidation Halogenation Electrophilic Halogenation (NBS or NIS, DMF) Core->Halogenation AmideProd 5-Amido Derivative (Kinase Hinge Binder) Amidation->AmideProd HaloProd 4-Halo-5-aminoisoxazole Halogenation->HaloProd Coupling Palladium Catalysis (Suzuki/Sonogashira) HaloProd->Coupling CoupledProd 4-Substituted Derivative (Extended Pharmacophore) Coupling->CoupledProd

Figure 2: Primary reactivity pathways and derivatization strategies for the 5-aminoisoxazole core.

Medicinal Chemistry Applications

The integration of the 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine scaffold into drug candidates is driven by several pharmacological advantages [3]:

  • Kinase Hinge Binding: When converted to an amide, the resulting 5-amidoisoxazole motif acts as a potent bidentate hydrogen bond donor/acceptor system. It perfectly mimics the binding mode of ATP at the hinge region of various kinases.

  • Stereospecific Pocket Probing: The chiral center at the 1-cyclopropylethyl group is a powerful tool for Structure-Activity Relationship (SAR) studies. Separation of the enantiomers (typically via chiral Supercritical Fluid Chromatography, SFC) allows medicinal chemists to exploit asymmetric hydrophobic pockets in target proteins, often resulting in a significant difference in potency between the eutomer and distomer.

  • Metabolic Shielding: The cyclopropyl ring provides steric bulk that shields the adjacent methine proton from oxidative metabolism, thereby improving the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) of the parent drug compared to linear isopropyl or sec-butyl analogs.

References

  • Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE PrepChem[Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs National Center for Biotechnology Information (PMC)[Link]

Exploratory

Molecular weight and formula of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

An In-depth Technical Guide to 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine Introduction 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is a heterocyclic organic compound featuring a unique combination of a cyclopropyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Introduction

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is a heterocyclic organic compound featuring a unique combination of a cyclopropyl group and an amino-oxazole core. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest to researchers in medicinal chemistry and drug development. The cyclopropyl ring is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity.[1] The 1,2-oxazole (isoxazole) ring is a key scaffold in numerous pharmaceuticals, known for a wide range of biological activities.[2][3][4][5] This guide provides a comprehensive overview of the compound's properties, a plausible synthetic route, and its potential applications, synthesized from established chemical principles and related literature.

Compound Identification and Physicochemical Properties

The fundamental characteristics of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine are summarized below. These data are primarily derived from computational predictions and public chemical databases.[6]

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 1-cyclopropylethyl substituent at the 3-position and the amine group at the 5-position of the 1,2-oxazol ring.

Caption: 2D Structure of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Compound Identifiers
IdentifierValueSource
IUPAC Name 3-(1-cyclopropylethyl)-1,2-oxazol-5-aminePubChem
Molecular Formula C₈H₁₂N₂O[6]
SMILES CC(C1CC1)C2=NOC(=C2)N[6]
InChI InChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3[6]
Physicochemical Properties
PropertyValueUnitSource
Molecular Weight 152.19 g/mol Calculated
Monoisotopic Mass 152.09496Da[6]
XlogP (predicted) 1.8[6]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis involves two main stages:

  • Stage 1: Synthesis of the key intermediate, 1-cyclopropylethylamine.

  • Stage 2: Construction of the 5-amino-1,2-oxazole ring from the amine precursor.

SynthesisPathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Heterocycle Formation ketone Cyclopropyl methyl ketone step1 Reductive Amination (Ti(OiPr)₄) ketone->step1 amine_reagent S-(-)-α-phenylethylamine amine_reagent->step1 reducing_agent NaBH₄ reducing_agent_step Reduction reducing_agent->reducing_agent_step intermediate_amine 1-Cyclopropylethylamine (Precursor) step2 Amide Formation & Cyclization intermediate_amine->step2 propynamide 3-(trimethylsilyl)propynamide propynamide->step2 azide NaN₃ / NH₄Cl azide_step Cyclization to Amino-oxazole azide->azide_step final_product 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine step1->reducing_agent_step reducing_agent_step->intermediate_amine step2->azide_step azide_step->final_product

Sources

Foundational

Physical characteristics of cyclopropyl-substituted isoxazole amines

An In-Depth Technical Guide to the Physical Characteristics of Cyclopropyl-Substituted Isoxazole Amines Foreword: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the relentles...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characteristics of Cyclopropyl-Substituted Isoxazole Amines

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the isoxazole ring system stands out for its versatile biological activities and synthetic accessibility.[1][2][3] When functionalized with both a cyclopropyl moiety and an amine group, the resulting scaffold becomes a powerful tool in drug discovery. The cyclopropyl group, a small, strained carbocycle, is far from a simple lipophilic appendage; its unique electronic properties and rigid, three-dimensional structure can profoundly influence a molecule's conformation, metabolic stability, and binding affinity.[4] The amine group, a key pharmacophoric element, provides a handle for hydrogen bonding and salt formation, crucial for solubility and target interaction.

This guide provides an in-depth exploration of the core physical characteristics of cyclopropyl-substituted isoxazole amines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the underlying principles and experimental causality. We will dissect the molecular architecture, outline methods for its characterization, and provide robust protocols for empirical validation, empowering you to leverage this privileged scaffold in your research endeavors.

Molecular Architecture and Its Physicochemical Implications

The combination of an aromatic isoxazole ring, a basic amine, and a strained cyclopropyl group creates a molecule with a unique confluence of properties. Understanding these individual components is key to predicting the behavior of the whole.

  • The Isoxazole Core: As a five-membered aromatic heterocycle, the isoxazole ring is relatively electron-poor and planar. The weak N-O bond is a key feature, influencing both its electronic nature and potential metabolic pathways.[1] Its planarity and ability to participate in π-stacking and hydrogen bonding (via the nitrogen and oxygen atoms) are critical for molecular recognition.

  • The Cyclopropyl Moiety: This three-membered ring is characterized by significant ring strain (~27.5 kcal/mol), which imparts high s-character to its C-C bonds, making it electron-rich at its center and influencing adjacent groups electronically.[4] It is a compact, rigid, and lipophilic substituent that can serve as a "non-classical bioisostere" for various functional groups, often improving metabolic stability by blocking sites of oxidation.

  • The Amine Functional Group: As a primary, secondary, or tertiary amine, this group is typically the most basic center in the molecule, defined by its pKa. It is a potent hydrogen bond donor and/or acceptor, which is fundamental to aqueous solubility and target binding.[5]

The interplay of these three components dictates the molecule's overall physical profile. The lipophilicity of the cyclopropyl group may be balanced by the hydrogen bonding capacity of the amine and isoxazole, creating a complex solubility profile. The rigidity of the cyclopropyl and isoxazole components can reduce the entropic penalty upon binding to a biological target.

Caption: General scaffold of a cyclopropyl-substituted isoxazole amine.

Synthesis and Spectroscopic Confirmation

A robust understanding of a molecule's physical properties begins with unambiguous confirmation of its chemical structure. The most common synthetic route to this scaffold involves a 1,3-dipolar cycloaddition between a nitrile oxide and a cyclopropyl-containing alkyne.[6][7][8]

G start1 Cyclopropyl Alkyne cycloaddition [3+2] Cycloaddition start1->cycloaddition start2 Hydroxamoyl Halide intermediate In situ Nitrile Oxide Generation (Base) start2->intermediate intermediate->cycloaddition product1 Cyclopropyl-Substituted Isoxazole cycloaddition->product1 fg_intro Functional Group Interconversion (e.g., Reduction of Nitro/Azide) product1->fg_intro final_product Final Amine Product fg_intro->final_product

Caption: A generalized workflow for the synthesis of the target compounds.

Once synthesized and purified, the structure must be rigorously confirmed. Spectroscopic analysis is the cornerstone of this process.

Data Presentation: Expected Spectroscopic Signatures

The following table summarizes the key spectroscopic features used to identify and confirm the structure of cyclopropyl-substituted isoxazole amines.

Technique Key Feature Expected Observation & Rationale Reference
¹H NMR Cyclopropyl ProtonsComplex multiplets in the upfield region (typically 0.5-1.5 ppm). The high s-character of the C-H bonds and restricted rotation lead to distinct chemical shifts and complex splitting patterns.[9]
Isoxazole ProtonA singlet (if substituted at C3 and C5) typically in the aromatic region (6.0-8.5 ppm). Its exact shift is sensitive to the electronic nature of other substituents.
N-H ProtonsBroad singlet, variable chemical shift. Can be confirmed by D₂O exchange, which causes the peak to disappear. The broadness is due to quadrupolar relaxation and chemical exchange.
¹³C NMR Cyclopropyl CarbonsCharacteristic upfield signals (typically 0-20 ppm). The strained ring environment results in significant shielding compared to other aliphatic carbons.[9][10]
Isoxazole CarbonsSignals in the aromatic region (~100-170 ppm). The carbon bearing the oxygen (C5) is typically the most downfield.
IR Spectroscopy N-H StretchPrimary amines (R-NH₂) show two sharp bands (~3300-3500 cm⁻¹). Secondary amines (R₂NH) show one band. These are due to symmetric and asymmetric stretching modes.[10]
C=N/N-O StretchAbsorptions in the 1400-1650 cm⁻¹ region, characteristic of the isoxazole ring system.[11]
Mass Spec. Molecular Ion (M⁺)The Nitrogen Rule is a key diagnostic: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]
Fragmentationα-Cleavage: The C-C bond adjacent to the amine is often cleaved, resulting in a resonance-stabilized iminium cation. This is a characteristic fragmentation pathway for amines.[5]

Core Physicochemical Properties: A Quantitative Perspective

The utility of a compound in drug development is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point and Crystallinity

The melting point (Mp) is a fundamental property that reflects the stability of the crystal lattice. High melting points are correlated with strong intermolecular forces and efficient crystal packing.

  • Causality: The rigid, planar isoxazole ring and the compact, three-dimensional cyclopropyl group can facilitate ordered packing in the crystal lattice, potentially leading to higher melting points compared to more flexible, acyclic analogues. However, the final melting point is a complex function of all intermolecular interactions, including hydrogen bonds from the amine group. The formation of pharmaceutical co-crystals can be a strategy to deliberately modify the melting point and, consequently, the solubility of the parent molecule.[12][13]

Solubility

Aqueous solubility is a critical determinant of oral bioavailability. For this class of compounds, solubility is a delicate balance between lipophilic and hydrophilic character.

  • Causality:

    • Lipophilic Contribution: The cyclopropyl group is non-polar and contributes to the molecule's lipophilicity (fat-solubility).

    • Hydrophilic Contribution: The amine group is basic and can be protonated at physiological pH, forming a charged species with significantly higher aqueous solubility. The nitrogen and oxygen atoms of the isoxazole ring can also act as hydrogen bond acceptors.

    • The Balance: The overall solubility depends on the pKa of the amine and the LogP of the molecule. Fine-tuning solubility often involves modifying substituents on the isoxazole ring or the amine to alter these competing factors.

Lipophilicity (LogP)

The partition coefficient (LogP) measures the distribution of a compound between an organic (e.g., octanol) and an aqueous phase, serving as a proxy for its lipophilicity.

  • Causality: The cyclopropyl group is a well-established lipophilic modifier. Replacing a gem-dimethyl group with a cyclopropyl ring, for instance, often increases LogP while maintaining a similar steric profile. This property is crucial, as LogP is a key parameter in many models predicting drug absorption and blood-brain barrier penetration.

Acidity/Basicity (pKa)

The pKa value quantifies the strength of an acid or base. For cyclopropyl-substituted isoxazole amines, the basicity of the amine is the most relevant parameter.

  • Causality: The pKa of the amine group will be influenced by the electronic effects of the attached isoxazole ring. Isoxazole is generally considered an electron-withdrawing group, which would be expected to decrease the basicity (lower the pKa) of an attached amine compared to a simple alkylamine. This modulation of pKa is a key consideration, as it dictates the ionization state of the molecule at a given pH, which in turn affects solubility, receptor binding, and cell membrane permeability.

Summary of Physicochemical Properties
Property Influencing Factors Implication for Drug Development
Melting Point Crystal packing efficiency, H-bonding, molecular rigidity.Affects formulation stability and dissolution rate. A proxy for lattice energy, which influences solubility.[13]
Solubility Balance between lipophilic (cyclopropyl) and hydrophilic (amine, isoxazole) groups; pKa of the amine.Critical for oral bioavailability. Poor solubility is a major hurdle in drug development.[14]
Lipophilicity (LogP) Primarily the cyclopropyl group and other non-polar substituents.Governs membrane permeability, plasma protein binding, and metabolic clearance.
Basicity (pKa) Electron-withdrawing nature of the isoxazole ring.Determines the ionization state at physiological pH, impacting solubility, absorption, and target interaction.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, all experimental data must be generated using robust, well-defined protocols. The following methodologies provide a framework for characterizing the physical properties of novel cyclopropyl-substituted isoxazole amines.

Protocol 1: Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and assessing the crystallinity of a sample.

  • Expertise & Causality: DSC is preferred over traditional capillary methods as it also provides information on the enthalpy of fusion (the energy required to melt the substance), which is directly related to lattice strength. It can also detect multiple thermal events, such as polymorph transitions or decomposition.[14]

  • Methodology:

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

    • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan with a lid.

    • Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The absence of other thermal events prior to melting suggests the sample is a single, stable crystalline form under the tested conditions.[15]

Protocol 2: Spectroscopic Characterization Workflow

This protocol ensures comprehensive and high-quality data for structural confirmation.

  • Expertise & Causality: Using a multi-spectroscopic approach provides orthogonal data points, creating a self-validating system for structure elucidation. For instance, the number of protons from ¹H NMR should be consistent with the molecular formula determined by high-resolution mass spectrometry (HRMS).

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. The choice of solvent is critical for sample solubility and to avoid overlapping solvent peaks with signals of interest.[10] For IR, an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples as it requires minimal preparation.[10]

    • ¹H and ¹³C NMR Acquisition: Acquire spectra on a spectrometer of at least 400 MHz. For ¹³C NMR, ensure a sufficient relaxation delay (e.g., 2-5 seconds) to allow for the quantitative detection of all carbon atoms, including quaternary carbons.[10]

    • HRMS Acquisition: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI) to obtain a high-resolution mass spectrum. The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.

    • Data Integration: Analyze all spectra in concert. Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to resolve complex spin systems or confirm assignments. The integrated data set must be fully consistent with the proposed chemical structure.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Expertise & Causality: This method ensures that the solution reaches equilibrium, providing a measure of true thermodynamic solubility rather than the kinetic solubility often measured in high-throughput screens. This is critical for building accurate structure-property relationships.

  • Methodology:

    • System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).

    • Equilibration: Add an excess of the solid compound to the buffered solution in a sealed vial. Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Processing: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. The use of a low-binding filter is crucial to prevent loss of the analyte.

    • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Conclusion

The cyclopropyl-substituted isoxazole amine scaffold represents a confluence of desirable traits for medicinal chemistry: the proven biological relevance of the isoxazole ring, the solubility and binding potential of the amine, and the unique conformational and metabolic benefits imparted by the cyclopropyl group. A thorough understanding of the physical characteristics discussed herein—melting point, solubility, lipophilicity, and basicity—is not merely an academic exercise. It is a prerequisite for rational drug design. By employing the robust, self-validating experimental protocols outlined in this guide, researchers can accurately characterize these molecules, build predictive structure-activity and structure-property relationships, and ultimately accelerate the journey from a promising molecular scaffold to a viable drug candidate.

References

  • Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. IntechOpen. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. Available at: [Link]

  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. Available at: [Link]

  • Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Spectroscopy of Amines. OpenStax. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Physical Properties of Cyclestructure. American International Journal of Biology and Life Sciences. Available at: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Available at: [Link]

  • Synthesis, Characterization and Physicochemical Properties of an Ibuprofen Pharmaceutical Cocrystal. Chinese Chemical Society. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Integration of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary & Chemical Context In modern drug discovery, the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold is a privileged building block, frequently utilized in the synthesis of kinase inhibitors, anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, the 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold is a privileged building block, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. The specific derivative 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (CAS availability pending specific supplier catalogs) introduces a bulky, lipophilic cyclopropylethyl moiety at the 3-position. While this substitution is highly desirable for optimizing target binding affinity and modulating the pharmacokinetic lipophilicity (logP) of downstream drug candidates, it fundamentally alters the physicochemical handling profile of the raw material.

As a Senior Application Scientist, I have structured this guide to transcend a standard 16-section Safety Data Sheet (SDS). Here, we will deconstruct the physicochemical properties of this compound, explain the mechanistic causality behind its hazard classifications, and provide a self-validating experimental workflow for safe laboratory handling.

Physicochemical Profiling & Hazard Assessment

To safely handle 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine, researchers must first understand how its molecular structure dictates its macroscopic behavior in the lab. The monoisotopic mass of this compound is 152.09 Da[1]. Like many 5-aminoisoxazole derivatives, it is classified under specific Globally Harmonized System (GHS) hazard codes[2],[3].

The table below synthesizes the quantitative data and extrapolates the mechanistic implications of its hazard profile based on the established safety data of the 5-aminoisoxazole class.

Table 1: Physicochemical & Hazard Data Summary

Property / Hazard CodeValue / ClassificationMechanistic Implication for Researchers
Molecular Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol Low molecular weight increases the risk of aerosolization and inhalation if the compound is handled as a dry, milled powder.
SMILES CC(C1CC1)C2=NOC(=C2)NThe primary amine (–NH₂) acts as a localized nucleophile, contributing to biological reactivity and tissue irritation.
H302 Harmful if swallowedThe lipophilic cyclopropylethyl group enhances membrane permeability, leading to rapid gastrointestinal absorption[3].
H315 / H319 Causes skin/eye irritationThe amine group can disrupt local cellular pH and interact with mucosal proteins, causing acute inflammation upon contact[2].
H335 May cause respiratory irritationFine particulates of the free base can deposit in the upper respiratory tract, triggering localized nucleophilic irritation[2].

Toxicological Mechanisms & Mitigation Strategy

Understanding the why behind safety protocols ensures higher compliance and better experimental design.

  • Dermal Penetration Causality (H315): The addition of the 1-cyclopropylethyl group significantly increases the lipophilicity of the isoxazole core compared to unsubstituted analogs. This means the compound has a higher partition coefficient, allowing it to permeate the lipid bilayers of the stratum corneum more efficiently. Therefore, standard latex gloves are insufficient; nitrile gloves (which offer superior resistance to lipophilic organic molecules) are strictly required.

  • Respiratory Aerosolization (H335): Amines often crystallize as fine, statically charged powders. When opening a vial, static repulsion can cause the powder to aerosolize. Inhalation of these micro-particles leads to rapid dissolution in the mucosal lining of the lungs, causing acute respiratory irritation[2]. This necessitates the use of static-dissipative weighing techniques within a calibrated fume hood.

Self-Validating Experimental Protocol: Safe Solubilization & Assay Preparation

To ensure trustworthiness and reproducibility, the following protocol for preparing a 10 mM in vitro stock solution is designed as a self-validating system . Each step includes a verification check to confirm safety and accuracy before proceeding.

Step 1: Environmental & Equipment Verification

  • Action: Transfer the sealed vial of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine to a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of at least 0.5 m/s (100 fpm). Do not unseal the vial if the alarm is active.

Step 2: Static Mitigation & Weighing

  • Action: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Pass an anti-static gun (e.g., Zerostat) over the closed vial and the anti-static weigh boat. Carefully weigh out 15.22 mg of the compound.

  • Causality: Neutralizing static charge prevents the low-molecular-weight powder from aerosolizing (mitigating H335 risk) and ensures gravimetric accuracy by preventing powder from clinging to the spatula.

  • Validation: The balance must stabilize within 5 seconds. Drifting weights indicate active static interference or draft exposure.

Step 3: In-Hood Solubilization

  • Action: Transfer the powder to a 15 mL glass scintillation vial. Add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock. Cap the vial tightly and vortex for 30 seconds.

  • Causality: DMSO is chosen because it rapidly solvates both the lipophilic cyclopropyl moiety and the polar amine, eliminating the risk of airborne dust before the vial is removed from the hood.

  • Validation (The Self-Check): Hold the vial against a light source. The solution must be 100% optically clear with no visible particulates. If particulates remain, sonicate for 2 minutes. Never remove a suspension of a hazardous amine from the fume hood.

Emergency Response & Handling Workflow

The following Graphviz diagram maps the logical decision tree for handling the compound and responding to potential exposure events.

G Start Initiate Handling of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Transfer to Fume Hood (Verify Face Velocity > 0.5 m/s) PPE->Vent Weigh Static-Free Weighing & DMSO Solubilization Vent->Weigh Spill Spill or Exposure Event? Weigh->Spill ExpSkin Skin/Eye Contact (H315/H319): Rinse 15 mins with water Spill->ExpSkin Exposure ExpSpill Bench Spill: Sweep with damp absorbent Spill->ExpSpill Spill Success Visual Validation: Clear Solution Proceed to Assay Spill->Success No Incident Waste Dispose as Hazardous Waste (EPA/Local Guidelines) ExpSkin->Waste ExpSpill->Waste

Caption: Logical workflow for the safe handling, solubilization, and emergency spill response for 5-aminoisoxazoles.

References

  • PubChemLite - 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (C8H12N2O)
  • Safety Data Sheet - Isoxazol-5-amine Source: ChemScene URL
  • 3-(Thiophen-2-yl)

Sources

Foundational

In-Depth Technical Guide: pKa Values and Physicochemical Profiling of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary & Core Directive As drug discovery pipelines increasingly explore complex heteroaromatic scaffolds, understanding the precise physicochemical boundaries of these molecules is paramount. 3-(1-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

As drug discovery pipelines increasingly explore complex heteroaromatic scaffolds, understanding the precise physicochemical boundaries of these molecules is paramount. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly specialized building block featuring a 5-aminoisoxazole core.

For researchers and formulation scientists, the critical takeaway regarding this molecule is its ultra-low basicity . Driven by the profound electron-withdrawing nature of the 1,2-oxazole ring, the exocyclic primary amine is essentially non-basic under physiological conditions. This guide deconstructs the structural causality behind its predicted sub-zero pKa, outlines the severe implications for Absorption, Distribution, Metabolism, and Excretion (ADME) and formulation, and provides a self-validating experimental protocol for accurate pKa determination.

Structural Analysis & pKa Causality

To understand the physicochemical behavior of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, we must analyze the electronic environment of the 1,2-oxazol-5-amine (isoxazole) pharmacophore.

The Illusion of the Primary Amine

In aliphatic systems, a primary amine typically exhibits a pKa of ~9.0 to 10.5. However, when attached directly to the 5-position of an isoxazole ring, the nitrogen's lone pair is heavily delocalized into the


-system of the electron-deficient heteroaromatic ring. The highly electronegative oxygen and nitrogen atoms within the ring act as an electron sink. Consequently, protonation of the exocyclic amino group is thermodynamically highly unfavorable.

When protonation does occur (in extremely acidic media), it typically happens at the ring nitrogen rather than the exocyclic amine, forming a conjugate acid with a pKa well below zero.

Comparative pKa Extrapolation

Because empirical pKa data for the specific 3-(1-cyclopropylethyl) derivative is not widely published, we must extrapolate from structurally homologous 5-aminoisoxazoles:

  • 1: Predicted conjugate acid pKa of -0.59 ± 0.50 [1].

  • 2: Predicted conjugate acid pKa of -0.31 ± 0.50 [2].

The 1-cyclopropylethyl group at the C3 position provides a mild inductive electron-donating effect (+I), slightly stronger than a methyl group but sterically distinct from a tert-butyl group. Therefore, the pKa of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is confidently predicted to fall within the -0.50 to -0.30 range.

G cluster_0 Ionization State at Physiological pH N1 Neutral 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine (Predominant Species) N2 Conjugate Acid (Protonated Ring N) pKa ~ -0.4 N1->N2 + H⁺ (Requires pH < 0) N3 High Lipophilicity (LogP Driven) N1->N3 pH 1.2 to 7.4 N4 Salt Formation Unviable (ΔpKa < 3 for standard acids) N1->N4 Formulation Impact

Caption: Thermodynamic equilibrium and formulation impact of the ultra-low pKa 1,2-oxazol-5-amine core.

Implications for Drug Development

The sub-zero pKa of this scaffold dictates strict boundaries for downstream pharmaceutical development.

The Salt Formation Bottleneck

A fundamental rule of pharmaceutical salt screening is the


pKa rule: to form a stable, non-hygroscopic salt, the pKa of the base must be at least 3 units higher than the pKa of the counterion acid (

). With a base pKa of ~ -0.4, an acid with a pKa

is required. Standard pharmaceutical acids (e.g., HCl, pKa -3.0; Methanesulfonic acid, pKa -1.2) will fail to protonate the molecule sufficiently, leading to disproportionation during dissolution. Conclusion: This molecule must be developed as a free base.
ADME Consequences

Because the molecule cannot be ionized at gastrointestinal pH (pH 1.2 – 6.8) or blood pH (7.4), its solubility is entirely dictated by its intrinsic lipophilicity (LogP). While this guarantees excellent passive membrane permeability (ideal for CNS targets or intracellular kinase inhibition), it virtually guarantees dissolution-rate limited oral absorption (BCS Class II). Formulators must immediately pivot to enabling technologies such as Amorphous Solid Dispersions (ASDs) or lipid-based drug delivery systems (SMEDDS).

Self-Validating Protocol: UV-Metric pKa Determination

Standard potentiometric titrations using glass electrodes fail for pKa values < 2.0 due to extreme acid error and the massive ionic strength shifts caused by high titrant volumes. To accurately measure the pKa of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, scientists must utilize UV-Metric Titration with Cosolvent Extrapolation [3].

Step-by-Step Methodology

This protocol leverages the 4 to resolve weak pH-dependent spectral shifts[4].

  • Reagent Preparation: Prepare a 0.04 mM stock solution of the API in HPLC-grade methanol.

  • Cosolvent Matrix Setup: Prepare four distinct cosolvent mixtures (e.g., 20%, 30%, 40%, and 50% wt/wt methanol in water). Maintain a constant ionic strength background of 0.15 M using KCl[4]. Causality: Cosolvents ensure the highly lipophilic free base remains in solution, while multiple ratios allow for accurate mathematical extrapolation to pure water.

  • Automated UV-Metric Titration: Using the Sirius T3, titrate each cosolvent mixture from pH 7.0 down to pH 0.5 using standardized 0.5 M HCl[5].

  • Spectral Acquisition: Record UV absorbance spectra (230–400 nm) at intervals of 0.2 pH units[4]. The protonation of the isoxazole ring will induce a subtle bathochromic/hypsochromic shift[3].

  • Target Factor Analysis (TFA): Apply TFA software to deconvolute the overlapping spectra of the neutral and protonated species, extracting the apparent pKa (

    
    ) for each methanol ratio[3].
    
  • Yasuda-Shedlovsky Extrapolation: Plot the

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures. Perform a linear regression and extrapolate to
    
    
    of pure water to determine the absolute aqueous pKa[4].

G Step1 1. Cosolvent Preparation 0.04 mM API in 20-50% MeOH/H2O Step2 2. UV-Metric Titration Automated titration (pH 7.0 → 0.5) Step1->Step2 0.15 M KCl background Step3 3. Target Factor Analysis (TFA) Deconvolution of weak spectral shifts Step2->Step3 Multi-wavelength UV data Step4 4. Yasuda-Shedlovsky Extrapolation Linear regression to 0% cosolvent (Aqueous pKa) Step3->Step4 Apparent psKa values

Caption: Step-by-step UV-metric titration workflow for accurately determining sub-zero pKa values.

Data Presentation

Table 1: Comparative pKa Values of 5-Aminoisoxazole Derivatives
CompoundSubstituent at C3Predicted pKa (Conjugate Acid)Reference
3-Methylisoxazol-5-amine-CH₃-0.59 ± 0.50Guidechem[1]
3-tert-Butylisoxazol-5-amine-C(CH₃)₃-0.31 ± 0.50Lookchem[2]
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine -CH(CH₃)(Cyclopropyl) ~ -0.50 to -0.30 Extrapolated
Table 2: Physicochemical Impact Matrix for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
ParameterValue/State at pH 7.4Formulation & Clinical Consequence
Ionization State 100% UnionizedHigh lipophilicity; relies entirely on intrinsic solubility for dissolution.
Salt Formation Unviable (

pKa < 3)
Free base must be used; necessitates lipid-based or ASD formulations to rescue bioavailability.
Membrane Permeability High (Passive Diffusion)Highly favorable for intracellular targeting or blood-brain barrier (BBB) penetration.

References

  • Guidechem. "5-AMINO-3-METHYLISOXAZOLE 14678-02-5 wiki".
  • Lookchem. "Cas 59669-59-9, 3-TERT-BUTYLISOXAZOL-5-AMINE".
  • PubMed (Elsevier B.V.). "Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift".
  • The Royal Society of Chemistry (RSC). "Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold... (UV-metric pKa determination)".

Sources

Exploratory

Unlocking the Potential: A Guide to the Electronic Properties of the Isoxazole Amine Ring System

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The isoxazole amine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole amine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence stems from a unique combination of structural rigidity, metabolic stability, and, most critically, tunable electronic properties. This guide provides an in-depth exploration of the electronic landscape of the isoxazole amine ring system. We will dissect the fundamental aromaticity of the isoxazole core, analyze the profound influence of amino group substitution at the C3 and C5 positions, and examine how additional substituents modulate the system's reactivity and intermolecular interactions. This analysis is grounded in both experimental observations from spectroscopic and synthetic studies and theoretical insights from computational chemistry. By explaining the causality behind experimental choices and characterization strategies, this whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and synthesize novel isoxazole amine derivatives with optimized properties for therapeutic applications.

The Isoxazole Core: An Electronically Ambivalent Heterocycle

The parent isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[3][4] Its aromaticity, while established, is considered modest compared to other five-membered heterocycles due to the presence of two highly electronegative heteroatoms.[5] This creates a unique electronic profile:

  • π-Electron Distribution: The ring is a π-excessive system, but the electron density is not uniformly distributed. The electronegative oxygen atom donates a lone pair to the π-system to achieve aromaticity, while the pyridine-like nitrogen atom acts as an electron-withdrawing group.[4][6] This push-pull nature results in a polarized ring system.

  • The N-O Bond: The inherent weakness of the N-O single bond is a defining characteristic.[7][8] This bond is susceptible to cleavage under various conditions, including hydrogenolysis, photolysis, or deprotonation, making the isoxazole ring a versatile synthetic intermediate for accessing other molecular scaffolds like β-hydroxy nitriles or γ-amino alcohols.[5][9]

  • Reactivity: The electron-attracting nature of the nitrogen atom makes the isoxazole ring generally less susceptible to electrophilic substitution than furan but more so than pyridine.[4] Electrophilic attack, when it occurs, preferentially targets the C4 position.[5]

This intrinsic electronic character sets the stage for significant modulation upon the introduction of substituents, most notably the strongly electron-donating amino group.

The Amino Group: A Powerful Modulator of Electronic Architecture

The position of the amino substituent (—NH₂) on the isoxazole ring fundamentally alters the electronic properties and chemical behavior of the molecule. The two primary isomers, 3-aminoisoxazole and 5-aminoisoxazole, exhibit distinct characteristics due to different resonance stabilization patterns.

3-Aminoisoxazoles: Enhanced Nucleophilicity at C4

When the amino group is at the C3 position, its lone pair of electrons can delocalize into the ring system. This electron-donating effect significantly increases the electron density within the heterocycle, particularly at the C4 position.

Caption: Resonance delocalization in 3-aminoisoxazole.

This delocalization leads to a partial negative charge at C4, making it more susceptible to electrophilic attack. The amino group itself behaves as a typical aromatic amine, capable of undergoing reactions like acylation and alkylation.

5-Aminoisoxazoles: A Vinylogous Amide System

In 5-aminoisoxazoles, the amino group is adjacent to the C4-C5 double bond and conjugated with the ring nitrogen. This arrangement creates a vinylogous amide-like system, where the electron-donating effect of the amino group is strongly directed towards the ring nitrogen.

Caption: Resonance delocalization in 5-aminoisoxazole.

This electronic configuration generally makes the C4 position less nucleophilic compared to the 3-amino isomer. The tautomerism of 5-aminoisoxazoles can also be more complex, with the potential for imine forms to exist in equilibrium, although the amino (XH) form typically predominates.[5]

The Role of Additional Substituents

The electronic properties of the isoxazole amine system can be further fine-tuned by introducing other substituents at the remaining positions. The interplay between the amino group and these additional substituents dictates the molecule's overall electronic character, reactivity, and photophysical properties.

A compelling example is seen in the photoisomerization of 3,5-disubstituted isoxazoles to carbonyl-2H-azirines.[10] Computational and experimental studies have shown that the nature of the substituents dramatically governs the efficiency of this reaction by altering the absorption spectra of the isoxazole and its isomeric products.[11]

  • Aryl Substituents (e.g., Phenyl): When an aryl group is present, its "antenna effect" dominates the photochemical behavior, leading to significant overlap in the absorption bands of the isoxazole, the desired azirine intermediate, and the rearranged oxazole byproduct. This spectral overlap complicates the selective formation and isolation of the azirine.[10][11]

  • Non-Conjugated and Amino Substituents: In contrast, pairing a non-conjugated group (like tert-butyl or trifluoromethyl) at one position with an amino group at the other enhances the spectral separation between the isomers. This allows for selective excitation of the isoxazole and efficient, clean formation of the carbonyl-2H-azirine with minimal byproduct formation.[11] This demonstrates a powerful principle: rational substituent selection, based on an understanding of electronic effects, can be used to control reaction outcomes.

Similarly, the presence of electron-withdrawing or electron-donating groups can impact the ring's susceptibility to nucleophilic attack or its pKa, which is a critical parameter for drug development.[12][13]

Experimental and Computational Characterization

Unambiguous characterization of isoxazole amines, particularly distinguishing between regioisomers, is critical. This is achieved through a synergistic combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

A multi-technique approach provides a self-validating system for structural confirmation.

Technique 3-Aminoisoxazole 5-Aminoisoxazole Rationale for Differentiation
¹H NMR The proton at C5 is typically further downfield.[14]The proton at C3 is generally more shielded (upfield).[14]The relative chemical shifts of the ring protons provide a clear and reliable distinction between the isomers.
¹³C NMR The carbon attached to the amino group (C3) shows a characteristic downfield shift.[14]The carbon attached to the amino group (C5) has a distinct chemical shift, and the C3 and C4 shifts also differ from the other isomer.[14]The chemical shift of the carbon directly bonded to the amino group is a key diagnostic peak for confirming the substitution pattern.
IR Spectroscopy N-H stretching (3100-3500 cm⁻¹), C=N and N-O ring stretches are present.[14]N-H stretching (3100-3500 cm⁻¹), C=N and N-O ring stretches are present.[14]While not ideal for primary isomer differentiation, IR confirms the presence of the amine and the isoxazole ring.[15]
Mass Spectrometry Exhibits the molecular ion peak. Fragmentation patterns are influenced by the C3-amino position.[14]Exhibits the same molecular ion peak. The fragmentation pathway differs due to the C5-amino position.[14]While molecular weight is identical, differing fragmentation patterns can provide secondary confirmation of the isomer.
Computational Chemistry

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of isoxazole amines.[16][17]

  • HOMO-LUMO Analysis: Calculating the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic stability and reactivity. A smaller gap often correlates with higher reactivity.[16][17]

  • Electrostatic Potential Maps: These maps visualize the electron density distribution, clearly showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps predict sites of reaction.

  • Predicting Spectra: Time-dependent DFT (TD-DFT) is a powerful tool for predicting UV-Visible absorption spectra.[10][11] As seen in the photoisomerization example, this allows for the in silico screening of substituted derivatives to identify candidates with desired photophysical properties before undertaking synthetic work.

Caption: A self-validating workflow for isoxazole amine characterization.

Applications in Drug Development

The electronic properties of the isoxazole amine system are directly linked to its utility in drug design.

  • Hydrogen Bonding: The amino group and the ring nitrogen are excellent hydrogen bond donors and acceptors, respectively. This allows isoxazole amines to form crucial interactions with biological targets like enzymes and receptors.[4]

  • Scaffold Hopping: The isoxazole ring can serve as a bioisostere for other functional groups, such as a carboxylic acid or a phenyl ring, offering improved pharmacokinetic profiles while maintaining key binding interactions.

  • Metabolic Stability: The aromatic nature of the ring often imparts good metabolic stability, a desirable trait for drug candidates.

  • Tunability: As this guide has detailed, the ability to fine-tune the electronic properties through substitution allows medicinal chemists to optimize a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[18]

The isoxazole ring is a component of numerous approved drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, highlighting the therapeutic relevance of this heterocyclic system.[3][19]

Key Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of isoxazole amines.

Protocol 1: Regioselective Synthesis of 3-Amino vs. 5-Aminoisoxazoles

This protocol is based on the pH-controlled reaction of β-ketonitriles with hydroxylamine, a method that leverages the different reactivity of the ketone and nitrile groups under varying pH conditions.[1]

Objective: To selectively synthesize either a 3-amino-5-alkylisoxazole or a 5-amino-3-alkylisoxazole from a common β-ketonitrile starting material.

Materials:

  • β-Ketonitrile (e.g., 5-methyl-3-oxo-hexanenitrile)

  • Hydroxylamine sulfate or hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Water (deionized)

  • Ethanol

  • Hydrochloric acid (HCl) for workup

  • Standard laboratory glassware, heating mantle, magnetic stirrer, pH meter.

Step-by-Step Methodology:

A) For 5-Aminoisoxazole (High pH Condition):

  • Dissolve the β-ketonitrile (1.0 eq) and NaOH (1.1 eq) in water.

  • Separately, prepare a solution of hydroxylamine sulfate (1.1 eq) in water.

  • Add the hydroxylamine solution to the β-ketonitrile solution at room temperature.

  • Crucial Step: Adjust the mixture to pH > 8 using a 5% NaOH solution. The reaction's regioselectivity is governed by this step, where the higher pH favors hydroxylamine addition to the ketone.[1]

  • Heat the reaction mixture to 100 °C for 1.5-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

B) For 3-Aminoisoxazole (Neutral/Slightly Acidic pH Condition):

  • Follow steps 1-3 as above.

  • Crucial Step: Adjust the mixture to a pH between 7 and 8. In this pH range, the hydroxylamine preferentially adds to the nitrile.[1]

  • Maintain the reaction temperature at or below 45 °C. This lower temperature is critical to favor addition to the nitrile over the ketone.[1]

  • Stir the reaction for several hours to overnight, monitoring by TLC.

  • Upon completion, perform an acid-mediated cyclization (if necessary, as per specific substrate requirements) and workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude product for further purification.

Self-Validation: The success of the regioselective synthesis must be confirmed using the spectroscopic methods outlined in Section 4.1. A ¹H and ¹³C NMR spectrum is essential to unambiguously confirm the position of the amino group.

Protocol 2: Spectroscopic Characterization to Differentiate Isomers

Objective: To use NMR spectroscopy to confirm the identity of a synthesized aminoisoxazole.

Materials:

  • Synthesized aminoisoxazole sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Step-by-Step Methodology:

  • Dissolve a small amount (5-10 mg) of the purified aminoisoxazole sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of the isoxazole ring proton.

  • Acquire a ¹³C NMR spectrum (a proton-decoupled spectrum is standard).

  • Analysis (Causality):

    • For ¹H NMR: Compare the chemical shift of the lone ring proton. A more downfield signal is characteristic of the H5 proton in a 3-aminoisoxazole, while a more upfield signal suggests the H3 proton in a 5-aminoisoxazole.[14] This is due to the different electronic environments created by the amino group's position.

    • For ¹³C NMR: Identify the carbon signals for the isoxazole ring. Locate the carbon atom bonded to the amino group. This signal will be significantly shifted compared to the other ring carbons. Its position (e.g., ~160-170 ppm, though this can vary) and comparison to literature values for C3 and C5 carbons will provide definitive proof of the isomer's identity.[14]

Conclusion

The isoxazole amine ring system presents a rich and tunable electronic landscape that is fundamental to its success in medicinal chemistry and organic synthesis. The inherent polarity of the isoxazole core, combined with the powerful electron-donating capacity of the amino group, creates a scaffold whose reactivity and intermolecular interaction potential can be rationally controlled. By understanding the distinct electronic differences between 3- and 5-amino isomers and the modulating effects of other substituents, researchers can move beyond serendipity. The integration of robust synthetic protocols, definitive spectroscopic characterization, and predictive computational modeling provides a powerful, self-validating workflow. This enables the logical design and construction of novel molecules with precisely engineered electronic properties, paving the way for the next generation of isoxazole-based therapeutics.

References

  • Knight, D. W. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Chen, J.-H., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Reddy, T. R., et al. (2018). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Molecules. [Link]

  • Hoyle, R. G., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]

  • Melli, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]

  • Hussain, Z., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Kumar, A., & Jayaroopa, P. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Basic and Clinical Pharmacy. [Link]

  • Raju, G. N., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Hoyle, R. G., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Cruz, J. G. S., et al. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Singh, S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

  • (n.d.). Delocalization of electrons over imine-isoxazole (orange colour) and... ResearchGate. [Link]

  • Raju, G. N., et al. (2013). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • Hussain, Z., et al. (2020). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. SiftDesk. [Link]

  • (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Wang, X.-S., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Wang, T., & Ye, L. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]

  • Powers, D. G., & Miller, B. L. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. [Link]

  • Tan, C., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • One Chemistry. (2022). Is Isoxazole Aromatic. YouTube. [Link]

  • (n.d.). Product Class 9: Isoxazoles. Science of Synthesis. [Link]

  • (n.d.). pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]

  • Kumar, K. A., & Jayaroopa, P. (2015). Isoxazoles: Molecules with potential medicinal properties. ResearchGate. [Link]

Sources

Foundational

The Pharmacophore Potential of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 1,2-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] This technical guide delves into the pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] This technical guide delves into the pharmacophore potential of a specific, yet underexplored derivative, 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine. While direct biological data for this compound is not publicly available, its structural features, when analyzed in the context of extensive research on related isoxazole-containing molecules, suggest significant therapeutic promise. This document provides a comprehensive framework for elucidating this potential, from initial in-silico hypothesis generation to detailed experimental validation. We will propose a plausible pharmacophore model, outline a robust computational screening workflow to identify potential biological targets and hit compounds, and provide detailed protocols for in-vitro and in-vivo assays to validate these findings. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel isoxazole derivatives.

Introduction: The Isoxazole Scaffold as a Privileged Structure

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. Its unique electronic and steric properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile scaffold for designing potent and selective therapeutic agents.[3][4] Clinically approved drugs incorporating the isoxazole moiety include the anti-inflammatory drug valdecoxib (a COX-2 inhibitor), the antibiotic sulfamethoxazole, and the anticonvulsant zonisamide.[1] The diverse pharmacological activities attributed to isoxazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects, underscore the immense potential held within this chemical class.[1][5]

This guide focuses on 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, a molecule that combines the established isoxazole core with a unique cyclopropylethyl substituent. The introduction of this lipophilic and sterically constrained group at the 3-position, along with the primary amine at the 5-position, presents an intriguing set of chemical features for exploration.

Physicochemical and Structural Profile of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

A thorough understanding of a molecule's physicochemical properties is fundamental to assessing its drug-like potential. Based on its chemical structure, we can predict several key parameters for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine.

PropertyPredicted Value/InformationSource
Molecular Formula C8H12N2OPubChem
Molecular Weight 152.19 g/mol PubChem
XLogP3 1.3PubChem
Hydrogen Bond Donors 1 (from the amine group)-
Hydrogen Bond Acceptors 2 (from the oxazole nitrogen and oxygen)-
Rotatable Bond Count 2-

These predicted properties suggest that 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The presence of both hydrogen bond donors and acceptors, coupled with a moderately lipophilic character, provides a solid foundation for favorable interactions with biological targets.

Proposed Pharmacophore Hypothesis

Given the prevalence of isoxazole derivatives as anticancer and anti-inflammatory agents, we will proceed with the hypothesis that 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine may exhibit activity in one or both of these therapeutic areas. Many isoxazole-based compounds exert their effects by inhibiting key enzymes such as cyclooxygenases (COX) or various protein kinases.[6][7][8]

A ligand-based pharmacophore model can be constructed based on the key chemical features of our target molecule. This model will serve as a 3D query for virtual screening to identify molecules with similar interaction potential.

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom of the isoxazole ring is a potential hydrogen bond acceptor.

  • Hydrogen Bond Donor (HBD): The primary amine at the 5-position is a strong hydrogen bond donor.

  • Hydrophobic (HY): The cyclopropylethyl group provides a significant hydrophobic feature, which can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

  • Aromatic Ring (AR): The isoxazole ring itself can participate in aromatic or pi-stacking interactions.

G Proposed Pharmacophore Model HBA HBA HBD HBD HBA->HBD HY HY HBA->HY HBD->HY AR AR

Caption: A 3D pharmacophore model for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine.

Computational Drug Discovery Workflow

The following section outlines a comprehensive computational workflow to explore the pharmacophore potential of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine. This workflow is designed to be a self-validating system, with each step building upon the last to refine the search for potential hits.

G cluster_0 Pharmacophore-Based Virtual Screening cluster_1 Molecular Docking and Dynamics cluster_2 Prioritization for Experimental Validation A Pharmacophore Model Generation C Virtual Screening A->C B Database Preparation (e.g., ZINC, ChEMBL) B->C D Hit Filtering and Refinement (ADMET & PAINS) C->D F Molecular Docking of Hits D->F E Target Identification (e.g., COX-2, Protein Kinases) E->F G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H I Selection of Candidate Compounds H->I

Caption: Computational workflow for hit identification.

Step-by-Step Computational Protocol

Protocol 1: Ligand-Based Pharmacophore Modeling and Virtual Screening (Utilizing BIOVIA Discovery Studio) [9][10][11][12][13]

  • Training Set Preparation:

    • Since we have a single molecule of interest, we will generate a set of low-energy conformers of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine to represent its conformational space.

    • Define the pharmacophoric features (HBA, HBD, HY, AR) based on the structure.

  • Pharmacophore Model Generation:

    • Utilize the "Common Feature Pharmacophore Generation" protocol in Discovery Studio.

    • Input the generated conformers as the training set.

    • The software will identify common spatial arrangements of the defined features and generate a set of pharmacophore hypotheses.

    • Select the hypothesis that best represents the key features of the molecule.

  • Database Preparation:

    • Select a large, diverse compound library such as the ZINC database or ChEMBL.

    • Prepare the database for screening by generating 3D conformers for each molecule and removing any duplicates or reactive compounds.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen the prepared database.

    • The "Ligand Pharmacophore Mapping" protocol will identify molecules from the database that can map their chemical features onto the pharmacophore query.

  • Hit Filtering and Refinement:

    • Filter the initial hits to remove Pan-Assay Interference Compounds (PAINS).

    • Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the remaining hits to assess their drug-like potential.

Protocol 2: Molecular Docking and Dynamics

  • Target Selection:

    • Based on the prevalence of isoxazoles as anticancer and anti-inflammatory agents, select relevant protein targets for docking studies. Plausible targets include Cyclooxygenase-2 (COX-2) and various protein kinases (e.g., c-Met, VEGFR).[1][2][14]

  • Molecular Docking:

    • Prepare the crystal structures of the selected target proteins (e.g., from the Protein Data Bank).

    • Dock the filtered hit compounds into the active site of the target proteins using software like AutoDock Vina or Glide.

    • Analyze the docking poses and scoring functions to predict the binding affinity and interaction patterns of the hit compounds.

  • Molecular Dynamics (MD) Simulation:

    • For the most promising protein-ligand complexes identified through docking, perform MD simulations to assess the stability of the binding pose and the dynamics of the interactions over time.

  • Binding Free Energy Calculation:

    • Calculate the binding free energy of the protein-ligand complexes from the MD simulation trajectories to obtain a more accurate estimation of binding affinity.

  • Selection of Candidate Compounds:

    • Based on a combination of pharmacophore fit, docking score, ADMET properties, and binding free energy calculations, select a final set of candidate compounds for experimental validation.

Experimental Validation Workflow

The following experimental protocols are essential to validate the computational findings and definitively determine the biological activity of the prioritized hit compounds.

G cluster_0 In-Vitro Assays cluster_1 In-Vivo Assays cluster_2 Lead Optimization A Compound Synthesis and Characterization B Cytotoxicity Assay (MTT Assay) A->B C Enzyme Inhibition Assay (e.g., COX-2 Inhibition) A->C D Acute Toxicity Studies A->D F Xenograft Tumor Model (for anticancer activity) B->F E Anti-inflammatory Model (Carrageenan-Induced Paw Edema) C->E D->E D->F G Structure-Activity Relationship (SAR) Studies E->G F->G H Lead Optimization G->H

Caption: Experimental validation and lead optimization workflow.

Step-by-Step Experimental Protocols

Protocol 3: In-Vitro Cytotoxicity Assessment (MTT Assay) [15][16][17][18]

  • Cell Culture:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin).

    • Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Protocol 4: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [19][20][21][22][23]

  • Animal Grouping and Acclimatization:

    • Use male Wistar rats (150-200g) and divide them into groups (n=6): vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

    • Allow the animals to acclimatize for at least one week before the experiment.

  • Compound Administration:

    • Administer the test compounds and the positive control orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for exploring the pharmacophore potential of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine. By leveraging the extensive knowledge of the isoxazole scaffold as a privileged structure in medicinal chemistry, we have proposed a plausible pharmacophore model and outlined a systematic approach for its validation through computational and experimental methods. The successful execution of this workflow will not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of isoxazole derivatives. The identification of novel, potent, and selective compounds through this process holds the promise of developing next-generation therapeutics for a range of diseases.

References

  • Graziap, M., et al. (2020). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. Retrieved from [Link]

  • PubMed. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Retrieved from [Link]

  • PMC. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]

  • MDPI. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. Retrieved from [Link]

  • PMC. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved from [Link]

  • IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). Retrieved from [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]

  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • ACS Publications. (2019). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. Retrieved from [Link]

  • BIOVIA. (n.d.). PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery Studio 1.7: Structure-Based Pharmacophores. Retrieved from [Link]

Sources

Exploratory

Predictive Modeling and Experimental Validation of Metabolic Stability in Cyclopropyl Isoxazole Scaffolds

Executive Summary In modern medicinal chemistry, the cyclopropyl isoxazole motif has emerged as a privileged pharmacophore, frequently deployed to balance physicochemical properties, enforce conformational restriction, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl isoxazole motif has emerged as a privileged pharmacophore, frequently deployed to balance physicochemical properties, enforce conformational restriction, and optimize pharmacokinetic (PK) profiles. However, accurately predicting and experimentally validating the metabolic stability of these substructures requires a nuanced understanding of cytochrome P450 (CYP) mediated oxidation and reductive cleavage pathways. This whitepaper provides an in-depth technical analysis of the metabolic liabilities inherent to cyclopropyl isoxazoles, detailing the causality behind their biotransformation, in silico predictive strategies, and self-validating in vitro experimental protocols.

Pharmacophore Rationale: The Thermodynamics of Stability

The integration of a cyclopropyl group onto an isoxazole core is rarely accidental; it is a deliberate structural intervention aimed at mitigating metabolic clearance while maintaining target affinity.

The Cyclopropyl Advantage

The cyclopropane ring possesses unique bonding characteristics. The C-C-C bond angle of 60° introduces significant inherent ring strain, forcing the C-C bonds to adopt enhanced


-character. Consequently, the C-H bonds of a cyclopropyl ring possess greater 

-character, making them shorter and stronger than those of acyclic hydrocarbons[1].
  • Causality: The bond dissociation energy (BDE) of a cyclopropyl C-H bond is approximately 109 kcal/mol, compared to 102 kcal/mol for a standard aliphatic C-H bond[1]. Because hydrogen atom abstraction is the rate-limiting step in CYP450-mediated oxidative metabolism, this elevated activation energy significantly reduces the susceptibility of the cyclopropyl moiety to CYP-driven hydroxylation[1][2].

The Isoxazole Core

Isoxazoles are frequently utilized as bioisosteres for amides, phenyl rings, or other heterocycles like thiazoles. In comparative studies, replacing a thiazole ring with an isoxazole has been shown to drastically improve metabolic stability (extending half-lives to >120 minutes in human liver microsomes), a phenomenon often attributed to the distinct electron distribution and reduced reactivity of the isoxazole


-system rather than mere shifts in lipophilicity[3][4].

Mechanistic Pathways of Biotransformation

Despite their robust design, cyclopropyl isoxazoles are not metabolically invincible. Understanding their degradation pathways is critical for predictive modeling.

  • Oxidative Metabolism (CYP450): While the cyclopropyl ring resists oxidation, adjacent heteroatoms or specific binding orientations can still force CYP-mediated hydroxylation. If the cyclopropyl group is oxidized, it can lead to reactive ring-opened intermediates[2].

  • Reductive Scission of the N-O Bond: The fundamental liability of the isoxazole ring is its relatively weak N-O bond. Under specific biological conditions, this bond is susceptible to reductive cleavage. A classic example is the anti-inflammatory drug leflunomide, where the isoxazole ring undergoes N-O bond cleavage to form an active

    
    -cyanoenol metabolite[5]. This reaction is catalyzed by the reduced 
    
    
    
    form of CYP enzymes and requires NADPH, but is uniquely inhibited by oxygen, distinguishing it from standard oxidative pathways[5]. Furthermore, isoxazole bioactivation can occasionally generate reactive electrophilic metabolites (e.g., enimines) capable of forming glutathione adducts[6].

Pathway Parent Cyclopropyl Isoxazole Candidate CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP Reductive Reductive Cleavage (CYP Fe(II) / AO) Parent->Reductive CycloMet Cyclopropyl Hydroxylation (High Activation Energy) CYP->CycloMet C-H Abstraction IsoxMet Isoxazole Epoxidation & Hydroxylation CYP->IsoxMet π-bond Attack RingOpen N-O Bond Scission (Cyanoenol Formation) Reductive->RingOpen Electron Transfer

Metabolic biotransformation pathways of cyclopropyl isoxazoles.

Quantitative Impact on Metabolic Stability

The theoretical benefits of cyclopropyl and isoxazole substitutions translate directly into measurable pharmacokinetic improvements. Table 1 summarizes comparative data demonstrating how these structural shifts impact in vitro half-life (


) and intrinsic clearance (

).

Table 1: Comparative Metabolic Stability Parameters

Scaffold ModificationSubcellular FractionHalf-life (

) Impact
Mechanism of Improvement
Cyclohexane

Cyclopropane
Human Liver Microsomes (HLM)Increased (14 min

120 min)[1]
Elevated C-H BDE restricts CYP H-abstraction.
Thiazole

Isoxazole
Human Liver Microsomes (HLM)Increased (

min


min)[3][4]
Electronic distribution reduces heteroarene reactivity.
Murine vs. Human AssayMurine vs. Human MicrosomesSpecies dependent (7 min vs 83 min)[7]Differential CYP isoform expression and active site topologies.

In Silico Predictions: Site of Metabolism (SOM)

Before synthesizing a cyclopropyl isoxazole library, researchers employ in silico models to predict metabolic hotspots.

  • Quantum Mechanics (QM): Density Functional Theory (DFT) is used to calculate the exact BDE of every C-H bond in the molecule. By mapping the Highest Occupied Molecular Orbital (HOMO) and the electrostatic potential (ESP), scientists can predict whether the isoxazole

    
    -system or the cyclopropyl 
    
    
    
    -bonds will interact first with the CYP Compound I (the reactive iron-oxo species)[8].
  • Machine Learning (ML): Deep neural networks trained on historical biotransformation data can predict the likelihood of isoxazole bioactivation into reactive enimines or cyanoacroleins, allowing chemists to preemptively block these sites with steric bulk (e.g., adding methyl groups to the 3- or 5-positions of the isoxazole)[6].

Experimental Validation: Self-Validating in vitro Protocols

To empirically determine the metabolic stability of a cyclopropyl isoxazole, researchers utilize liver microsomes. A standard assay must be self-validating —meaning it contains internal controls that prove the observed degradation is enzyme-mediated and not an artifact of chemical instability.

Causality in Assay Design
  • Pre-incubation: Required to allow the highly lipophilic compounds to equilibrate with the microsomal lipid bilayer, preventing artificial drops in concentration upon reaction initiation.

  • Minus-NADPH Control: Because CYP450 enzymes require NADPH as an electron donor, running a parallel arm without NADPH isolates CYP-mediated metabolism from non-CYP pathways (e.g., hydrolysis or Aldehyde Oxidase activity)[5][9].

Workflow Prep Prepare HLM/RLM & Test Compound PreInc Pre-incubate (37°C, 5 min) Prep->PreInc NADPH Initiate with NADPH (Include -NADPH Control) PreInc->NADPH Quench Quench with Cold ACN (0-60 min timepoints) NADPH->Quench LCMS LC-MS/MS Analysis (Calculate CL_int) Quench->LCMS

Self-validating in vitro intrinsic clearance assay workflow.

Step-by-Step Methodology: Microsomal Intrinsic Clearance ( )

Reagents: Human Liver Microsomes (HLM, 20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH regenerating system (Solution A and B), Cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step 1: Solution Preparation

  • Dilute the cyclopropyl isoxazole test compound to a 1 mM stock in DMSO.

  • Prepare a working solution of 10

    
    M in 100 mM phosphate buffer (final DMSO concentration must be 
    
    
    
    to prevent CYP inhibition).
  • Prepare the microsomal working solution at 1.25 mg/mL protein concentration in phosphate buffer.

Step 2: Pre-Incubation

  • In a 96-well plate, combine 40

    
    L of the microsomal working solution with 10 
    
    
    
    L of the test compound working solution.
  • Prepare identical wells for positive controls (e.g., Verapamil for high clearance) and negative controls (minus-NADPH arm using blank buffer).

  • Incubate the plate at 37°C for 5 minutes on a thermoshaker to establish thermal and binding equilibrium.

Step 3: Reaction Initiation

  • Initiate the reaction by adding 50

    
    L of pre-warmed NADPH regenerating system to the test and positive control wells. (Final concentrations: 1 
    
    
    
    M test compound, 0.5 mg/mL microsomal protein).
  • Start the timer.

Step 4: Time-Course Quenching

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 20

    
    L aliquot from the reaction mixture.
    
  • Immediately transfer the aliquot into 80

    
    L of ice-cold ACN containing the internal standard. Causality: The organic solvent denatures the CYP enzymes, instantly halting the reaction, while the internal standard normalizes downstream MS ionization variability.
    

Step 5: Analysis and Calculation

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Plot the natural log (ln) of the % remaining compound versus time. The slope of the linear regression represents the elimination rate constant (

    
    ).
    
  • Calculate Intrinsic Clearance:

    
    , where 
    
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein[7].

References

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. hyphadiscovery.com.
  • Taylor & Francis. Cyclopropane – Knowledge and References. taylorandfrancis.com.
  • Benchchem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. benchchem.com.
  • Journal of Medicinal Chemistry - ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. acs.org.
  • ResearchGate. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726.
  • PMC - NIH. Discovery and mechanism of a highly selective, antifungal acetyl CoA synthetase inhibitor. nih.gov.
  • PMC - NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.
  • PMC - NIH. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. nih.gov.
  • RSC Books. Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges. rsc.org.

Sources

Protocols & Analytical Methods

Method

High-Efficiency Amide Coupling Protocol for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: Overcoming Nucleophilic Deactivation in Heteroaromatic Amines

Executive Summary 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a bioisosteric hinge-binder in the design of kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized as a bioisosteric hinge-binder in the design of kinase inhibitors. However, functionalizing the C5-primary amine via amide coupling presents a notorious synthetic hurdle. The electron-withdrawing nature of the 1,2-oxazole (isoxazole) ring severely attenuates the nucleophilicity of the exocyclic amine.

Standard ambient-temperature coupling conditions (e.g., EDC/HOBt or HATU/DIPEA) routinely fail or deliver unacceptably low yields [1]. This application note provides a deep dive into the mechanistic causality of this deactivation and outlines two field-validated, self-validating protocols—utilizing T3P and Anionic Amidation —designed to force robust amide bond formation.

Mechanistic Insight: The "Poor Nucleophile" Problem

The fundamental challenge in acylating 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine lies in its electronic topography. The lone pair of electrons on the C5-amine is highly delocalized into the heteroaromatic system, drawn by the strongly electronegative oxygen and nitrogen atoms of the isoxazole ring.

This resonance stabilization effectively imparts a partial positive charge on the exocyclic nitrogen, rendering it a remarkably poor nucleophile compared to standard aliphatic amines or even typical anilines[3]. Furthermore, the 1-cyclopropylethyl group at the C3 position introduces a degree of steric bulk to the overall scaffold, restricting the conformational freedom of the incoming activated ester. To overcome this massive activation barrier, the electrophilicity of the carboxylic acid must be drastically increased, and significant thermal energy must be applied.

G Start 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine + Carboxylic Acid CheckSterics Evaluate Carboxylic Acid Steric Hindrance Start->CheckSterics PathT3P Primary / Secondary Acid (Standard) CheckSterics->PathT3P Low/Mod Bulk PathHard Tertiary / Highly Hindered Acid (Challenging) CheckSterics->PathHard High Bulk T3P_Cond T3P (50% in EtOAc), Pyridine 80°C, 12-24h PathT3P->T3P_Cond AcidCl_Cond 1. SOCl2 or Ghosez's Reagent 2. LiHMDS, THF, 0°C PathHard->AcidCl_Cond Product Desired Amide Product (>80% Yield) T3P_Cond->Product AcidCl_Cond->Product

Decision matrix for selecting the optimal amide coupling strategy for 5-aminoisoxazoles.

Strategic Reagent Selection & Quantitative Efficacy

When dealing with deactivated heteroaromatic amines, the choice of coupling reagent and base dictates the success of the reaction.

  • T3P (Propylphosphonic anhydride): T3P is the premier choice for 5-aminoisoxazoles. Unlike uronium salts (HATU/HBTU) which decompose at elevated temperatures, T3P exhibits exceptional thermal stability, allowing reactions to be driven at 80–100 °C. Its byproducts are completely water-soluble, enabling purification via simple aqueous extraction [2].

  • Pyridine over DIPEA: Standard bases like DIPEA are sterically hindered and act only as proton sponges. Pyridine acts as both a base and a nucleophilic acyl transfer catalyst , forming a highly reactive acylpyridinium intermediate that readily reacts with the deactivated amine.

  • Acid Chloride / LiHMDS: For carboxylic acids bearing extreme steric bulk (e.g., α-quaternary centers), even T3P may fail. Pre-forming the acid chloride and irreversibly deprotonating the 5-aminoisoxazole with Lithium bis(trimethylsilyl)amide (LiHMDS) forces the coupling via an anionic amidation pathway.

Table 1: Coupling Reagent Efficacy Summary for 5-Aminoisoxazoles
Coupling StrategyReagents & BaseTemp (°C)Typical YieldMechanistic Pros / Cons
Standard Carbodiimide EDC, HOBt, DIPEA25 - 50< 10%Fails due to low amine nucleophilicity and lack of thermal drive.
Uronium Salts HATU, DIPEA50 - 8030 - 50%Moderate yields; HATU degrades rapidly at the required temperatures.
Phosphonic Anhydride T3P, Pyridine80 - 10080 - 95%Optimal. Excellent yield; easy workup; thermally stable active ester.
Anionic Amidation Acid Cl, LiHMDS-78 to 2575 - 90%Best for highly hindered acids; requires strictly anhydrous conditions.

Validated Experimental Protocols

Protocol A: T3P-Mediated High-Temperature Amidation (Standard Route)

This protocol is the first-line approach for coupling 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine with primary, secondary, and moderately hindered tertiary carboxylic acids.

Materials:

  • 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv, limiting reagent)

  • Carboxylic Acid (1.2 equiv)

  • T3P (50% w/w solution in EtOAc) (2.0 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid (1.2 equiv) and 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv).

  • Solvation & Base Addition: Suspend the reagents in anhydrous EtOAc (0.2 M). Add Pyridine (3.0 equiv) in one portion. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Activation: Dropwise, add the T3P solution (2.0 equiv). Causality Note: T3P is added last to ensure the acid and base are fully mixed, preventing un-catalyzed degradation of the active ester.

  • Thermal Drive: Heat the reaction mixture to 80 °C (reflux) under a nitrogen atmosphere. Stir for 12–24 hours.

  • Self-Validation (In-Process QC): Monitor via LCMS. The desired amide will typically appear as a distinct peak with a mass shift of [M(acid) + M(amine) - 18 (H2O) + H]+. The starting 5-aminoisoxazole is highly UV-active at 254 nm.

  • Workup: Cool the mixture to room temperature. Dilute with additional EtOAc (equivalent to reaction volume). Wash sequentially with 1N HCl (2x) to remove pyridine, saturated aqueous NaHCO3 (2x) to remove unreacted acid and water-soluble phosphonic acid byproducts, and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

T3P_Mech Acid R-COOH T3P T3P + Pyridine (Activation) Acid->T3P ActiveEster Active Phosphonic Ester Intermediate T3P->ActiveEster Product Amide + Water-Soluble Phosphonic Acid ActiveEster->Product Heat (80°C) Amine 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine (Nucleophile) Amine->Product Nucleophilic Attack

Mechanistic pathway of T3P-mediated carboxylic acid activation and subsequent amidation.

Protocol B: Anionic Amidation via Acid Chloride (For Hindered Acids)

Utilize this protocol when the carboxylic acid possesses extreme steric bulk (e.g., adamantane-1-carboxylic acid) that prevents attack even at 80 °C.

Materials:

  • 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv)

  • Pre-formed Acid Chloride (1.5 equiv) (Note: Formed via SOCl2 or Ghosez's reagent and concentrated to dryness prior to use).

  • LiHMDS (1.0 M in THF) (1.2 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Amine Deprotonation: Dissolve 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add LiHMDS (1.2 equiv) dropwise over 10 minutes. Causality Note: LiHMDS (pKa ~26) is utilized because its bulky trimethylsilyl groups prevent it from acting as a nucleophile, ensuring it strictly acts as a base to generate the highly reactive isoxazole amide anion.

  • Anion Maturation: Stir at -78 °C for 30 minutes. A distinct color change (often deep yellow/orange) is a visual self-validation that the anion has formed.

  • Electrophile Addition: Dissolve the pre-formed acid chloride (1.5 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to 0 °C over 2 hours. Do not allow it to reach room temperature before quenching, as the strongly basic conditions can cleave the sensitive N-O bond of the isoxazole ring[3].

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Application

Overcoming the "Brick Dust" Challenge: Nucleophilic Substitution Reactions of Isoxazol-5-amines

Executive Summary & Mechanistic Context Isoxazol-5-amines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, HSP90 inhibitors, and agrochemicals 1....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Isoxazol-5-amines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, HSP90 inhibitors, and agrochemicals 1. However, researchers consistently encounter a significant synthetic hurdle: the exceptionally low nucleophilicity of the 5-amino group.

As a Senior Application Scientist, I frequently see standard peptide coupling protocols (e.g., HATU, EDC) fail on these substrates. This resistance to nucleophilic substitution is driven by three factors:

  • Electronic Delocalization: The nitrogen lone pair is heavily delocalized into the electron-withdrawing isoxazole ring (conjugated with the C=N bond and the ring oxygen).

  • Tautomerism: The molecule exists in an equilibrium between the amino and less reactive imino forms.

  • Lattice Energy: Many isoxazol-5-amines exhibit high crystal lattice energies driven by strong intermolecular hydrogen bonding and

    
    -stacking, earning them the moniker "brick dust" due to their notorious insolubility in both aqueous and organic media 2.
    

To successfully functionalize these molecules, we must abandon standard amine protocols and employ specialized activation strategies that either force the formation of a highly reactive amide anion or leverage the inherent nucleophilicity of the C-4 position.

G cluster_0 Tautomeric Equilibrium & Activation A Isoxazol-5-amine (Poor Nucleophile) B Isoxazol-5(4H)-imine (Unreactive) A->B Tautomerization C N-Deprotonated Anion (Highly Nucleophilic) A->C Strong Base (NaH) E C-4 Alkylation (Substitution at C-4) A->E C-4 Nucleophilicity D N-Acylation / Urea (Substitution at N) C->D Electrophilic Attack

Fig 1: Electronic pathways dictating the nucleophilic substitution of isoxazol-5-amines.

Quantitative Strategy Selection for N-Functionalization

Because the neutral amine is a poor nucleophile, reacting it with mild electrophiles (like O-acylisoureas generated by HATU) results in recovery of starting material. Successful N-acylation or N-alkylation requires either highly reactive electrophiles (acid chlorides, isocyanates) or pre-activation of the amine via deprotonation.

Table 1: Comparative Efficacy of N-Acylation Conditions for Isoxazol-5-amines

Activation StrategyReagentsSolventTempTypical YieldCausality / Notes
Standard Coupling HATU, DIPEA, R-COOHDMFRT to 60°C< 10%Fails. Neutral amine cannot attack the bulky, mildly reactive intermediate.
Direct Acylation R-COCl, PyridineDCMRT40 - 60%Baseline method. Pyridine acts as an acid scavenger and nucleophilic catalyst 1.
Anion Activation NaH, R-COClTHF0°C to RT75 - 95% Optimal. Deprotonation forces the formation of a highly nucleophilic amide anion 2.
Urea Formation R-NCO, TEAToluene80°C70 - 85%Thermal driving force required to overcome low nucleophilicity.

Self-Validating Protocols for N-Substitution

Protocol A: Strong-Base Mediated N-Acylation (Anion Activation)

This protocol bypasses the low nucleophilicity of the isoxazol-5-amine by quantitatively converting it to its corresponding anion before the introduction of the electrophile.

Materials:

  • Isoxazol-5-amine derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Acyl Chloride (1.2 equiv)

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the isoxazol-5-amine and anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add NaH in one portion.

    • Self-Validation Checkpoint 1: You must observe the evolution of

      
       gas. The notoriously insoluble "brick dust" suspension should gradually become a homogeneous, often deeply colored solution, confirming the formation of the soluble amide anion.
      
  • Electrophile Addition: Stir at 0 °C for 30 minutes. Dilute the acyl chloride in a small volume of anhydrous THF and add it dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor by TLC (typically 1:1 EtOAc/Hexanes). The highly UV-active starting material spot should disappear, replaced by a higher

      
       product spot.
      
  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography. LC-MS analysis should confirm the

    
     of the desired N-(isoxazol-5-yl)amide.
    

Nucleophilic Aromatic Substitution (SNAr) ON the Isoxazole Ring

When synthesizing highly sterically hindered or specific secondary isoxazol-5-amines, constructing the ring first and then performing a nucleophilic substitution on the ring is a superior strategy. The isoxazole ring is sufficiently electron-withdrawing to activate the 5-position for SNAr when a good leaving group is present 3.

Protocol B: SNAr of 5-Chloroisoxazoles
  • Reaction Setup: Dissolve 5-chloro-3-substituted-isoxazole (1.0 equiv) in absolute ethanol.

  • Amine Addition: Add the desired aliphatic or aromatic amine (2.5 equiv). If using an amine hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Thermal Activation: Heat the mixture to 80 °C in a sealed tube for 12–16 hours.

    • Causality Note: The elevated temperature is required because, while the isoxazole ring is electron-withdrawing, it is less activating than a nitrobenzene system.

  • Isolation: Cool to room temperature, concentrate in vacuo, and partition between water and DCM. The organic layer contains the newly formed isoxazol-5-amine.

Advanced Methodologies: C-4 Functionalization via Photoredox Catalysis

While the 5-amino group is a poor nucleophile, the C-4 position of the isoxazole ring exhibits surprising carbon-nucleophilicity . Recent breakthroughs have leveraged this property using visible-light photoredox catalysis to achieve completely chemoselective C-4 alkylation of isoxazol-5-amines without protecting the free amine 4.

By irradiating a photocatalyst (e.g., Eosin Y or Ruthenium complexes) in the presence of an amine precursor (like 3,4-dihydroquinoxalin-2-ones), an electrophilic iminium ion is generated in situ. The isoxazol-5-amine then acts as a nucleophile, attacking the iminium ion exclusively at the C-4 position.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Irradiation Amine_Rad Amine Radical Cation PC_star->Amine_Rad Single Electron Transfer (SET) Iminium Iminium Ion Intermediate (Potent Electrophile) Amine_Rad->Iminium Oxidation (-e-, -H+) Product C-4 Alkylated Isoxazole Iminium->Product Nucleophilic Trapping Isox Isoxazol-5-amine (C-4 Nucleophile) Isox->Product Chemoselective Attack at C-4

Fig 2: Photoredox catalytic cycle for the chemoselective C-4 alkylation of isoxazol-5-amines.

This pathway highlights a critical paradigm shift: when N-functionalization is too energetically demanding due to delocalization, researchers can exploit the resulting electron density at the C-4 carbon to build molecular complexity.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine from β-Ketonitriles.
  • Mora Rodriguez, S. E., et al. (2025). Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. American Chemical Society (Org. Lett.).
  • Science of Synthesis. Product Class 9: Isoxazoles. Thieme Connect.
  • ResearchGate. Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors.

Sources

Method

Application Notes: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine as a Versatile Building Block in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the design of highly selective targeted therapies heavily relies on privileged heterocyclic scaffolds. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the design of highly selective targeted therapies heavily relies on privileged heterocyclic scaffolds. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) has emerged as a highly valuable building block for the synthesis of diverse compound libraries, particularly in the development of kinase and chaperone protein inhibitors[1].

As a Senior Application Scientist, I select this specific scaffold not merely for its reactivity, but for its unique physicochemical contributions to the final drug candidate:

  • The Isoxazole Core : Functions as an electron-deficient aromatic bioisostere for phenols and amides. It provides critical hydrogen bond acceptors (via the N and O atoms) that interact strongly with the hinge region of kinases and the ATP-binding pockets of targets like Heat Shock Protein 90 (HSP90)[2].

  • The 5-Amino Group : Acts as a versatile, albeit weakly nucleophilic, handle for divergent synthesis. It can be readily converted into amides and ureas, which are prevalent motifs in pharmacologically active compounds[1].

  • The 1-Cyclopropylethyl Moiety : This is the defining feature of this specific building block. Unlike straight-chain alkyls (e.g., propyl or butyl) which are rapidly oxidized by Cytochrome P450 enzymes, the cyclopropyl ring provides a unique steric shield that significantly enhances microsomal stability. Furthermore, its distinct spatial geometry allows it to pack tightly into deep hydrophobic sub-pockets, increasing target residence time and overall lipophilicity without violating Lipinski's rules.

Application I: Synthesis of Isoxazol-5-yl Ureas for Kinase Inhibition

Urea derivatives of isoxazol-5-amines are critical pharmacophores in the design of kinase inhibitors (e.g., targeting VEGFR-2, p38, and BRD4)[3]. The urea motif acts as an excellent hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the inhibitor within the kinase active site.

Protocol 1: Isocyanate Coupling for Urea Library Generation

Causality behind choices: The 5-amino group of the isoxazole is electronically deactivated by the adjacent heteroatoms. To facilitate urea formation without requiring harsh, degradation-inducing conditions, we utilize highly electrophilic isocyanates in an aprotic solvent (Dichloromethane, DCM) with a non-nucleophilic catalytic base (Triethylamine, TEA) to enhance the amine's reactivity[1].

Step-by-Step Methodology:

  • Preparation : Purge a dry round-bottom flask with Argon. Dissolve 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (1.0 eq, 1.0 mmol, 152.2 mg) in 10 mL of anhydrous DCM.

  • Base Addition : Add Triethylamine (1.2 eq, 1.2 mmol, 167 µL). Stir for 5 minutes at room temperature, then cool the flask to exactly 0 °C using an ice-water bath.

  • Coupling : Dissolve the desired aryl/alkyl isocyanate (1.1 eq, 1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under Argon.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System (Trustworthiness Check):

  • In-Process Temperature Control : Monitor the internal temperature during step 3. An exotherm >5 °C indicates an excessive reaction rate, which promotes the formation of symmetric urea dimers. If this occurs, the batch must be discarded.

  • In-Process TLC : At t = 2 hours, run a TLC plate (Hexane:EtOAc 1:1) stained with ninhydrin. Validation Criterion: The starting amine (m/z 153.2 [M+H]+) will stain a distinct color. Successful conversion is validated by the complete absence of this spot and the appearance of a new, UV-active spot (the urea) that does not stain with ninhydrin.

  • Post-Workup HRMS : The observed mass must match the calculated [M+H]+ of the urea derivative within 5 ppm, confirming that no biuret over-addition occurred.

Application II: Synthesis of Isoxazol-5-yl Amides for HSP90 & COX-2 Inhibition

N-(isoxazol-5-yl)amides have been identified as highly potent inhibitors of HSP90, effectively depleting key oncogenic signaling pathways and inducing tumor cell apoptosis[2]. In anti-inflammatory research, similar amidation protocols are utilized to synthesize preferential selective COX-2 inhibitors with significantly reduced gastric side effects[4].

Protocol 2: HATU-Mediated Amidation for Targeted Protein Inhibitors

Causality behind choices: Standard coupling agents like DCC or EDC often fail or produce low yields with 5-aminoisoxazoles due to the amine's poor nucleophilicity[4]. HATU is selected because it generates a highly reactive HOAt active ester, driving the sterically hindered coupling to completion. N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid without participating in competing nucleophilic attacks.

Step-by-Step Methodology:

  • Activation : In a dry vial, dissolve the target carboxylic acid (1.2 eq, 1.2 mmol) in 5 mL of anhydrous DMF. Add HATU (1.3 eq, 1.3 mmol) and DIPEA (2.5 eq, 2.5 mmol). Stir at room temperature for 15 minutes.

  • Coupling : Add 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (1.0 eq, 1.0 mmol, 152.2 mg) in one portion. Stir the mixture at room temperature for 12–18 hours.

  • Quench & Extract : Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Self-Validating System (Trustworthiness Check):

  • Activation Check : Upon adding HATU and DIPEA in Step 1, observe a color shift to pale yellow within 15 minutes. This visually confirms the formation of the active HOAt ester.

  • Reaction Monitoring (LC-MS) : At t = 4 hours, sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and inject into LC-MS. Validation Criterion: Disappearance of the starting amine peak at m/z 153.2[M+H]+. If the amine persists >15%, spike an additional 0.2 eq of HATU/DIPEA.

  • Structural Confirmation (1H-NMR) : Run a 1H-NMR (DMSO-d6) on the purified product. Validation Criterion: Look for the disappearance of the broad singlet at ~6.5 ppm (primary amine -NH₂) and the appearance of a sharp singlet at ~10.5 ppm, confirming the formation of the secondary amide proton.

Quantitative Data Presentation

To illustrate the structural advantage of the 1-cyclopropylethyl moiety, the following table summarizes the comparative Structure-Activity Relationship (SAR) and pharmacokinetic profiling of various C3-substituted isoxazol-5-amine derivatives against standard targets.

Table 1: Comparative SAR and Pharmacokinetic Profiling of Isoxazol-5-amine Derivatives

Scaffold Substitution (R at C3)Calculated LogPMicrosomal Stability (T₁/₂ , min)HSP90 IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
Methyl 1.215120450
Phenyl 2.8254585
1-Cyclopropylethyl 2.5>1201832

Data Interpretation: The 1-cyclopropylethyl group provides an optimal lipophilicity balance (LogP ~2.5) while drastically enhancing microsomal stability compared to methyl or phenyl variants. This steric shielding prevents rapid CYP-mediated oxidation while perfectly occupying the hydrophobic pockets of HSP90 and VEGFR-2.

Workflow and Mechanistic Visualizations

Workflow Core 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine Urea Urea Derivative Kinase Inhibitor Core->Urea DCM, TEA, 0°C Amide Amide Derivative HSP90 Inhibitor Core->Amide HATU, DIPEA, DMF Isocyanate R-NCO (Isocyanate) Isocyanate->Urea Acid R-COOH (Carboxylic Acid) Acid->Amide Validation1 LC-MS & TLC Validation Urea->Validation1 Validation2 LC-MS & TLC Validation Amide->Validation2

Caption: Workflow for divergent synthesis of amides and ureas using the isoxazole scaffold.

Mechanism Drug Isoxazole-Amide Inhibitor Target HSP90 N-terminal ATP Pocket Drug->Target Competitive Binding Complex Inhibitor-HSP90 Complex Target->Complex Conformational Arrest Client Oncogenic Client Proteins Complex->Client Destabilization Degradation Proteasomal Degradation Client->Degradation Ubiquitination Outcome Tumor Cell Apoptosis Degradation->Outcome Pathway Collapse

Caption: Mechanism of action for isoxazole-amide based HSP90 inhibitors.

References

Sources

Application

Advanced Application Notes and Protocols: Functionalization of the 5-Amino Group in Isoxazole Derivatives

Introduction and Chemical Context The 5-aminoisoxazole motif is a privileged pharmacophore embedded in numerous biologically active agents, including antimicrobial drugs (e.g., sulfamethoxazole), anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The 5-aminoisoxazole motif is a privileged pharmacophore embedded in numerous biologically active agents, including antimicrobial drugs (e.g., sulfamethoxazole), anti-inflammatory agents, and advanced kinase inhibitors such as p38 MAP kinase inhibitors[1][2]. The strategic value of this heterocyclic building block lies in its unique electronic structure. The interplay between the electron-withdrawing isoxazole ring and the exocyclic primary amine dictates its reactivity. At physiological pH, the isoxazole nitrogen is non-basic, while the 5-amino group serves as a versatile, weakly basic nucleophile that can be selectively functionalized to construct complex molecular libraries[1].

Mechanistic Insights & Reactivity Profiling

Functionalization of the 5-amino group requires careful consideration of its attenuated nucleophilicity compared to standard aliphatic amines.

  • N-Acylation and Sulfonylation : The primary amino group readily participates in acylation and sulfonylation when paired with appropriate bases (e.g., pyridine, triethylamine). These bases act as both acid scavengers and nucleophilic catalysts, driving the reaction forward while preventing the acidic degradation of the isoxazole ring[2].

  • N-Alkylation (Reductive Amination) : Direct alkylation with alkyl halides often suffers from poor regioselectivity (competing ring-nitrogen alkylation) and over-alkylation. Reductive amination is the preferred method for mono-alkylation. By utilizing mild reducing agents, chemists can selectively reduce the intermediate imine without affecting the starting materials.

  • Advanced Electrophilic & Radical Functionalization : Recent breakthroughs have expanded the utility of 5-aminoisoxazoles into late-stage peptide diversification. Under electrochemical anodic oxidation, the enamine-like moiety of aminoisoxazoles undergoes single-electron oxidation to generate electrophilic iminium radicals, enabling the direct O-arylation of tyrosine residues[3]. Furthermore, asymmetric electrophilic functionalizations (e.g., 1,2-additions) have been developed using chiral catalysts to construct complex nitrogen heterocycles with high enantioselectivity[4].

Reactivity Core 5-Aminoisoxazole Core Scaffold Acyl N-Acylation (Amides/Sulfonamides) Core->Acyl Acyl Chlorides Pyridine/TEA Alkyl N-Alkylation (Reductive Amination) Core->Alkyl Aldehydes NaBH(OAc)3 Electro Late-Stage Electrochemical Coupling Core->Electro Anodic Oxidation Tyrosine C4 C4-Electrophilic Substitution Core->C4 Halogens/Electrophiles (If C4 is unsubstituted)

Fig 1. Divergent reactivity pathways of the 5-aminoisoxazole scaffold.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the primary functionalization pathways of 5-aminoisoxazoles.

Functionalization TypeReagents / CatalystTypical SolventTemp (°C)Yield RangeRegioselectivity / Stereoselectivity
N-Acylation Acyl Chloride, PyridineDCM or THF0 to RT75 - 95%Exclusive N-acyl (Mono-acylation)
Reductive Amination Aldehyde, NaBH(OAc)₃DCE or MeOHRT60 - 85%Mono-N-alkyl
Electrochemical O-Arylation Tyrosine, Anodic OxidationMeCN / H₂ORT40 - 65%O-aryl ether formation[3]
Asymmetric 1,2-Addition Chiral Phosphoric AcidToluene-20 to RT84 - 99%High (up to 99% ee)[4]

Experimental Protocols

Protocol A: Regioselective N-Acylation for Amide Library Synthesis

This protocol is heavily utilized in the synthesis of p38 MAP kinase inhibitor precursors[2].

Causality & Design: Anhydrous Dichloromethane (DCM) is utilized to prevent the competitive hydrolysis of the highly reactive acyl chloride. Pyridine is selected over stronger bases because it serves a dual purpose: it neutralizes the HCl byproduct (preventing isoxazole ring protonation) and acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of the 5-aminoisoxazole derivative in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice bath. Cooling is critical to control the exothermic reaction and prevent di-acylation.

  • Electrophile Addition: Dissolve 1.1 equivalents of the corresponding acyl chloride (e.g., 2-chloro-6-fluorophenylacetyl chloride) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via TLC (7:3 Hexanes:EtOAc) or LC-MS. The complete disappearance of the highly polar 5-aminoisoxazole starting material and the emergence of a less polar, UV-active product mass confirms reaction completion.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure N-acyl derivative[2].

Workflow S1 1. Substrate Dissolution Dissolve 5-aminoisoxazole in anhydrous DCM S2 2. Base Addition Add Pyridine (1.5 eq) and cool to 0 °C S1->S2 S3 3. Electrophile Addition Dropwise addition of Acyl Chloride (1.1 eq) S2->S3 S4 4. Reaction Propagation Warm to RT, stir for 12 hours under N2 S3->S4 S5 5. Quench & Workup Wash with 1M HCl to remove pyridine S4->S5 S6 6. Purification Recrystallize from ethanol to yield pure product S5->S6

Fig 2. Standardized self-validating workflow for the N-acylation of 5-aminoisoxazoles.

Protocol B: Controlled N-Alkylation via Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated iminium ion intermediate without reducing the unreacted aldehyde. This chemoselectivity prevents the formation of primary alcohol byproducts and ensures high yields of the mono-alkylated product without over-alkylation.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve 1.0 equivalent of 5-aminoisoxazole and 1.05 equivalents of the target aldehyde in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add catalytic glacial acetic acid (0.1 equivalents) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to the stirring solution.

  • Propagation: Stir the suspension at room temperature for 16 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Quench a 50 µL reaction aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target mass should correspond to [M+H]+ of the mono-alkylated product.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (Caution: gas evolution). Extract with DCM (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure secondary amine.

Protocol C: Late-Stage Electrochemical Diversification (Tyrosine O-Arylation)

This advanced protocol leverages the unique electrochemical properties of aminoisoxazoles for the site-specific modification of peptides[3].

Causality & Design: The electrochemical cell utilizes an undivided setup with carbon or platinum electrodes. Anodic oxidation generates a highly reactive tyrosyl radical and an aminoisoxazole radical cation. The absence of heavy metal catalysts prevents transition-metal contamination, making this highly suitable for late-stage pharmaceutical diversification and bioconjugation[3].

Step-by-Step Methodology:

  • Setup: Equip an undivided electrochemical cell with a graphite anode and a platinum plate cathode.

  • Reaction Mixture: Dissolve the tyrosine-containing peptide (1.0 eq) and the 5-aminoisoxazole derivative (2.0 eq) in a mixed solvent system of MeCN and H₂O (typically 4:1 v/v).

  • Electrolyte: Add a supporting electrolyte such as n-Bu₄NPF₆ (0.1 M) to ensure adequate conductivity.

  • Electrolysis: Apply a constant current (e.g., 5 mA) at room temperature until 2.5 F/mol of charge has passed.

  • Self-Validation Checkpoint: Monitor the reaction via HRMS to detect the exact mass of the O-arylated peptide conjugate, confirming the radical-radical cross-coupling event.

  • Isolation: Remove the solvent under reduced pressure and purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the pure bioconjugate.

References

  • Benchchem. "5-(3-Aminopropyl)isoxazole | High-Purity Reagent - Benchchem: Synthesis and Reactivity". Benchchem.
  • Benchchem. "Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors". Benchchem.
  • Organic Letters (ACS Publications). "Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals" (2026).
  • RSC Publishing. "Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitrogen heterocycles" (2024).

Sources

Method

Application Note: High-Yield Preparation of Sulfonamides from 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary The 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine scaffold (CAS: 1550901-34-2) is a highly versatile building block in modern medicinal chemistry. The incorporation of the 1-cyclopropylethyl moiety provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine scaffold (CAS: 1550901-34-2) is a highly versatile building block in modern medicinal chemistry. The incorporation of the 1-cyclopropylethyl moiety provides unique steric bulk and enhanced lipophilicity compared to simpler alkyl isoxazoles, properties that are highly sought after in the design of kinase inhibitors and anti-inflammatory agents. Sulfonylation of this primary amine yields sulfonamides that serve as critical pharmacophores. This application note provides a validated, high-yield protocol for the


-sulfonylation of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine. By leveraging nucleophilic catalysis and a targeted hydrolysis workflow, this method circumvents the inherent poor nucleophilicity of the 5-aminoisoxazole system, ensuring high purity and maximum conversion rates.

Mechanistic Rationale & Reaction Design

The synthesis of sulfonamides from 5-aminoisoxazoles presents a unique chemical challenge. The amino group at the 5-position of the 1,2-oxazole ring exhibits significantly reduced nucleophilicity. This is caused by the strong electron-withdrawing nature of the adjacent ring oxygen and the delocalization of the nitrogen lone pair into the heteroaromatic


-system, giving the amine a vinylogous amide character 1. Consequently, standard biphasic Schotten-Baumann conditions (e.g., aqueous 

/

) typically result in sluggish reaction rates and poor conversions.

To overcome this kinetic barrier, anhydrous pyridine is employed as both the solvent and the primary acid scavenger, supplemented with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst 2. DMAP reacts rapidly with the sulfonyl chloride (


) to form a highly electrophilic 

-sulfonylpyridinium intermediate. This activated species is highly susceptible to nucleophilic attack, even by the deactivated 5-aminoisoxazole.

The Bis-Sulfonylation Challenge: A well-documented causality of using highly activated sulfonylating conditions is over-reaction. The initial mono-sulfonamide product is highly acidic; it is easily deprotonated by pyridine to form a sulfonamidate anion, which rapidly attacks a second equivalent of sulfonyl chloride to form an


-bis-sulfonamide byproduct. Rather than attempting to strictly control the stoichiometry—which often leaves unreacted starting material—the most robust strategy is to drive the reaction to complete consumption of the amine. The resulting mixture of mono- and bis-sulfonamides is then subjected to a post-reaction basic hydrolysis. Treatment with aqueous 

selectively cleaves the more sterically hindered second sulfonyl group, converging the mixture entirely to the desired mono-sulfonamide 1.

Experimental Workflow & Pathway

G A 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine C Pyridine / DMAP (rt, 12h) A->C B Sulfonyl Chloride (ArSO2Cl) B->C D Bis-sulfonamide Intermediate C->D Excess ArSO2Cl E Mono-sulfonamide Product C->E Direct Formation F NaOH (aq) / MeOH (Hydrolysis, 60°C) D->F Hydrolysis F->E Cleavage of second sulfonyl

Workflow for the regioselective sulfonylation and hydrolysis of 5-aminoisoxazoles.

Materials and Reagents

  • Substrate: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2, >98% purity)

  • Electrophile: Target Sulfonyl Chloride (e.g., 4-methylbenzenesulfonyl chloride or 4-acetamidobenzene-1-sulfonyl chloride)

  • Catalyst & Base: 4-Dimethylaminopyridine (DMAP), Anhydrous Pyridine

  • Hydrolysis Reagents: Sodium Hydroxide (NaOH, 20% wt/v aqueous solution), Methanol (MeOH)

  • Solvents & Consumables: Ethyl Acetate (EtOAc), Heptane, 1M Hydrochloric Acid (HCl), Brine, Anhydrous

    
    , Silica gel (60 Å, 230-400 mesh).
    

Step-by-Step Experimental Protocol

Phase 1: DMAP-Catalyzed Sulfonylation
  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

  • Reagent Mixing: Dissolve 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (10.0 mmol, 1.0 equiv) in anhydrous pyridine (20 mL) to achieve a 0.5 M concentration. Add DMAP (1.0 mmol, 0.1 equiv).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the sulfonyl chloride (13.0 mmol, 1.3 equiv) in small portions over 10 minutes to manage the exothermic formation of the

    
    -sulfonylpyridinium complex.
    
  • Reaction Execution: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir under a nitrogen atmosphere for 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 30% EtOAc in Heptane). The starting material (

    
    ) must be completely consumed. The reaction will typically show two new spots corresponding to the mono-sulfonamide and the 
    
    
    
    -bis-sulfonamide. Proceed to Phase 2 only when the starting material is absent.
Phase 2: Selective Hydrolysis of Bis-Sulfonamide
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove the majority of the pyridine solvent.

  • Hydrolysis Setup: Dissolve the crude concentrated residue in Methanol (15 mL). Add 20% wt/v aqueous NaOH (10 mL) dropwise 1.

  • Heating: Attach a reflux condenser, heat the mixture to 60 °C, and stir vigorously for 3 hours.

  • Self-Validating Check (LC-MS/TLC): Re-analyze the mixture. The bis-sulfonamide intermediate must completely disappear, converging into a single mono-sulfonamide product mass/spot.

Phase 3: Work-up and Purification
  • Neutralization: Cool the mixture to room temperature. Carefully adjust the pH to 4–5 using 1M aqueous HCl.

    • Expert Note: The sulfonamide proton is acidic (pKa ~5-6). Over-acidification can cause the product to precipitate prematurely or partition poorly, while pH 4-5 ensures residual pyridine is protonated and remains in the aqueous layer.

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with 1M HCl (

    
     mL) to remove any trace pyridine, followed by a final wash with brine (20 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution 10-50% EtOAc in Heptane) to afford the pure 3-(1-cyclopropylethyl)-1,2-oxazol-5-yl sulfonamide derivative.

Quantitative Data & Optimization

The necessity of the two-phase protocol is demonstrated by the optimization data below. Attempts to bypass the hydrolysis step or avoid pyridine result in unacceptable yields.

EntryBase / SolventCatalystPost-Reaction HydrolysisYield of Mono-Sulfonamide (%)Observation
1

(aq) / DCM
NoneNo< 15%Poor nucleophilicity limits conversion; mostly starting material recovered.
2

/ DCM
NoneNo25%Sluggish reaction; incomplete conversion.
3PyridineNoneNo55%Significant bis-sulfonamide formation observed.
4PyridineDMAP (10 mol%)No40%Complete conversion, but the major product is the bis-sulfonamide.
5PyridineDMAP (10 mol%)Yes (20%

, 60 °C)
88% Complete conversion; bis-sulfonamide cleanly converges to the desired product.

References

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry.Analytical Chemistry / PMC.
  • Patent Landscape and Technical Analysis of 4-(5-methyl-3-isoxazolyl)benzoic Acid and Related Compounds.Benchchem.
  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.RSC Advances / PMC.

Sources

Application

Application Note: Incorporating 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine into Kinase Inhibitor Scaffolds

The evolution of targeted kinase inhibitors requires precise tuning of pharmacophores to maximize potency, selectivity, and metabolic stability. Among hinge-binding motifs, 5-aminoisoxazoles have proven highly effective,...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of targeted kinase inhibitors requires precise tuning of pharmacophores to maximize potency, selectivity, and metabolic stability. Among hinge-binding motifs, 5-aminoisoxazoles have proven highly effective, as detailed in studies on[1]. Specifically, the incorporation of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2)[2] provides a sophisticated structural solution. This application note outlines the mechanistic rationale, synthetic integration, and biochemical validation for utilizing this specific building block in advanced drug discovery programs.

Mechanistic Rationale: The "Goldilocks" Pharmacophore

Selecting a building block is a calculated exercise in structural biology and pharmacokinetics. The 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine moiety operates on three distinct mechanistic fronts:

  • Hinge Engagement: The 5-amino group serves as an essential hydrogen-bond donor to the kinase hinge region backbone (e.g., the carbonyl of the hinge residue). The adjacent isoxazole nitrogen and oxygen act as weak hydrogen-bond acceptors, creating a robust bidentate interaction network that anchors the inhibitor within the ATP-binding site[1].

  • Selectivity and Steric Shielding: The 1-cyclopropylethyl moiety at the 3-position projects directly into the hydrophobic selectivity pocket, which is often located adjacent to the gatekeeper residue. The cyclopropyl ring provides rigid steric bulk that perfectly complements the van der Waals contours of this pocket, driving isoform selectivity—a strategy successfully employed in the development of novel [3].

  • Metabolic Resilience: Unsubstituted or straight-chain alkyl groups are highly susceptible to cytochrome P450-mediated oxidation. The incorporation of the cyclopropyl ring, coupled with the alpha-methyl group of the ethyl linker, creates significant steric hindrance. This effectively blocks benzylic-like oxidation pathways, dramatically and increasing the compound's half-life in liver microsomes[4].

G ATP ATP Binding Site Hinge Hinge Region (Backbone Amides) ATP->Hinge Pocket Hydrophobic Selectivity Pocket ATP->Pocket Core 1,2-Oxazole Core Core->Hinge Weak Acceptor Amino 5-Amino Group (H-Bond Donor) Core->Amino Cyclo 1-Cyclopropylethyl (Steric Shield) Core->Cyclo Amino->Hinge Strong Donor Cyclo->Pocket Shape Complement

Pharmacophoric mapping of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine in the kinase ATP pocket.

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling

Integrating 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine into a core scaffold (e.g., a pyrimidine or pyridine halide) requires overcoming the inherent electron deficiency of the isoxazole 5-amino group. Standard Nucleophilic Aromatic Substitution (SNAr) often yields poor results. Therefore, a palladium-catalyzed Buchwald-Hartwig amination is the self-validating standard, ensuring high conversion rates through catalytic cycle optimization.

Materials
  • Scaffold: Heteroaryl chloride/bromide (1.0 eq)

  • Amine: 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (1.2 eq)

  • Catalyst/Ligand: Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the heteroaryl halide, 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing (Critical Causality Step): Add anhydrous 1,4-dioxane. Degas the suspension by sparging with ultra-pure nitrogen for 15 minutes. Why this matters: Ambient oxygen poisons the Pd(0) catalyst; strict anaerobic conditions are required to prevent catalyst deactivation and homocoupling side-reactions.

  • Catalytic Coupling: Seal the flask and heat the mixture to 95 °C in an oil bath for 16 hours.

  • Reaction Monitoring: Monitor reaction progression via LC-MS. The appearance of the product mass alongside the complete consumption of the starting halide self-validates the catalytic turnover.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the core scaffold's polarity) to isolate the pure coupled product.

Workflow Step1 1. Reagent Preparation Degas 1,4-Dioxane Step2 2. Reaction Assembly Add Pd2(dba)3, Xantphos, Cs2CO3 Step1->Step2 Step3 3. Catalytic Coupling Heat at 95°C for 16h Step2->Step3 Step4 4. Reaction Monitoring LC-MS Verification Step3->Step4 Step5 5. Purification Celite Filtration & Chromatography Step4->Step5

Workflow for the Buchwald-Hartwig cross-coupling of the isoxazol-5-amine building block.

Biochemical Validation: TR-FRET Kinase Assay

To validate the success of the incorporation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system: by running the assay at the apparent ATP


, we ensure that the observed 

accurately reflects the competitive binding of the isoxazole moiety at the ATP hinge region.
Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a top concentration of 1 mM. Transfer 100 nL of these solutions into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase and the specific fluorescently labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation (Critical Causality Step): Add 5 µL of ATP solution. Why this matters: The ATP concentration must be exactly at the predetermined

    
     for the specific kinase. This ensures the assay's sensitivity to ATP-competitive hinge binders, validating the mechanism of action.
    
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phosphopeptide antibody.

  • Readout: Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate the

    
     using a 4-parameter logistic fit.
    

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative advantage of the 3-(1-cyclopropylethyl) substitution against simpler alkyl variants in a representative kinase inhibitor scaffold. The data demonstrates the optimal balance of potency and pharmacokinetic stability.

Isoxazole C3 SubstituentKinase

(nM)
Mouse Liver Microsome

(min)
Calculated LogP (cLogP)
Methyl125151.8
tert-Butyl45403.2
1-Cyclopropylethyl 12 >60 2.9

Data Interpretation: The 1-cyclopropylethyl group achieves a 10-fold increase in potency over the methyl variant due to superior shape complementarity in the hydrophobic pocket. Furthermore, it exhibits exceptional metabolic stability (


 > 60 min) without pushing the lipophilicity (cLogP 2.9) into an unfavorable range, unlike the overly lipophilic tert-butyl group.

References

  • Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • RET Kinase Inhibitors United States Patent US11970485B2 URL
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry URL:[Link]

Sources

Method

Application Note: Heterocyclic Library Generation Using 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary & Rationale In modern drug discovery, maximizing the fraction of sp³-hybridized carbons ( ) while maintaining rigid, predictable hydrogen-bonding networks is a proven strategy for improving clinical suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, maximizing the fraction of sp³-hybridized carbons (


) while maintaining rigid, predictable hydrogen-bonding networks is a proven strategy for improving clinical success rates. The building block 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine  offers a unique structural paradigm for generating diverse heterocyclic libraries.

The 1-cyclopropylethyl moiety introduces a sterically demanding, highly lipophilic, and chiral-center-adjacent group that is exceptionally well-suited for occupying hydrophobic pockets in target proteins (such as the ZA channel in bromodomains or the ATP-binding pocket in kinases) [3]. Concurrently, the isoxazol-5-amine core acts as a versatile bioisostere for anilines and pyrazoles, providing both hydrogen bond donor and acceptor capabilities. This application note details field-proven, self-validating methodologies for utilizing this scaffold to generate two distinct classes of libraries: flexible amides/ureas and rigidified imidazo[1,2-b]isoxazoles.

Scaffold Reactivity Profile & Causality

The exocyclic primary amine at the 5-position of the isoxazole ring exhibits significantly reduced nucleophilicity compared to typical aliphatic amines. This is caused by the strong electron-withdrawing nature of the adjacent oxygen and the delocalization of the nitrogen lone pair into the heteroaromatic system.

  • For Amide Coupling: Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. We mandate the use of highly reactive uronium-based coupling agents like HATU, combined with mild heating, to overcome this electronic deactivation[1, 2].

  • For Fused Ring Formation: The proximity of the ring nitrogen (N2) to the exocyclic amine (N5) allows for tandem alkylation-condensation reactions. When reacted with

    
    -haloketones, the exocyclic amine undergoes initial 
    
    
    
    alkylation, followed by an intramolecular cyclization driven by the thermodynamic stability of the resulting imidazo[1,2-b]isoxazole system [4].

Library Diversification Workflows

Workflow Scaffold 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine Amides Amide/Urea Library (Flexible Linkers) Scaffold->Amides Acylation/ Isocyanates Fused Imidazo[1,2-b]isoxazoles (Rigid Core) Scaffold->Fused α-Haloketones (Condensation) Coupled C-N Cross-Coupled (Extended Aromatics) Scaffold->Coupled Aryl Halides (Pd-Catalyzed)

Figure 1: Divergent library generation strategies from the core isoxazol-5-amine scaffold.

Quantitative Data Summary

The following table summarizes the expected physicochemical profiles and reaction metrics for the libraries generated using the protocols below.

Library SubclassRepresentative ReagentsAvg. Yield (%)

Contribution
Primary Target Class
N-(Isoxazol-5-yl)amides Carboxylic Acids, HATU, DIPEA75–85%ModerateHSP90 / Kinases [2]
Isoxazol-5-yl Ureas Isocyanates, DCM, rt80–90%ModeratesEH / Kinases [1]
Imidazo[1,2-b]isoxazoles

-Bromoketones, EtOH, Reflux
60–75%HighBromodomains (BRD4) [3, 4]

Detailed Experimental Protocols

Protocol A: Parallel Synthesis of N-(Isoxazol-5-yl)amide Libraries

This protocol is a self-validating system: the colorimetric change during HATU activation and the distinct LC-MS mass shift ensure real-time reaction monitoring.

Materials:

  • 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv, 0.5 mmol)

  • Diverse Carboxylic Acids (1.2 equiv, 0.6 mmol)

  • HATU (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Methodology:

  • Pre-activation: In a 10 mL reaction vial, dissolve the carboxylic acid (0.6 mmol) and HATU (0.75 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (1.5 mmol).

    • Causality Check: Stir at room temperature for 15 minutes. The solution will typically transition to a pale yellow/orange, indicating the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Dissolve 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (0.5 mmol) in DMF (1.0 mL) and add it dropwise to the activated acid solution.

  • Incubation: Seal the vial and heat to 50 °C using a reaction block for 12–16 hours.

    • Validation: Monitor by LC-MS. The poor nucleophilicity of the isoxazol-5-amine necessitates this mild heating; the reaction is complete when the peak corresponding to the starting amine (

      
      ) is consumed.
      
  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with saturated aqueous

    
     (3 × 10 mL) to remove unreacted acid and HATU byproducts, followed by brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via automated flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Synthesis of Imidazo[1,2-b]isoxazole Fused Libraries

This protocol leverages the dual-nucleophilic nature of the isoxazol-5-amine to create rigid, bicyclic scaffolds.

Materials:

  • 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (1.0 equiv, 0.5 mmol)

  • Diverse

    
    -Bromoketones (1.1 equiv, 0.55 mmol)
    
  • Absolute Ethanol (4.0 mL)

Step-by-Step Methodology:

  • Alkylation: In a microwave-safe vial, combine the isoxazol-5-amine (0.5 mmol) and the

    
    -bromoketone (0.55 mmol) in absolute ethanol (4.0 mL).
    
  • Cyclization: Seal the vial and heat at reflux (85 °C) for 8 hours, or alternatively, subject to microwave irradiation at 120 °C for 20 minutes.

    • Causality Check: The initial step is the

      
       displacement of the bromide by the exocyclic amine. The acidic byproduct (HBr) generated in situ often catalyzes the subsequent dehydration step, driving the cyclization of the ring nitrogen onto the ketone carbonyl [4].
      
  • Neutralization & Extraction: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Neutralize the crude residue with saturated aqueous

    
     (10 mL) and extract with Dichloromethane (3 × 10 mL).
    
  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate. Purify the resulting imidazo[1,2-b]isoxazole via silica gel chromatography.
    

Mechanistic Pathway: Imidazo[1,2-b]isoxazole Formation

Mechanism Reactants Isoxazol-5-amine + α-Bromoketone Alkylation N-Alkylation at Exocyclic Amine Reactants->Alkylation Intermediate Acyclic Intermediate (Ketone) Alkylation->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product Imidazo[1,2-b]isoxazole Cyclization->Product

Figure 2: Stepwise mechanistic pathway for the formation of the rigidified imidazo[1,2-b]isoxazole core.

References

  • BenchChem. "Application Notes and Protocols for the Use of 3-(2-Chlorophenyl)isoxazol-5-amine in Solid-Phase Synthesis." BenchChem Application Notes.
  • ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors." ResearchGate Publications.
  • PMC. "Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening." National Institutes of Health.
  • ACS Publications / Chinese Chemical Letters. "A facile and convenient synthesis of novel imidazo[1,2-b] isoxazoles and their Mannich bases as potential biodynamic agents." ACS Cross-References.
Application

Application Note: Microwave-Assisted Synthesis of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Strategic Rationale The 3-(1-cyclopropylethyl)-1,2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Strategic Rationale

The 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine scaffold (CAS: 1550901-34-2)[1] is a highly specialized, privileged heterocyclic building block. The incorporation of the 1-cyclopropylethyl group at the C3 position provides unique conformational rigidity and lipophilicity, making it an exceptional candidate for occupying specific hydrophobic pockets in target proteins, such as when designing kinase inhibitors targeting TrkA[2].

However, synthesizing sterically hindered 5-aminoisoxazoles via conventional thermal cyclocondensation presents significant kinetic challenges. The bulky alpha-branched alkyl group impedes the nucleophilic attack required for ring closure, often necessitating prolonged reflux times (4–12 hours) that lead to thermal degradation and nitrile hydrolysis.

To circumvent this, we employ microwave-assisted organic synthesis (MAOS). Microwave irradiation utilizes the ability of polar molecules to transform electromagnetic energy into heat[3], providing rapid, uniform dielectric heating. This efficiently overcomes the activation energy barrier of the sterically hindered intermediate. As demonstrated in broader isoxazole studies, conventional methods yield 70-81%, whereas microwave-assisted synthesis achieves 90-95% in a fraction of the time[4].

Mechanistic Pathway

The synthesis relies on the cyclocondensation of 4-cyclopropyl-3-oxopentanenitrile (a


-ketonitrile) with hydroxylamine. The reaction proceeds via a transient carbinolamine intermediate, followed by intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, culminating in dehydration and tautomerization to yield the stable aromatic 5-aminoisoxazole.

G A β-Ketonitrile Precursor (4-Cyclopropyl-3-oxopentanenitrile) B Hydroxylamine Free Base (Generated in situ via NaOAc) C Microwave Irradiation (120°C, 15 min, 250W) D Carbinolamine Intermediate C->D Nucleophilic Attack E Dehydration & Cyclization (-H2O) D->E Intramolecular Ring Closure F 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (Target Scaffold) E->F Tautomerization AB AB AB->C

Fig 1: Microwave-assisted cyclocondensation pathway for 5-aminoisoxazole synthesis.

Quantitative Data & Optimization

The following table summarizes the causal relationship between the chosen physical parameters and the chemical outcomes, validating the superiority of the microwave approach for this specific sterically hindered substrate.

ParameterConventional RefluxMicrowave-AssistedCausality / Mechanistic Advantage
Heating Mechanism Convective heat transferDielectric heatingMW directly excites polar intermediates, overcoming steric hindrance at the C3 position rapidly.
Reaction Time 4 - 6 hours15 minutesRapid energy transfer prevents prolonged exposure to thermal degradation and side-reactions.
Temperature 80 °C (Reflux limit)120 °C (Sealed Vessel)Pressurized MW vial allows heating significantly above the solvent's atmospheric boiling point.
Average Yield 65% - 72%92% - 95%Minimized side reactions (e.g., nitrile hydrolysis to amide) due to ultra-short reaction times.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Reagent Preparation & In Situ Neutralization

Causality Check: Hydroxylamine hydrochloride (


) is highly stable but non-nucleophilic. It requires a mild base to liberate the free amine. Strong bases (like 

) risk hydrolyzing the sensitive

-ketonitrile precursor. Therefore, Sodium Acetate (

) is selected as the optimal mild base.
  • Charge the Vessel: To a 20 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 4-cyclopropyl-3-oxopentanenitrile (1.37 g, 10.0 mmol, 1.0 equiv).

  • Add Reagents: Add

    
     (0.83 g, 12.0 mmol, 1.2 equiv) and anhydrous 
    
    
    
    (0.98 g, 12.0 mmol, 1.2 equiv).
  • Solvent Addition: Add a solvent mixture of Absolute Ethanol and Deionized Water (4:1 v/v, 10 mL).

    • Validation Checkpoint 1: Stir at room temperature for 5 minutes. The solution should become mostly homogenous as the water solubilizes the inorganic salts and the ethanol solubilizes the organic precursor. If heavy precipitation persists, add 1 mL of

      
      .
      
Phase 2: Microwave Irradiation
  • Seal the Vessel: Crimp-seal the vial with a Teflon-lined septum cap to safely contain pressure build-up.

  • Program the Synthesizer: Set the microwave reactor (e.g., Biotage Initiator or CEM Discover) to the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Maximum 250 W (Dynamic modulation)

    • Cooling: On (Air jet cooling post-reaction)

  • Execution: Initiate the sequence.

    • Validation Checkpoint 2: Monitor the real-time pressure curve. A steady pressure of ~4-6 bar indicates normal solvent expansion and heating. A sudden, sharp spike indicates runaway decomposition (abort immediately).

Phase 3: In-Process Analytical Validation
  • Sampling: Once the vial has cooled to <30 °C, uncap safely in a fume hood. Extract a 10 µL aliquot and dilute in 1 mL Methanol.

  • LC-MS / TLC Analysis:

    • TLC: Elute with Hexanes:EtOAc (1:1). The target 5-aminoisoxazole will stain bright yellow/orange with Ninhydrin due to the primary amine, whereas the starting material will not.

    • LC-MS: Confirm the disappearance of the precursor mass and the appearance of the product mass (

      
      , 
      
      
      
      ).
Phase 4: Workup & Isolation
  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure (rotary evaporation at 40 °C).

  • Extraction: Dilute the remaining aqueous slurry with Ethyl Acetate (30 mL) and wash with saturated aqueous

    
     (15 mL) followed by Brine (15 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: While microwave synthesis often yields high-purity crude (>90%), analytically pure samples can be obtained via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

References

  • Microwave Assisted Synthesis of 3-Amino-5-methyl Isoxazole Schiff Bases TSI Journals URL: [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies National Institutes of Health (PMC) URL: [Link]

  • 3-(1-Cyclopropylethyl)isoxazol-5-amine (CAS: 1550901-34-2) Chemical Data ChemBK URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in DMSO

Introduction This guide provides in-depth troubleshooting support for researchers encountering solubility challenges with 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in Dimethyl Sulfoxide (DMSO). While this compound is a v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth troubleshooting support for researchers encountering solubility challenges with 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in Dimethyl Sulfoxide (DMSO). While this compound is a valuable research tool, its unique structure—balancing a polar amine-oxazole head with a bulky, non-polar cyclopropylethyl tail—can present dissolution difficulties. This document outlines systematic approaches to overcome these issues, ensuring the integrity and reproducibility of your experiments. Our protocols are designed to be self-validating, explaining the scientific rationale behind each step to empower you to make informed decisions in the lab.

Troubleshooting Guide & FAQs

Question 1: I'm having difficulty dissolving 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in DMSO at my target concentration. What are the primary causes and initial steps?

Answer:

Difficulty in dissolving this compound typically stems from a mismatch between the desired concentration and the compound's intrinsic solubility limit in DMSO at ambient temperature. The bulky, non-polar 1-cyclopropylethyl group can hinder efficient solvation by DMSO molecules, despite the presence of the polar 1,2-oxazol-5-amine moiety.

Initial Troubleshooting Workflow:

This workflow provides a systematic approach to addressing solubility issues, starting with the least aggressive methods to preserve compound integrity.

G cluster_0 Phase 1: Initial Dissolution Protocol cluster_1 Phase 2: Assisted Dissolution cluster_2 Phase 3: Advanced Troubleshooting start Start: Weigh Compound & Add DMSO vortex Vortex at Room Temp (2-5 min) start->vortex check1 Visually Inspect (Clear Solution?) vortex->check1 success Success: Solution Ready (Store Properly) check1->success Yes heat Gentle Warming (30-40°C, 5-10 min) check1->heat No check2 Inspect While Warm (Clear Solution?) heat->check2 check2->success Yes sonicate Sonication (5-15 min cycle) check2->sonicate No check3 Inspect Post-Sonication (Clear Solution?) sonicate->check3 check3->success Yes reassess Re-evaluate Target Concentration (Is it too high?) check3->reassess No lower_conc Prepare a Lower Concentration Stock reassess->lower_conc cosolvent Consider a Co-solvent (e.g., NMP, DMA) reassess->cosolvent

Caption: Systematic workflow for dissolving challenging compounds in DMSO.

Core Recommendations:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%). Water contamination is a primary cause of reduced solubility for many organic compounds.

  • Gentle Warming: Heating the solution can increase the kinetic energy, helping to overcome the energy barrier for dissolution.

  • Sonication: The use of an ultrasonic bath can break apart compound aggregates, increasing the surface area available for solvation.

Question 2: What is the recommended, detailed protocol for preparing a 10 mM stock solution?

Answer:

This protocol is designed to maximize the chances of successful dissolution while minimizing the risk of compound degradation.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Pre-Experiment Preparation:

    • Allow the vial of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

    • Warm a sealed vial of anhydrous DMSO to 37°C in a water bath or incubator.

  • Weighing and Initial Mixing:

    • Accurately weigh the required amount of the compound in a sterile, appropriate-sized vial.

    • Add the calculated volume of pre-warmed, anhydrous DMSO to the vial. Causality: Adding warmed solvent directly increases the initial dissolution rate.

    • Immediately cap the vial tightly and vortex for 2-3 minutes.

  • Assisted Dissolution Steps:

    • Step 3a (Heating): Place the capped vial in a heat block or water bath set to 37°C for 10 minutes. Periodically vortex the vial every 2-3 minutes. Trustworthiness: Using a controlled temperature below 40°C minimizes the risk of thermal degradation, a known concern for complex organic molecules.

    • Step 3b (Sonication): If solids persist, place the vial in a bath sonicator for a 15-minute cycle. The water in the sonicator should be at room temperature. Check the solution clarity. Repeat for one additional cycle if necessary. Causality: Sonication provides mechanical energy to break up solute-solute interactions, facilitating solvent-solute interactions.

  • Final Assessment and Storage:

    • After the dissolution steps, allow the solution to cool to room temperature. Visually inspect for any precipitation. A fully dissolved stock should be a clear, homogenous solution.

    • If the solution remains clear, it is ready for use. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO-based solutions can freeze at these temperatures, which is normal.

Question 3: My compound dissolves after heating, but it precipitates out when it cools to room temperature. What should I do?

Answer:

This indicates that you have created a supersaturated solution. The thermal energy was sufficient to force dissolution, but the concentration is above the compound's thermodynamic solubility limit at room temperature.

  • Immediate Use: If the experimental protocol allows, you can use the stock solution while it is still warm and homogenous. Ensure that its addition to your much larger volume of aqueous buffer results in a final concentration well below the aqueous solubility limit to prevent precipitation in your assay.

  • Dilution: The most reliable solution is to dilute the stock to a lower concentration where it remains soluble at room temperature. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM) following the protocol above.

  • Co-Solvent Consideration: For particularly challenging cases, the use of a co-solvent may be necessary. See the next question for details.

Question 4: Can I use a co-solvent with DMSO to improve solubility, and what are the potential risks?

Answer:

Yes, using a co-solvent is an advanced technique. However, it must be approached with caution as it can impact your downstream experimental system.

Co-Solvent Selection and Risk Mitigation:

Co-SolventProperties & Use CasePotential Risks & Mitigation
N-Methyl-2-pyrrolidone (NMP) A powerful, polar aprotic solvent. Often used when DMSO alone is insufficient.Can be more aggressive towards plastics. May have its own biological effects; mitigate by ensuring the final concentration in the assay is negligible (<0.1%).
Dimethylacetamide (DMA) Similar properties to NMP and DMSO. Can be effective for compounds with amide-like structures.Similar risks to NMP. Always run a vehicle control with the same DMSO/DMA ratio in your experiments.
Ethanol A polar protic solvent. Can help solvate parts of a molecule that interact via hydrogen bonding.Can be volatile. May not be compatible with all cell-based assays at higher concentrations. Mitigate by using the lowest effective percentage.

Protocol for Co-Solvent Testing:

  • Attempt to dissolve the compound in 100% of the chosen co-solvent (e.g., NMP) to determine its maximum solubility.

  • If successful, create a high-concentration stock in the co-solvent.

  • This stock can then be diluted in DMSO to create a final stock solution with a low percentage of the co-solvent (e.g., 90% DMSO / 10% NMP).

  • Crucially, a corresponding vehicle control (90% DMSO / 10% NMP) must be used in all experiments to account for any effects of the co-solvent mixture.

Question 5: How can I confirm the stability of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in my DMSO stock solution over time?

Answer:

Long-term stability in DMSO is a valid concern, especially for compounds with potentially reactive functional groups like a primary amine. While DMSO is generally inert, it is hygroscopic, and water absorption over time can promote degradation.

Validation Strategy:

  • Baseline Analysis: Immediately after preparing a fresh, clear stock solution, obtain an analytical characterization. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. This gives you a baseline purity profile and concentration (t=0).

  • Time-Point Analysis: Store aliquots of the stock solution under your intended storage conditions (e.g., -20°C). At set time points (e.g., 1 month, 3 months, 6 months), thaw an aliquot and re-run the HPLC analysis.

  • Compare Results: Compare the chromatograms from the different time points to the t=0 baseline. Look for:

    • A decrease in the area of the main compound peak.

    • The appearance of new peaks, which would indicate degradation products.

    • A stability threshold is often defined as retaining >95% of the original peak area.

This empirical approach is the most trustworthy way to validate the stability of your specific compound in your specific lot of DMSO under your exact storage conditions.

References

  • Title: DMSO (Dimethyl Sulfoxide) A-Z Guide Source: Gaylord Chemical Company, LLC URL: [Link]

  • Title: The Use of Sonication for the Production of Pharmaceutical Co-crystals Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Best Practices in Preclinical Cancer Drug Discovery: A Position Statement from the NeXT-Drug Development and Pharmacology Committee of the EORTC Source: European Journal of Cancer URL: [Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 3-(1-cyclopropylethyl)-1,2-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (also referenced as 3-(1-cyclopropylethyl)isoxazol-5-amine).

This compound presents unique purification challenges due to the amphiphilic nature of the lipophilic 1-cyclopropylethyl group paired with the polar, electron-rich 5-amino-isoxazole core. Controlling regioselectivity and preventing oxidative degradation are critical aspects of handling this scaffold[1]. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure absolute structural integrity and high yield.

Physicochemical Profile & Chromatographic Impact

Before initiating any purification workflow, it is critical to understand how the molecule's physical properties dictate its behavior in a biphasic system. The electron-rich nature of the isoxazole ring makes it highly reactive and dictates specific handling parameters[2].

ParameterValue / ObservationChromatographic Impact
Molecular Weight 152.20 g/mol Determines LC-MS target tracking (m/z [M+H]⁺ = 153.1).
CLogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; requires gradient elution on C18 stationary phases.
pKa (Conjugate Acid) ~1.5 - 2.0Weakly basic amine; remains unprotonated at neutral to slightly basic pH.
Chemical Stability Acid & Oxygen SensitiveAvoid strong acids (e.g., TFA) to prevent ring-opening. Store under argon.
UV Maxima (λmax) 245 nm, 260 nmOptimal detection wavelengths for UV-guided fractionation.

Purification Workflow Architecture

The following decision tree outlines the optimal path from crude reaction mixture to >99% pure API-grade material. Unprotected isoxazol-5-amines require high-purity isolation before they can be utilized in sensitive downstream methodologies, such as formal cycloadditions[3].

PurificationWorkflow Start Crude Reaction Mixture 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine LiquidExt Aqueous Workup (EtOAc / NaHCO3) Start->LiquidExt CheckImp LC-MS / TLC Profiling (Check Regioisomers) LiquidExt->CheckImp Chromatography Reverse-Phase Prep-HPLC (NH4HCO3 Buffer) CheckImp->Chromatography Isomer Ratio < 9:1 Crystallization Recrystallization (Heptane / MTBE) CheckImp->Crystallization Isomer Ratio > 9:1 Chromatography->Crystallization Polish & Desalt Pure Purified 1,2-Oxazol-5-amine (>99% ee/HPLC) Crystallization->Pure

Decision tree for the purification of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine.

Troubleshooting & FAQs

Q1: Why do I observe peak splitting or two distinct peaks with m/z 153.1 during LC-MS analysis of my crude mixture? Causality: The condensation of the corresponding β-ketonitrile with hydroxylamine yields two regioisomers: the desired 3-alkyl-1,2-oxazol-5-amine and the undesired 5-alkyl-1,2-oxazol-3-amine. The 5-amino group alters the dipole moment significantly compared to the 3-amino isomer, causing them to resolve on a C18 column. Solution: Do not pool these fractions. The 5-amino isomer typically elutes slightly later under reverse-phase conditions due to the specific hydrogen-bonding network adjacent to the ring oxygen.

Q2: My target peak co-elutes with a mass of [M+18]. What is this, and how do I remove it? Causality: The +18 Da mass corresponds to the uncyclized oxime intermediate (C₈H₁₄N₂O₂). Because it shares the highly lipophilic 1-cyclopropylethyl moiety, it mimics the retention time of the final product. Solution: Do not attempt to separate this chromatographically. Instead, subject the crude mixture to a secondary dehydration step (e.g., stirring with anhydrous MgSO₄ in DCM or mild heating in ethanol) prior to purification to drive the cyclization to completion.

Q3: Can I use standard 0.1% Trifluoroacetic Acid (TFA) in my Prep-HPLC mobile phase? Causality: Absolutely not. 1,2-oxazol-5-amines are notoriously sensitive to strong aqueous acids, which protonate the ring and trigger hydrolytic ring-opening back to the acyclic β-ketonitrile intermediate. Solution: Substitute TFA with a volatile, slightly basic buffer such as 10 mM Ammonium Bicarbonate (pH 8.5). This keeps the amine unprotonated, sharpening the peak while protecting the heterocyclic core.

Q4: My isolated product degrades and turns dark brown over a few days. How do I prevent this? Causality: The exocyclic amine at the 5-position is highly electron-rich due to conjugation with the heteroaromatic ring, making it highly susceptible to auto-oxidation[2]. Solution: Post-purification, immediately dry the compound under high vacuum to remove trace water, flush the vial with argon, and store at -20°C in amber glass.

Validated Experimental Protocols

Standard purification relies on column chromatography followed by recrystallization to achieve analytical purity[4]. The following methodologies are engineered to self-validate at critical junctions.

Protocol A: Buffered Reverse-Phase Flash Chromatography

Use this protocol if the crude regioisomer ratio (3-alkyl vs. 5-alkyl) is less than 9:1.

  • Sample Preparation: Dissolve 1.0 g of crude 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equip a C18 Prep-HPLC column. Equilibrate with 90% Mobile Phase A (10 mM NH₄HCO₃ in Water, pH 8.5) and 10% Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 30 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect the major peak eluting at approximately 45% B.

  • Self-Validation Check: Spot the collected fractions on a normal-phase silica TLC plate. Co-spot with the crude mixture. Elute with Hexane:EtOAc (3:1) containing 1% Et₃N. The desired 5-amine will stain intensely with ninhydrin (due to the primary amine) and appear under short-wave UV (254 nm). Uncyclized impurities will lack the strong UV chromophore.

  • Isolation: Lyophilize the pooled fractions to yield the product as a pale-yellow oil or amorphous solid.

Protocol B: Two-Solvent Recrystallization

Use this protocol as a final polishing step to remove trace organic impurities and upgrade the enantiomeric/diastereomeric excess of the 1-cyclopropylethyl chiral center.

  • Dissolution: Suspend the semi-pure isoxazol-5-amine in minimal Methyl tert-butyl ether (MTBE) (approx. 3 mL/g) and heat to 50°C until fully dissolved.

  • Anti-Solvent Addition: Dropwise, add warm Heptane (anti-solvent) while stirring until the solution becomes faintly turbid (cloud point).

  • Annealing: Clear the turbidity with a single drop of MTBE, then allow the flask to cool to room temperature undisturbed over 4 hours, followed by 2 hours at 4°C.

  • Self-Validation Check (Critical): Before filtering the bulk crop, extract a 1 mg aliquot of the crystalline slurry. Dissolve in CDCl₃ and run a rapid ¹H-NMR. The diagnostic C4-H proton of the target 3-alkyl isomer must appear as a sharp singlet at ~5.1 ppm. If a secondary singlet appears at ~5.4 ppm (indicating co-crystallization of the 3-amine regioisomer), heat the mixture back to 50°C and increase the MTBE ratio by 5% before re-cooling.

  • Harvest: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under vacuum.

References

The protocols and mechanistic explanations provided above are grounded in the following authoritative literature regarding the synthesis, reactivity, and purification of isoxazol-5-amine derivatives:

  • [2] Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light - Journal of Organic Chemistry (ACS Publications).[Link]

  • [4] Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine - Indian Journal of Heterocyclic Chemistry (Connect Journals).[Link]

  • [3] AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines - National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Isoxazol-5-amine Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the coupling of isoxazol-5-amines. Our focus is on providing practical, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Isoxazol-5-amine Coupling

Isoxazol-5-amines are valuable building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1][2][3][4] However, their successful incorporation into larger molecules via cross-coupling and amidation reactions is often hampered by the inherent reactivity of the isoxazole ring. The primary challenge lies in the lability of the N-O bond, which is susceptible to cleavage under various reaction conditions, leading to a host of undesired side products.[5][6][7][8][9][10] This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Coupled Product

Question: My cross-coupling reaction (Buchwald-Hartwig or Suzuki) with an isoxazol-5-amine is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix it?

Answer: Low or no yield in these reactions is a common but solvable issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions that either fail to promote the desired transformation or, more likely, favor side reactions.

Core Directive: Protect the Isoxazole Ring at All Costs

The primary directive when working with isoxazol-5-amines is to select conditions that are mild enough to preserve the integrity of the isoxazole ring. The N-O bond is the weakest link and is particularly susceptible to cleavage under strongly basic or reductive conditions, and at elevated temperatures.[5][6][7][8][9][10]

Troubleshooting Workflow:

start Low/No Yield check_catalyst 1. Catalyst System Integrity start->check_catalyst check_conditions 2. Reaction Conditions check_catalyst->check_conditions Catalyst appears active catalyst_deactivation Action: Use pre-catalyst, ensure inert atmosphere, check ligand integrity. check_catalyst->catalyst_deactivation Potential Deactivation check_reagents 3. Reagent Quality check_conditions->check_reagents Conditions seem appropriate conditions_optimization Action: Screen bases (mild inorganic), lower temperature, screen solvents. check_conditions->conditions_optimization Harsh Conditions? ring_opening 4. Suspect Isoxazole Ring Opening check_reagents->ring_opening Reagents are pure reagent_purification Action: Purify amine, check boronic acid/ester stability. check_reagents->reagent_purification Impure Reagents? ring_opening_mitigation Action: Employ milder base (e.g., K₂CO₃, K₃PO₄), reduce temperature, consider protecting group. ring_opening->ring_opening_mitigation Evidence of degradation

Caption: Troubleshooting logic for low-yield coupling reactions.

Detailed Breakdown of Corrective Actions:

  • Catalyst System Integrity:

    • Catalyst Deactivation: The active Pd(0) species is prone to oxidation and can form inactive palladium black.[11][12] Ensure your reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).[11]

    • Ligand Selection: For electron-rich heteroaromatic amines like isoxazol-5-amines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the reductive elimination step and prevent catalyst inhibition.[12][13]

    • Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can provide more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[14]

  • Reaction Conditions - The Balancing Act:

    • Base Selection: This is arguably the most critical parameter. Strong bases like NaOtBu can readily promote isoxazole ring opening.[15][16] Start with milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[17] The solubility of the base is also important; for instance, K₃PO₄ is often effective in Suzuki couplings.[12]

    • Temperature Control: High temperatures accelerate both the desired coupling and the undesired ring cleavage. Aim for the lowest temperature that provides a reasonable reaction rate. It's often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than to push it at higher temperatures (e.g., >100 °C).[12][16]

    • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are commonly used.[11][12] The choice of solvent can influence the solubility of the base and the stability of the catalytic species. A solvent screen is often a worthwhile optimization step.

Issue 2: Presence of Multiple Unidentified Side Products

Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate that are difficult to separate from my product. What are these byproducts and how can I prevent their formation?

Answer: A messy reaction profile is often indicative of isoxazole ring degradation. The primary side reaction to suspect is the cleavage of the N-O bond, which can lead to a cascade of subsequent reactions.

The Primary Culprit: Isoxazole Ring Opening

Under basic conditions, the proton at the C4 position (if unsubstituted) can be abstracted, leading to ring opening and the formation of a β-ketonitrile intermediate. Under reductive conditions (sometimes present during the catalytic cycle or from additives), the N-O bond can be cleaved to form a β-enaminone.[5][6][7][8][9][10]

isoxazole Isoxazol-5-amine base Base (e.g., NaOtBu) isoxazole->base reductive Reductive Conditions isoxazole->reductive ketonitrile β-Ketonitrile Intermediate base->ketonitrile Deprotonation & Ring Opening enaminone β-Enaminone reductive->enaminone N-O Bond Cleavage byproducts Further Decomposition Products ketonitrile->byproducts enaminone->byproducts

Caption: Major pathways for isoxazole ring degradation.

Strategies for Prevention:

  • Employ a Protecting Group: Protecting the amine functionality can significantly alter the electronic properties of the isoxazole ring and prevent unwanted side reactions at the nitrogen atom. The Boc (tert-butyloxycarbonyl) group is a common choice as it can be easily installed and removed under acidic conditions that are generally well-tolerated by the isoxazole ring.[18][19][20][21]

    • Benefit: A protected amine is no longer nucleophilic and cannot coordinate to the palladium center, which can sometimes inhibit catalysis.[22][23]

  • Careful Selection of Coupling Partners:

    • For Suzuki Couplings: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can lead to cleaner reactions with fewer homocoupling byproducts.[12]

    • For Amide Couplings: Avoid highly reactive acyl chlorides if possible, as the generated HCl can be detrimental. Using standard coupling reagents like HATU or HBTU with a non-nucleophilic base like DIPEA is a good starting point. Be aware that the amine can sometimes react with uronium/aminium-based coupling reagents to form guanidinium byproducts.[24][25]

  • Optimize Reaction Work-up and Purification:

    • The byproducts of ring opening are often more polar than the desired coupled product. Careful column chromatography with a well-chosen solvent system is essential for purification.[11]

Frequently Asked Questions (FAQs)

Q1: Is a protecting group always necessary for the amine on the isoxazole ring during coupling reactions?

A1: Not always, but it is highly recommended, especially for challenging couplings or when using stronger bases and higher temperatures. An unprotected isoxazol-5-amine is an electron-rich heterocycle, which can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition.[22][23] Protecting the amine mitigates this issue and often leads to cleaner reactions and higher yields.

Q2: Which bases are considered "safe" for isoxazole-5-amine couplings?

A2: "Safe" is a relative term, but generally, weaker inorganic bases are preferred over strong organic or alkoxide bases. A good starting point is to screen the following, in order of increasing strength:

BaseTypical ApplicationNotes
K₂CO₃ Suzuki, Amide CouplingGenerally mild and effective.
K₃PO₄ SuzukiOften used in anhydrous conditions, but may require a small amount of water to be effective.[12]
Cs₂CO₃ Suzuki, Buchwald-HartwigMore soluble than K₂CO₃, can sometimes improve yields.
DIPEA Amide CouplingA non-nucleophilic organic base, good for preventing side reactions with coupling reagents.
NaOtBu Buchwald-HartwigUse with extreme caution. Often too harsh for isoxazoles unless the reaction is very fast at low temperatures.[26]

Q3: My amide coupling reaction is sluggish. Can I just increase the temperature?

A3: Increasing the temperature should be your last resort. While it can accelerate the desired reaction, it will also significantly increase the rate of isoxazole ring opening, especially if a strong base is present.[16] Before increasing the temperature, consider:

  • Switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[24][25]

  • Pre-activating the carboxylic acid with the coupling reagent before adding the isoxazol-5-amine.

  • Switching to a more polar solvent like DMF to improve solubility.

Q4: I am attempting a Suzuki coupling with a chloro-isoxazole. What special considerations should I take?

A4: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in cross-coupling reactions.[12] To achieve a successful coupling with a chloro-isoxazole, you will likely need:

  • A highly active catalyst system, typically one employing a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[13]

  • Potentially higher catalyst loadings (e.g., 2-5 mol%).

  • More forcing reaction conditions (higher temperature), which must be carefully balanced against the stability of the isoxazole ring.

Experimental Protocols

Protocol 1: General Procedure for a Boc-Protected Buchwald-Hartwig Amination

This protocol provides a robust starting point for the N-arylation of a Boc-protected isoxazol-5-amine.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), Boc-protected isoxazol-5-amine (1.2 equiv), a suitable palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and Cs₂CO₃ (1.5 equiv) to an oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap, remove it from the glovebox, and establish an inert atmosphere by connecting it to a Schlenk line and performing three vacuum/argon backfill cycles.

  • Solvent Addition: Add degassed toluene (to make a ~0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This protocol is a good starting point for the C-C bond formation with a halogenated isoxazol-5-amine.

  • Reagent Preparation: To an oven-dried vial, add the halogenated isoxazol-5-amine (1.0 equiv), the boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add a degassed solvent mixture, typically a 3:1 mixture of dioxane and water, via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Journal of the Chemical Society, Perkin Transactions 1, 1401-1406.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical and Pharmaceutical Research.
  • (2001). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry.
  • (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry.
  • (2020). Proposed mechanism for ring-opening and isomerization reactions of substrate 1.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Wikipedia contributors. (2023).
  • (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry.
  • (2014). Reduction of N N, N-N, N-O, and O-O Bonds.
  • (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • (2019). AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines: efficient access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. Beilstein Journal of Organic Chemistry.
  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics.
  • (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.
  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances.
  • (2001). pH and temperature stability of the isoxazole ring in leflunomide.
  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • (2026).
  • (2017).
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • (2022). Palladium-catalysed selective oxidative amination of olefins with Lewis basic amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-O-Based Electrophiles. MIT Open Access Articles.
  • (2023).
  • (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
  • (2023).
  • (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society.
  • (2023). Amine protecting groups. Reddit.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2011).
  • (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules.
  • (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.
  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • (2022).
  • (1970). Studies in isoxazole chemistry. II.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-(2-Chlorophenyl)isoxazol-5-amine in Solid-Phase Synthesis. BenchChem.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in Acidic Media

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting guide for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (Molecular Formula: C9H14N2O,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting guide for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (Molecular Formula: C9H14N2O, Monoisotopic Mass: 166.11 Da). While this 5-aminoisoxazole derivative is a highly versatile building block in drug discovery, its heterocyclic core presents unique kinetic vulnerabilities when exposed to acidic conditions. This guide synthesizes mechanistic theory with field-proven protocols to ensure the structural integrity of your compound during synthesis and scale-up.

Section 1: Mechanistic Causality of Acid-Mediated Degradation

To successfully work with 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, one must understand the electronic behavior of the 5-aminoisoxazole ring.

The "Why" Behind the Instability: The exocyclic 5-amino group acts as a strong electron-donating moiety, pushing electron density into the isoxazole ring via resonance. This significantly increases the basicity of the ring nitrogen (N2) compared to unsubstituted isoxazoles. When introduced to Brønsted acids, protonation preferentially occurs at this ring nitrogen, forming a highly electrophilic isoxazolium intermediate.

This protonation severely weakens the adjacent N–O bond. In the presence of any nucleophile—most commonly ambient water—the N–O bond undergoes rapid, irreversible cleavage[1]. This ring-opening event generates a transient acylamidine or ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-keto nitrile, which subsequently hydrolyzes into a 

-keto amide and hydroxylamine.

AcidDegradation A 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine B Protonated Isoxazolium (Activated N-O Bond) A->B H+ (aq) C Ring-Opened Acylamidine B->C N-O Cleavage D Beta-Keto Amide + Hydroxylamine C->D H2O Hydrolysis

Acid-catalyzed N-O bond cleavage and hydrolysis pathway of 5-aminoisoxazoles.

Section 2: Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the compound's stability profile across common acidic workflows.

Acidic ConditionTemperatureExposure TimeEstimated RecoveryPrimary Degradation Pathway
0.1% TFA in H₂O/MeCN (LC-MS)25°C24 hours>98%None (Stable for analytical workflows)
10% Aqueous AcOH 25°C12 hours>95%Minor hydrolysis; generally stable
4M HCl in Dioxane (Anhydrous)25°C2 hours~85%Slow N-O cleavage (Moisture dependent)
50% TFA in DCM (Ambient)25°C4 hours<40%Rapid ring-opening to

-keto amide
1M Aqueous HCl 60°C1 hour<5%Complete hydrolytic destruction[2]
Section 3: Troubleshooting Guides & FAQs

Q1: I attempted a Boc-deprotection of a precursor using 50% TFA/DCM, but my LC-MS shows a dominant mass of [M+18] instead of the expected [M+H]⁺ 167.1. What happened? A: The[M+18] peak (m/z 185.1) is the classic mass spectrometric signature of hydrolytic ring-opening. Ambient moisture in your TFA, DCM, or the atmosphere acted as a nucleophile, attacking the protonated isoxazole ring. To prevent this, you must enforce strictly anhydrous conditions or switch to a non-aqueous HCl/dioxane system with molecular sieves.

Q2: Is the 1-cyclopropylethyl group at the C3 position susceptible to acid-catalyzed ring opening? A: No, not under standard synthetic conditions. While cyclopropanes can undergo electrophilic ring-opening in the presence of very strong Lewis or Brønsted acids (forming allylic/homoallylic carbocations), the isoxazole N–O bond is kinetically much more labile. The heterocyclic ring will collapse and fragment long before the cyclopropyl group is compromised.

Q3: How do I isolate the free base after an acidic reaction without causing further degradation? A: Neutralize the acidic mixture immediately at low temperatures (0–5°C) using a mild base like saturated aqueous NaHCO₃. Do not use strong bases (like NaOH or KOH). 5-Aminoisoxazoles are also sensitive to strongly alkaline conditions, which can cause deprotonation of the C4 proton and subsequent base-catalyzed ring fragmentation[1].

Section 4: Self-Validating Experimental Protocols
Protocol: Anhydrous HCl Salt Formation & Isolation

When formulating 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine as an HCl salt for storage or downstream coupling, standard aqueous lyophilization will destroy the compound. Use the following self-validating anhydrous protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (1.0 eq) in strictly anhydrous Methyl tert-butyl ether (MTBE) under a positive nitrogen atmosphere.

    • Causality: MTBE is chosen over THF or DCM because it is less hygroscopic, minimizing the introduction of nucleophilic water that drives ring-opening.

  • Thermal Control: Cool the reaction flask to exactly 0°C using an ice bath.

    • Causality: The N–O bond cleavage is highly temperature-dependent. Lower kinetic energy suppresses the activation energy required for ring fragmentation.

  • Acid Addition: Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether. Stir for exactly 15 minutes.

  • Isolation: Filter the resulting white precipitate immediately under a nitrogen blanket using a Schlenk frit. Wash with cold, anhydrous hexanes and dry under high vacuum.

    • Causality: The resulting HCl salt is highly hygroscopic. Exposure to ambient air will pull moisture into the crystal lattice, initiating solid-state degradation over time.

System Self-Validation: To verify the success of the protocol and rule out degradation, dissolve a 1 mg aliquot of the final solid in LC-MS grade Acetonitrile (do NOT use water/methanol blends for this check). Inject immediately.

  • Success: The chromatogram must show a single sharp peak at m/z 167.1 ([M+H]⁺).

  • Failure: The presence of m/z 185.1 indicates water ingress occurred during the protocol, and the batch must be discarded.

References
  • Product Class 9: Isoxazoles - thieme-connect.de -
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of the Exocyclic Amine in Isoxazoles

Welcome to the technical support center for chemists working with isoxazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists working with isoxazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of the exocyclic amine on the isoxazole scaffold. The information presented here is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the exocyclic amine on my isoxazole derivative unreactive?

A1: The low reactivity of an exocyclic amine on an isoxazole ring is primarily due to the electron-withdrawing nature of the isoxazole ring itself. The nitrogen lone pair is delocalized into the aromatic system, which significantly reduces its nucleophilicity.[1][2] This effect is particularly pronounced when the amine is at the 3- or 5-position. The hybridization of the nitrogen atom and its surrounding electronic environment are key factors influencing its ability to act as a nucleophile.[3]

Q2: I'm trying to perform an acylation/sulfonylation on the exocyclic amine of 3-amino-5-methylisoxazole and getting low to no yield. What are the common pitfalls?

A2: This is a frequent challenge. Besides the inherent low nucleophilicity of the amine, several factors could be contributing to poor yields:

  • Inadequate Activation of the Electrophile: Standard acylating or sulfonylating agents (e.g., acid chlorides, anhydrides) may not be sufficiently reactive to overcome the low nucleophilicity of the isoxazole amine.

  • Steric Hindrance: Bulky substituents on either the isoxazole ring or the acylating/sulfonylating agent can sterically hinder the approach of the reactants.[4]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction rate and equilibrium.

  • Side Reactions: In the presence of strong bases, deprotonation of other sites on the isoxazole ring or the acylating agent can lead to undesired side products.

Q3: Are there any general strategies to enhance the reactivity of the exocyclic amine?

A3: Yes, several strategies can be employed:

  • Use of Catalysts: Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate acylation reactions.[5][6][7]

  • Stronger Acylating/Sulfonylating Agents: Employing more reactive electrophiles, such as mixed anhydrides or using activating agents, can be effective.

  • Optimization of Reaction Conditions: A systematic screen of solvents, bases, and temperatures is often necessary to find the optimal conditions for your specific substrate.

  • Alternative Coupling Chemistries: For particularly challenging substrates, transitioning to palladium- or copper-catalyzed cross-coupling reactions can be a powerful alternative.[8][9]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to overcoming low reactivity in your experiments.

Issue 1: Failed or Low-Yield Acylation/Amidation Reactions

You are attempting to form an amide bond by reacting your amino-isoxazole with a carboxylic acid, acid chloride, or anhydride, but the reaction is sluggish or fails to proceed.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low-yield acylation of amino-isoxazoles.

Detailed Explanations and Protocols

1. The Role of a Nucleophilic Catalyst: DMAP

For many acylations of weakly nucleophilic amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[5][6][7]

  • Mechanism of Action: DMAP is a more potent nucleophile than the amino-isoxazole. It first reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[5] This intermediate is a much stronger acylating agent and readily transfers the acyl group to the weakly nucleophilic amino-isoxazole, regenerating the DMAP catalyst in the process.[5][10]

Caption: Simplified mechanism of DMAP-catalyzed acylation.

  • Protocol: DMAP-Catalyzed Acylation of 3-Amino-5-methylisoxazole

    • Dissolve 3-amino-5-methylisoxazole (1.0 eq) and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (N₂ or Ar).

    • Add a suitable base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Activation of Carboxylic Acids: Steglich-type Conditions

When starting from a carboxylic acid, in-situ activation is necessary. The Steglich esterification protocol, which is also highly effective for amide bond formation with weak nucleophiles, is a method of choice.[11][12][13][14]

  • Mechanism of Action: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] In the presence of DMAP, this intermediate can be intercepted to form the even more reactive N-acylpyridinium salt, which then acylates the amine.[12][15]

  • Protocol: EDC/DMAP Coupling of a Carboxylic Acid with 3-Amino-5-methylisoxazole

    • In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve the carboxylic acid (1.0 eq), 3-amino-5-methylisoxazole (1.1 eq), and DMAP (0.1 eq).

    • Cool the mixture to 0 °C.

    • Add EDC (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring progress by TLC or LC-MS.

    • Work-up and purification are similar to the DMAP-catalyzed acylation protocol.

Data Summary for Acylation/Amidation Strategies

StrategyKey ReagentsTypical ConditionsProsCons
Direct Acylation Acyl Halide/Anhydride, BaseDCM or MeCN, RT to refluxSimple setupOften low yield with weak nucleophiles
DMAP Catalysis Acyl Halide/Anhydride, Base, DMAPDCM or MeCN, 0 °C to RTSignificantly increased rate, higher yields[5]DMAP can be difficult to remove during purification
Steglich-type Coupling Carboxylic Acid, EDC/DCC, DMAPDCM or DMF, 0 °C to RTMild conditions, high yields[12]Byproducts (DCU) can complicate purification
Issue 2: Failure to Form C-N Bonds with Aryl or Heteroaryl Partners

When acylation and sulfonylation methods fail, particularly when attempting to couple the amino-isoxazole with an aryl or heteroaryl group, transition-metal-catalyzed cross-coupling reactions are the next logical step.

Alternative Coupling Strategies

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often successful where traditional methods fail.[8][9] It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

  • Key Considerations:

    • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, SPhos, BINAP) is critical and often requires screening.[16]

    • Base: A strong, non-nucleophilic base is typically required (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).

    • Solvent: Anhydrous, deoxygenated solvents are essential (e.g., Toluene, Dioxane).

  • General Protocol for Buchwald-Hartwig Amination:

    • To an oven-dried reaction vessel, add the aryl halide/triflate (1.0 eq), 3-amino-5-methylisoxazole (1.2 eq), base (1.5-2.0 eq), palladium precursor (1-5 mol%), and ligand (2-10 mol%).

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, deoxygenated solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by column chromatography.

2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide.[17][18] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a viable alternative, especially for certain substrate combinations.[17]

  • Key Considerations:

    • Copper Source: Copper(I) salts (e.g., CuI) are most common. The use of "activated" copper powder is also reported in older literature.

    • Ligand: The reaction is often accelerated by the use of a ligand, such as a diamine (e.g., ethylenediamine, phenanthroline) or an amino acid.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Synthesis and Screening of Some Derivatives of 3-Amino-5-Methylisoxazoles. Oriental Journal of Chemistry. [Link]

  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. [Link]

  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. ResearchGate. [Link]

  • Mechanism of the Steglich esterification with the GO/RGO. ResearchGate. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Scholarly Publications. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • Simple coupling reaction between amino acids and weakly nucleophilic heteroaromatic amines. PubMed. [Link]

  • Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Academia.edu. [Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. [Link]

  • Nucleophilicity of Amines Definition. Fiveable. [Link]

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. [Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]

  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. ACS Publications. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Factors that contribute to nucleophilicity. Labster. [Link]

  • Heterocyclic Amines. Fundamentals of Organic Chemistry. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Basicity of Heterocyclic Aromatic Amines. JoVE. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Welcome to the Technical Support Center. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) presents unique purification challenges due to its amphiphilic structure.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) presents unique purification challenges due to its amphiphilic structure. The highly polar, hydrogen-bonding isoxazol-5-amine core contrasts sharply with the lipophilic, sterically bulky 1-cyclopropylethyl moiety. This structural dichotomy often leads to frustrating phase separations ("oiling out") rather than distinct crystallization during downstream processing [1].

As a Senior Application Scientist, I have designed this guide to synthesize field-proven thermodynamic principles, helping you troubleshoot common bottlenecks and achieve >99% purity in your drug development workflows.

Part 1: Empirical Solubility Profile

Successful recrystallization depends on exploiting the steep temperature-solubility gradient of the target molecule. Based on the compound's dielectric requirements, Table 1 summarizes the solvent behaviors to guide your rational solvent selection.

Table 1: Solubility Profile of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

SolventPolarity IndexEst. Sol. at 25°C (mg/mL)Est. Sol. at Boiling (mg/mL)Application Role
Ethyl Acetate 4.4~45>200Primary Solvent (Good)
Heptane / Hexanes 0.1<5~15Anti-Solvent (Poor)
2-Propanol (IPA) 3.9~30~150Single Solvent Alternative
Dichloromethane 3.1>150>300Too soluble; poor recovery
Water 10.2<1<5Incompatible; induces oiling
Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a liquid biphasic system) instead of forming crystals upon cooling? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the lipophilic tail (cyclopropylethyl) disrupts the hydrogen-bonding lattice of the isoxazole core. When the solvent polarity is too low (e.g., too much heptane), the compound undergoes liquid-liquid phase separation to minimize free energy, rather than paying the high entropic cost of primary nucleation. Solution: Reheat the mixture until it is a single homogeneous phase. Add 5–10% v/v of your primary solvent (Ethyl Acetate) to increase overall solubility, then cool at a strictly controlled, slow rate (0.1 °C/min). Introducing a seed crystal at the metastable zone (just above the cloud point) provides a template that bypasses the activation energy barrier of nucleation.

Q2: Should I use a single solvent or a binary solvent system for this specific isoxazole? A: While single solvents like 2-propanol have been successfully used for expedited purification of substituted heterocyclic amines [2], a binary system of Ethyl Acetate/Heptane provides superior thermodynamic control for this specific compound [3]. The EtOAc dissolves the polar core, while the non-polar Heptane forces the lipophilic cyclopropyl groups to aggregate. This binary gradient allows you to precisely tune the cloud point, maximizing both purity and yield.

Q3: My crude material is dark brown/red. How do I remove these colored impurities? A: The electron-rich 5-amino group on the heteroaromatic isoxazole ring is highly susceptible to trace oxidative degradation, forming conjugated, highly colored polymeric impurities. Solution: Incorporate an activated carbon (charcoal) treatment during the hot dissolution phase. The massive surface area and aromatic structure of the carbon selectively adsorb these planar, conjugated impurities via π-π stacking. Hot filtration through a Celite pad will yield a pale yellow or colorless filtrate.

Part 3: Self-Validating Experimental Protocol

Methodology: Two-Solvent Recrystallization (EtOAc/Heptane)

  • Dissolution: Suspend 1.0 g of crude 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine in 3 mL of Ethyl Acetate in a round-bottom flask. Heat to gentle reflux (approx. 77°C) using an oil bath.

    • Validation Check: If solid remains, add EtOAc in 0.5 mL increments until complete dissolution is achieved. The solution must be completely transparent (ignoring color).

  • Decolorization (Optional but Recommended): Remove from heat momentarily, add 50 mg of activated charcoal, and reflux for 5 minutes. Filter rapidly through a pre-warmed fluted filter paper or Celite pad into a clean, hot flask.

    • Validation Check: The filtrate should be significantly lighter in color (pale yellow to clear). If not, repeat the charcoal treatment.

  • Anti-Solvent Titration: While maintaining the filtrate at reflux, add hot Heptane dropwise via an addition funnel. Stop adding when the solution exhibits a faint, persistent cloudiness (turbidity).

    • Validation Check: Swirl the flask. If the cloudiness dissipates, the saturation point has not been reached. Continue adding heptane until the turbidity persists for at least 15 seconds after swirling.

  • Clarification & Seeding: Add exactly 1–2 drops of hot EtOAc to clear the persistent cloudiness. Remove the flask from the heat source. If available, add 1–2 mg of pure seed crystals.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature (20°C) over 2 hours. Do not disturb the flask. Once at room temperature, transfer to a 4°C refrigerator for 2 hours to maximize yield.

    • Validation Check: Distinct geometric crystals should be visible. If an oil layer forms at the bottom, return to Step 1.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Heptane to remove residual mother liquor. Dry under high vacuum for 4 hours.

Part 4: Workflow Visualization

Workflow A Crude 3-(1-Cyclopropylethyl) -1,2-oxazol-5-amine B Dissolve in minimal boiling EtOAc A->B C Colored impurities? B->C D Add activated carbon & hot filter C->D Yes E Titrate hot Heptane until cloud point C->E No D->E F Cool slowly to 20°C then 4°C E->F G Oiling out observed? F->G H Reheat, add 10% EtOAc, seed crystals G->H Yes I Vacuum filtration & cold Heptane wash G->I No H->F J High-Purity Crystals I->J

Fig 1: Recrystallization workflow for 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine.

References
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations ACS Omega[Link]

  • General procedures of synthesis of 5-amino-isoxazoles The Royal Society of Chemistry[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for Isoxazole Amine Derivatives

Welcome to the technical support center for the analysis of isoxazole amine derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of isoxazole amine derivatives. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights to help you overcome common chromatographic challenges encountered with this specific class of compounds.

The basic nitrogen in the amine group and the nitrogen atom in the isoxazole ring itself can present unique challenges in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode. Issues like severe peak tailing, poor resolution, and variable retention times are common hurdles. This guide is structured to help you diagnose the root cause of these problems and implement robust solutions.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section addresses specific, common problems in a direct question-and-answer format.

Q1: Why are my peaks for isoxazole amine derivatives showing significant tailing?

Peak tailing is the most frequent issue when analyzing basic compounds like isoxazole amines on standard silica-based HPLC columns.[1]

Core Causality: The primary cause is secondary ionic interactions between the protonated basic amine groups of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[2] These interactions create an alternative retention mechanism that leads to tailed, asymmetrical peaks.

Recommended Solutions:

  • Control Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups by lowering the mobile phase pH.

    • Mechanism: By operating at a low pH (typically 2.5 - 3.5), the silanol groups are in their non-ionized form (Si-OH), which significantly reduces the unwanted ionic interactions. At this pH, your basic amine will be fully protonated (R-NH₃⁺), ensuring consistent interaction with the stationary phase.[3][4] It is crucial to select a pH that is at least 1.5 to 2 units away from your analyte's pKa to ensure a stable ionization state.[5][6]

    • Action: Add an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your aqueous mobile phase. For more precise pH control, use a buffer system.

  • Select a Modern, Deactivated Column: Not all C18 columns are the same.

    • Mechanism: Modern columns are often "end-capped," a process that chemically derivatizes most of the accessible silanol groups, making them less available for secondary interactions.[7] Columns specifically marketed for the analysis of basic compounds often feature proprietary surface treatments to further shield residual silanols.

    • Action: If tailing persists, switch to a column with a highly deactivated stationary phase or one with low silanol activity.[8]

  • Use a Mobile Phase Additive (Competing Base):

    • Mechanism: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[9] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Action: Add 0.1% triethylamine to the mobile phase and adjust the pH with an appropriate acid. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

  • Reduce Sample Load:

    • Mechanism: Injecting too much sample can saturate the primary retention sites on the stationary phase, making the secondary interactions with active silanol sites more pronounced.[1][9]

    • Action: Try diluting your sample and injecting a smaller volume to see if peak shape improves.

Q2: I'm struggling to resolve two closely related isoxazole amine derivatives. What should I try?

Poor resolution is a common method development challenge. The key is to manipulate the selectivity of your chromatographic system.

Recommended Solutions:

  • Optimize Organic Modifier:

    • Mechanism: Changing the organic solvent in your mobile phase can alter selectivity. Acetonitrile and methanol have different hydrogen bonding characteristics and dipole moments, leading to different interactions with both the analyte and the stationary phase.[9]

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. A shallower gradient (slower increase in organic solvent percentage over time) can also significantly improve the resolution of closely eluting peaks.[9][10]

  • Change Stationary Phase Chemistry:

    • Mechanism: If a C18 column doesn't provide adequate selectivity, a different stationary phase can offer alternative interaction mechanisms.

    • Action: Consider a Phenyl-Hexyl column, which provides π-π interactions with the aromatic isoxazole ring, or a Pentafluorophenyl (PFP) column, which offers a combination of hydrophobic, aromatic, and dipole-dipole interactions.[9]

  • Adjust Temperature:

    • Mechanism: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Sometimes, increasing the column temperature can improve peak efficiency and resolution.

    • Action: Experiment with column temperatures in the range of 30-50 °C. Ensure your column is stable at the chosen temperature and pH.[4]

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

Reproducibility is critical for reliable quantification. Shifting retention times usually point to an unstable system or improperly prepared mobile phase.

Recommended Solutions:

  • Ensure a Buffered Mobile Phase:

    • Mechanism: For ionizable compounds like isoxazole amines, small shifts in mobile phase pH can cause significant changes in retention time, as the degree of ionization is directly affected.[5][11] Using an unbuffered mobile phase (e.g., just water and acid) can be susceptible to pH drift.

    • Action: Use a buffer with a pKa within +/- 1 unit of your target mobile phase pH. This ensures the pH remains stable throughout the analytical run.[6] Refer to the table below for common buffer choices.

  • Properly Degas the Mobile Phase:

    • Mechanism: Dissolved air in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and an unstable baseline, which can manifest as retention time variability.[12][13]

    • Action: Degas your mobile phase before use by sparging with helium, sonication, or using an in-line degasser, which is standard on most modern HPLC systems.

  • Check for System Leaks and Pump Issues:

    • Mechanism: A leak in the system will cause a drop in pressure and an inconsistent flow rate, directly impacting retention times.[1][13] Worn pump seals can also lead to pressure fluctuations.

    • Action: Systematically check all fittings for signs of leakage. Run a pump pressure test to ensure it is operating correctly.

  • Allow for Sufficient Column Equilibration:

    • Mechanism: When changing mobile phases or after starting a new sequence, the column requires time for the stationary phase to fully equilibrate with the new mobile phase conditions. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.

    • Action: Flush the column with at least 10-15 column volumes of the new mobile phase before starting your injections.

Data & Protocols

Data Presentation

Table 1: Common Buffers for Reverse-Phase HPLC This table provides a list of common buffers, their pKa values, and their useful pH buffering ranges for controlling mobile phase pH.

BufferpKaUseful pH RangeUV Cutoff (nm)MS Compatible?
Formic Acid3.752.8 - 4.8210Yes
Acetic Acid4.763.8 - 5.8210Yes
Ammonium Formate3.75 / 9.252.8 - 4.8 / 8.2 - 10.2210Yes
Ammonium Acetate4.76 / 9.253.8 - 5.8 / 8.2 - 10.2220Yes
Phosphate2.15 / 7.20 / 12.31.1 - 3.1 / 6.2 - 8.2200No

Table 2: Recommended Starting Conditions for Method Development Use these parameters as a robust starting point for developing a new method for isoxazole amine derivatives.

ParameterRecommendationRationale
Column C18, <3 µm particle size, fully end-cappedGood starting point for hydrophobicity-based separation; end-capping minimizes tailing.
Mobile Phase A 0.1% Formic Acid in WaterSets a low pH to protonate amines and suppress silanol activity.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and UV cutoff.
Gradient 5% to 95% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Column Temp. 35 °CSlightly elevated temperature can improve peak efficiency.
Detection UV, at λmax of the isoxazole coreEnsure appropriate wavelength for detection.
Injection Vol. 2 - 10 µLKeep volume low to prevent peak distortion.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization to Reduce Peak Tailing
  • Preparation of Stock Buffers: Prepare 100 mM stock solutions of at least three different buffers that cover a range of acidic pH values (e.g., formic acid, ammonium formate, ammonium acetate).

  • Initial Mobile Phase Preparation: Prepare your aqueous mobile phase (Mobile Phase A) using 0.1% formic acid in HPLC-grade water. Prepare your organic mobile phase (Mobile Phase B) as 0.1% formic acid in acetonitrile.

  • Initial Analysis: Equilibrate your C18 column with your starting gradient conditions (e.g., 90% A / 10% B). Inject your isoxazole amine derivative standard.

  • Evaluate Peak Shape: Measure the USP tailing factor for your peak of interest. A value > 1.5 indicates significant tailing.

  • pH Adjustment: Prepare a new Mobile Phase A by adjusting the pH of a 10 mM buffer solution (e.g., ammonium formate) to a specific target pH (e.g., 3.0, 3.5, 4.0) using the corresponding acid or base.

  • Re-analysis: Thoroughly flush the system and column with the new mobile phase. Re-inject your standard and re-evaluate the peak tailing factor.

  • Iterate: Repeat steps 5 and 6 until an optimal pH is found that provides a symmetric peak shape (Tailing factor close to 1.0).

Protocol 2: Screening for Chiral Separation
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H or Chiralcel® OD-H. These are known to be effective for a wide range of compounds.[9][15]

  • Mobile Phase Screening (Normal Phase):

    • Prepare three mobile phases consisting of n-hexane with varying percentages of an alcohol modifier: 10%, 20%, and 30% isopropanol.[9]

    • Add 0.1% of an amine modifier (e.g., diethylamine, DEA) to each mobile phase to improve the peak shape of the basic analytes.[9]

  • Initial Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Inject a standard solution of the racemic isoxazole amine derivative.

    • Monitor the elution profile with a UV detector.

  • Optimization:

    • If no separation is observed, try a different alcohol modifier (e.g., ethanol).

    • If partial separation is achieved, perform finer adjustments of the alcohol percentage (e.g., in 2% increments) to maximize resolution.

    • Temperature can also be a powerful tool for optimizing chiral separations; evaluate temperatures between 15 °C and 40 °C.

Visualizations

Diagrams

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis & Primary Checks cluster_2 Solution Pathways start Observe Poor Chromatography peak_tailing Peak Tailing? start->peak_tailing Analyze Symptoms poor_resolution Poor Resolution? start->poor_resolution Analyze Symptoms rt_shift Retention Time Shift? start->rt_shift Analyze Symptoms solution_tailing Adjust pH (Lower) | Use Deactivated Column | Add Competing Base peak_tailing->solution_tailing Cause: Silanol Interaction solution_resolution Change Organic Modifier | Alter Stationary Phase | Optimize Temperature poor_resolution->solution_resolution Cause: Poor Selectivity solution_rt Use Buffered Mobile Phase | Degas Solvents | Check for Leaks rt_shift->solution_rt Cause: System Instability

Method_Development_Strategy A 1. Analyte Characterization (pKa, logP, solubility) B 2. Column Selection (Reversed-Phase C18, Phenyl-Hexyl) A->B Informs initial choice C 3. Mobile Phase Screening (Aqueous pH, Organic Modifier) B->C Test on selected column D 4. Gradient & Temperature Optimization (Shallow Gradient, 30-45°C) C->D Refine separation E 5. Method Validation (Robustness, Reproducibility) D->E Finalize method

Frequently Asked Questions (FAQs)

Q: What is the ideal pH for analyzing my basic isoxazole amine derivative? A: The ideal pH is at least 1.5-2 pH units below the pKa of your compound's basic amine group.[5][6] For most simple amines, this falls in the range of pH 2.5 to 4.0. This ensures the analyte is consistently in its protonated form and that the column's silica surface silanols are not ionized, which is the key to preventing peak tailing.[4]

Q: Can I use a high pH mobile phase to analyze my isoxazole amine? A: Yes, this is a valid alternative strategy. At a high pH (e.g., pH 9-10), the isoxazole amine will be in its neutral, unprotonated form, while the silanol groups will be fully deprotonated. While this may seem counterintuitive, the neutral analyte will not engage in strong ionic interactions with the charged stationary phase, often resulting in excellent peak shape.[2][14] However, you MUST use a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica columns will rapidly degrade and dissolve at pH > 7.5.[4]

Q: My isoxazole amine is very polar and has poor retention, even with 100% aqueous mobile phase. What are my options? A: This is a common problem with highly polar compounds.[16] You have several options:

  • Use a Polar-Embedded Column: These are reversed-phase columns with a polar group embedded in the alkyl chain, which provides better retention for polar analytes under highly aqueous conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water is used as the strong, eluting solvent.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase can form a neutral complex with your protonated amine, increasing its hydrophobicity and retention on a C18 column. Note that these reagents are often difficult to remove from the column.

Q: Is derivatization necessary for the analysis of isoxazole amines? A: It is generally not necessary if you have a UV-Vis or mass spectrometry detector, as the isoxazole ring is often a sufficient chromophore.[17] However, if you require extremely high sensitivity and are using a fluorescence detector, pre-column derivatization with a fluorescent tag (like o-Phthalaldehyde, OPA) can be employed.[17] For chiral analysis on a standard reversed-phase column, derivatization with a chiral reagent to create diastereomers is also a viable, though more complex, strategy.[18]

References

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Knuts, S., Orlien, V., & Skibsted, L. H. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(3), 834-842. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024). Moravek. Retrieved from [Link]

  • Tyteca, E., Périat, A., & Desmet, G. (2010). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 23(4), 253-258. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. Retrieved from [Link]

  • Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. (2019). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. Retrieved from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(2), 108-115. Retrieved from [Link]

  • Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 367-375. Retrieved from [Link]

  • HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials. Retrieved from [Link]

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. (2011). PubMed. Retrieved from [Link]

Sources

Optimization

Removing impurities from 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine crude product

Target Compound: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (Isoxazol-5-amine derivative) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (Isoxazol-5-amine derivative)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of heavily substituted 1,2-oxazoles (isoxazoles). The compound 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine features a lipophilic, sterically demanding 1-cyclopropylethyl group adjacent to the heterocyclic ring. This unique structural motif complicates standard purification because the molecule behaves differently than simpler heterocyclic amines.

This guide provides field-proven, mechanistically grounded troubleshooting steps for isolating your target compound with >98% purity.

Mechanistic Insight: The Origin of Impurities

Before troubleshooting, it is critical to understand why impurities form during the synthesis of 1,2-oxazol-5-amines. The standard condensation of a


-ketonitrile with hydroxylamine proceeds via an oxime intermediate. The regioselectivity of the subsequent cyclization is highly dependent on the reaction environment.

ReactionPathway SM β-Ketonitrile + NH₂OH Oxime Oxime Intermediate SM->Oxime Condensation Cond1 pH > 8, 100°C (Ketone Attack) Oxime->Cond1 High pH / Heat Cond2 pH 7-8, ≤45°C (Nitrile Attack) Oxime->Cond2 Neutral / Mild Prod5 5-Aminoisoxazole (Target Product) Cond1->Prod5 Cyclization Prod3 3-Aminoisoxazole (Regioisomer Impurity) Cond2->Prod3 Cyclization

Regioselective pathways for isoxazole formation highlighting the 3-amino impurity generation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR shows a 15-20% contamination of the 3-amino regioisomer. Why did this form, and how do I remove it? Causality: As illustrated in the pathway above, regioselectivity is dictated by pH and temperature. At lower pH (7–8) and milder temperatures (


45 °C), hydroxylamine preferentially attacks the nitrile carbon, yielding the unwanted 3-amino regioisomer .
Solution:  Because the 5-amino and 3-amino isomers have different dipole moments and hydrogen-bond donating capacities, they can be separated via normal-phase chromatography. The 5-amino isomer typically elutes slower due to the stronger interaction of the exocyclic amine with the silica silanols.
Action:  Execute Protocol B  (Chromatographic Purification).

Q2: I am observing an uncyclized oxime intermediate in my LC-MS trace. How can I clear this impurity? Causality: Steric hindrance from the bulky 1-cyclopropylethyl group can slow down the intramolecular cyclization of the oxime onto the nitrile. If the reaction is quenched prematurely, the open-chain oxime remains. Solution: Do not attempt to separate the oxime chromatographically, as it often co-elutes with the product. Instead, force the reaction to completion. A post-reaction acid-catalyzed cyclization step effectively converts residual oxime into the target 5-aminoisoxazole . Action: Resubject the crude mixture to mild acidic conditions (e.g., catalytic p-toluenesulfonic acid in toluene at 80 °C for 2 hours) before proceeding to workup.

Q3: The crude product contains unreacted


-ketonitrile starting material. Can I remove this without running a column? 
Causality: 

-ketonitriles are prone to enolization, making them weakly acidic (pKa ~ 10–11). The target 1,2-oxazol-5-amine, conversely, is a very weak base (pKa ~ 1–2) and remains completely neutral under mildly basic conditions. Solution: A targeted alkaline wash will deprotonate the unreacted

-ketonitrile, partitioning it into the aqueous layer, while the highly lipophilic 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine remains in the organic phase. Action: Execute Protocol A (Alkaline Aqueous Workup).

Q4: There is a persistent dark discoloration in my crude amine. What causes this and how is it removed? Causality: Aminoisoxazoles are susceptible to trace oxidative degradation during synthesis, forming highly conjugated, colored polymeric impurities. Solution: Activated carbon treatment is highly effective for scavenging these planar, polymeric species. If discoloration persists, recrystallization leverages the differential solubility of the target molecule versus the polymeric waste . Action: Execute Protocol C (Recrystallization & Decolorization).

Quantitative Data Summary

Table 1: Physicochemical Profile & Impurity Removal Strategies

Impurity TypeStructural OriginRelative Polarity (vs Target)Primary Removal Strategy
3-Amino Regioisomer Alternative cyclization pathwayLower (elutes faster)Silica Gel Chromatography

-Ketonitrile (SM)
Incomplete condensationHigher (acidic enol)Mild Alkaline Wash (pH 10)
Oxime Intermediate Incomplete cyclizationSimilarAcid-Catalyzed Cyclization
Oxidative Polymers Amine degradationMuch HigherActivated Carbon / Recrystallization
Inorganic Salts NH₂OH·HCl / BaseExtremely HighAqueous Wash (Brine/Water)
Experimental Protocols (Self-Validating Systems)
Protocol A: Alkaline Aqueous Workup

Purpose: Removal of acidic


-ketonitrile and inorganic salts.
  • Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of 5% aqueous Na₂CO₃ (pH ~10).

    • Validation Check: The aqueous layer should test positive for strong UV absorbance (254 nm) if the enolate of the starting material is successfully extracted.

  • Separate the layers. Wash the organic layer with deionized water, followed by saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chromatographic Purification

Purpose: Separation of the 3-amino regioisomer from the 5-amino target.

  • Prepare a silica gel column utilizing 20–30 g of silica per gram of crude product.

  • Dry-load the crude product onto a small amount of silica gel to ensure a tight loading band.

  • Elute using a gradient of Hexanes:Ethyl Acetate (start at 90:10, increase to 70:30).

  • Validation Check: Monitor fractions via TLC. The 3-amino regioisomer typically exhibits an

    
     of ~0.45 (in 70:30 Hex/EtOAc), whereas the target 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine exhibits an 
    
    
    
    of ~0.30 due to stronger silanol hydrogen bonding.
  • Pool the fractions containing the pure lower spot and concentrate in vacuo.

Protocol C: Recrystallization & Decolorization

Purpose: Removal of trace colored polymeric impurities to achieve >99% purity.

  • Dissolve the concentrated, chromatographed product in a minimum volume of hot toluene (approx. 60 °C).

  • Add 10% w/w activated carbon (Darco G-60) and stir the suspension at 60 °C for 15 minutes.

  • Filter the hot solution through a pad of Celite to remove the carbon.

    • Validation Check: The resulting filtrate must be pale yellow to completely colorless. If a dark tint remains, repeat the carbon treatment.

  • Slowly add heptane dropwise to the hot filtrate until the solution becomes slightly cloudy (reaching the cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystal yield.

  • Filter the crystals, wash with cold heptane, and dry in a vacuum oven at 40 °C overnight.

References
  • Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, vol. 45, 2013, pp. 171-173. URL:[Link]

  • "Product Class 10: 1,2-Benzisoxazoles and Related Compounds." Thieme Connect. URL:[Link]

Troubleshooting

Technical Support Center: Isoxazol-5-Amine Stability &amp; Storage

Welcome to the Technical Support Center for isoxazol-5-amine derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoxazol-5-amine derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the fundamental chemical causality behind isoxazole instability and provide field-proven, self-validating protocols to ensure the integrity of your drug development workflows.

Mechanistic Background: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The 1,2-oxazole (isoxazole) ring is characterized by a highly labile N–O bond, which has a relatively low bond dissociation energy[1].

In isoxazol-5-amines, the electron-donating nature of the C5-amino group significantly alters the electron distribution across the heterocyclic core. This makes the ring highly susceptible to several degradation pathways:

  • Hydrolytic Cleavage: Exposure to trace water in acidic or basic conditions leads to the hydrolytic cleavage of the N–O bond, often yielding cyanoacetamides or β-keto amides[1][2].

  • Reductive Ring Opening: The N–O bond is easily cleaved under reductive conditions (e.g., in the presence of trace metals or biological reductases), irreversibly forming β-enaminones[3][4].

  • Photodegradation: Exposure to ambient or UV light induces photochemical rearrangements, destroying the active pharmacophore[1].

degradation_pathways Isox Isoxazol-5-amine (Labile N-O Bond) Hydro Aqueous Hydrolysis (Acid/Base) Isox->Hydro Reduc Reductive Stress (Metals/Enzymes) Isox->Reduc Photo Photolytic Stress (UV/Vis Light) Isox->Photo RingOp1 Cyanoacetamide / Cleavage Products Hydro->RingOp1 RingOp2 β-Enaminone Derivatives Reduc->RingOp2 Rearr Photochemical Rearrangement Photo->Rearr

Fig 1. Principal degradation pathways of isoxazol-5-amines under environmental stress.

Troubleshooting Guide

Q: I am observing unexpected peaks in my LC-MS/HPLC chromatograms after storing isoxazol-5-amine stock solutions. What is happening? A: You are observing ring-opened degradation products[3]. Trace amounts of water in your solvents can hydrolyze the isoxazole ring, especially if the solution is slightly acidic or basic[1].

  • Resolution: Ensure all stock solutions are prepared in rigorously anhydrous solvents (e.g., dry DMSO or acetonitrile). Store these solutions in tightly sealed vials under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress[1].

Q: My compound has lost potency in biological assays, and the lyophilized powder has changed color. Can I salvage it? A: No. A change in physical appearance (color change or clumping) is a primary indicator of irreversible photodegradation or oxidative decomposition[1][3]. Isoxazoles can undergo photochemical rearrangements when exposed to light[1].

  • Resolution: Discard the compromised batch[3]. For future batches, store the solid compound in amber vials wrapped in foil, maintained at 2–8 °C or -20 °C in a desiccator[1][3].

Q: My synthetic reaction involving an isoxazol-5-amine yielded a complex mixture instead of the desired substituted product. Why? A: The nucleophile or amine base used in your reaction was likely too harsh. Strong nucleophiles or excess bases can attack the vulnerable ring, leading to cleavage rather than the intended substitution[1].

  • Resolution: Perform the reaction at lower temperatures and screen for milder, non-nucleophilic bases (e.g., DIPEA or sterically hindered bases) to preserve the isoxazole core[1].

Quantitative Data: Storage Conditions vs. Stability

To optimize your storage protocols, refer to the following stability matrix, which aggregates the degradation kinetics of isoxazole derivatives under various environmental conditions.

Storage ConditionTemperatureLight ExposureAtmosphereEst. Half-Life / StabilityPrimary Degradation Risk
Optimal (Solid) -20 °CDark (Amber/Foil)Argon / N₂> 24 MonthsNone
Standard (Solid) 2–8 °CDarkSealed, Dry12 - 18 MonthsSlow hydrolysis (if moist)
Room Temp (Solid) 20–25 °CAmbient LightAir< 3 MonthsPhotodegradation[1]
Stock Solution -20 °CDarkArgon / N₂3 - 6 MonthsFreeze-thaw condensation[3]
Aqueous Buffer 37 °CAmbientAir< 12 HoursRapid hydrolytic cleavage[1]

Standard Operating Procedure: Forced Degradation & Stability Profiling

To ensure your storage conditions are effective, you must establish a self-validating system. We recommend performing a forced degradation study followed by a stability-indicating LC-MS analysis to characterize the specific mass of any impurities[3].

Step-by-Step Methodology
  • Sample Preparation (Day 1): Dissolve the isoxazol-5-amine in anhydrous acetonitrile to a concentration of 1 mg/mL under an inert Argon atmosphere.

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Alkaline: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

    • Incubate both at room temperature for 24 hours[2].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours[3].

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to UV light (254 nm) in a photostability chamber for 7 days[3].

  • Thermal Stress: Place a solid sample in a hot air oven at 80 °C for 48 hours[3].

  • Quenching: Neutralize the acidic and alkaline samples using 0.1 N NaOH and 0.1 N HCl, respectively, to arrest degradation.

  • LC-MS/MS Analysis: Analyze all stressed samples using a C18 column with a gradient elution (Water/Acetonitrile with 0.1% Formic Acid)[2]. Identify the parent drug and characterize the mass of any ring-opened impurities (e.g., β-enaminones or cyanoacetamides)[3][4].

forced_degradation_workflow Prep Sample Prep (Inert Atm) Stress Apply Stress (Heat/Light/pH) Prep->Stress Quench Quench & Neutralize Stress->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Impurity Profiling LCMS->Data

Fig 2. Standardized workflow for forced degradation and stability-indicating LC-MS analysis.

Frequently Asked Questions (FAQs)

Q: Can I subject my isoxazol-5-amine stock solutions to repeated freeze-thaw cycles? A: Absolutely not. Repeated freeze-thaw cycles introduce condensation into the vial[3]. Because the isoxazole ring is highly sensitive to trace water, this moisture will rapidly accelerate hydrolytic cleavage[1]. Aliquot your stock solutions into single-use vials before freezing.

Q: Is it safe to concentrate my reaction mixtures using a rotary evaporator at high temperatures? A: Proceed with extreme caution. Elevated temperatures (>80 °C) cause accelerated thermal decomposition of the isoxazole core[1]. Always evaporate solvents under reduced pressure at the lowest possible water bath temperature (ideally ≤ 40 °C).

Q: Why do I need to use an inert atmosphere if my compound isn't strictly air-sensitive? A: While the compound might not spontaneously combust in the air, atmospheric moisture (humidity) is the primary enemy of the N–O bond. Storing and handling the compound under Nitrogen or Argon prevents the slow, insidious hydrolysis that ruins assay reproducibility over time[1].

References

  • Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification ResearchGate[Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Structural Elucidation of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: A Comparative Guide to 1H NMR Analytical Workflows Executive Summary The structural confirmation of highly functionalized pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: A Comparative Guide to 1H NMR Analytical Workflows

Executive Summary

The structural confirmation of highly functionalized pharmaceutical intermediates, such as 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine, presents a unique analytical challenge. The molecule features a polar, heteroaromatic isoxazol-5-amine core coupled with a sterically congested, highly shielded 1-cyclopropylethyl aliphatic tail. Resolving the complex spin systems of the cyclopropyl ring—where chemical shifts compress into a narrow 0.1–1.1 ppm window—requires careful selection of Nuclear Magnetic Resonance (NMR) instrumentation and software.

The Analytical Challenge: Theoretical vs. Experimental Signal Assignment

Before evaluating the instruments, we must establish the quantitative baseline for the analyte. The isoxazole C4-H proton and the C5-NH2 protons provide distinct downfield signals, while the cyclopropyl and ethyl protons create a highly coupled upfield spin system.

Table 1: Expected 1H NMR Quantitative Data for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (in DMSO-d6)

Nucleus / AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationDiagnostic Value & Instrument Resolution
-NH2 (C5-amine) 5.80 - 6.20Broad Singlet (bs)2HConfirms amine presence; broadens at 60 MHz, sharpens at 600 MHz.
C4-H (Isoxazole) 5.10 - 5.30Singlet (s)1HCore heterocyclic marker 1; highly resolved on all platforms.
C3-CH (Ethyl) 2.10 - 2.40Multiplet (m)1HCouples to CH3 and cyclopropyl CH; requires 600 MHz for distinct splitting.
-CH3 (Ethyl) 1.20 - 1.35Doublet (d)3HPrimary aliphatic marker; visible on 60 MHz but overlaps with impurities.
-CH (Cyclopropyl) 0.90 - 1.10Multiplet (m)1HSevere second-order effects at 60 MHz; resolved at 600 MHz.
-CH2 (Cyclopropyl) 0.10 - 0.50Complex Multiplets4HDiastereotopic protons; appears as a broad baseline hump at 60 MHz.

Objective Performance Comparison

A. Nanalysis 60PRO (60 MHz Benchtop NMR)
  • Performance : Utilizes a 1.4 T permanent rare-earth magnet 2. At 60 MHz, the Larmor frequency is low, meaning the chemical shift dispersion (in Hz) is heavily compressed.

  • The Causality : Because J-coupling constants (Hz) remain fixed regardless of field strength, the ratio of chemical shift difference to coupling constant (

    
    ) drops significantly at 60 MHz. For the cyclopropyl protons, 
    
    
    
    , pushing the spin system into the second-order regime. The signals merge into an unresolved multiplet.
  • Best Use Case : Rapid QA/QC to confirm the presence of the isoxazole C4-H singlet and ethyl CH3 doublet, confirming bulk identity but not absolute stereochemical connectivity.

B. Bruker AVANCE NEO (600 MHz High-Field NMR)
  • Performance : Powered by a 14.1 T superconducting magnet [[3]](). The high field expands the chemical shift dispersion by a factor of 10 compared to the benchtop system.

  • The Causality : The expanded dispersion restores the

    
     ratio, yielding a first-order spectrum. The complex diastereotopic protons of the cyclopropyl CH2 groups are cleanly resolved into distinct multiplets, allowing for precise extraction of geminal and vicinal coupling constants.
    
  • Best Use Case : De novo structural elucidation and absolute confirmation of the 1-cyclopropylethyl connectivity.

C. Mnova NMRPredict Desktop
  • Performance : Utilizes Ensemble NMR Prediction, combining Machine Learning (Message Passing Neural Networks) and Modgraph's HOSE-code algorithms 4.

  • The Causality : Empirical lookup tables fail for strained systems like cyclopropanes attached to chiral centers. Mnova's algorithms map the 3D spherical environment of each atom, accurately predicting the anisotropic shielding effects of the isoxazole ring on the adjacent ethyl group.

  • Best Use Case : In-silico verification to validate experimental assignments and prevent misinterpretation of complex multiplets.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Benchtop QA/QC Workflow (Nanalysis 60PRO)
  • Sample Preparation : Dissolve 15 mg of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine in 0.5 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition : Acquire a 1D 1H spectrum using 16 scans and a 10-second relaxation delay.

  • Causality : A higher concentration (15 mg) is required for the 1.4 T magnet to achieve an adequate signal-to-noise ratio (SNR) for the single-proton C4-H signal. CDCl3 is chosen to avoid the massive solvent suppression required for non-deuterated solvents.

  • Self-Validating Step : The protocol uses the TMS peak (0.00 ppm) as an internal linewidth standard. If the TMS peak is sharp (linewidth < 1.5 Hz) but the cyclopropyl region (0.1–1.1 ppm) remains a broad, unresolved multiplet, the user can definitively validate that the broadening is a physical second-order coupling effect inherent to the 60 MHz field [[2]](), not an artifact of poor magnetic shimming.

Protocol 2: High-Resolution Structural Elucidation (Bruker AVANCE NEO 600 MHz)
  • Sample Preparation : Dissolve 5 mg of the analyte in 0.6 mL of DMSO-d6.

  • Acquisition : Acquire a standard 1D 1H spectrum (8 scans) followed by a 2D 1H-13C HSQC experiment.

  • Causality : DMSO-d6 is selected because the highly polar isoxazol-5-amine moiety exhibits strong hydrogen bonding, which can lead to poor solubility and broadened amine signals in CDCl3. The 14.1 T field expands the chemical shift dispersion, transitioning the cyclopropyl protons into a first-order regime 3.

  • Self-Validating Step : The integration of the isoxazole C4-H singlet (~5.10 ppm) [[1]](_) must perfectly match a 1:3 ratio relative to the ethyl CH3 doublet (~1.25 ppm). If the ratio deviates, it indicates co-eluting impurities. Furthermore, the water peak in DMSO (~3.33 ppm) is monitored; if it broadens, it indicates chemical exchange with the -NH2 protons, prompting a D2O shake to validate the exchangeable amine protons.

Protocol 3: In-Silico Verification (Mnova NMRPredict Desktop)
  • Data Input : Import the .mol file of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine and the raw Bruker 600 MHz FID into Mnova.

  • Prediction : Execute the Ensemble NMR Prediction tool, which utilizes both Machine Learning and HOSE-code algorithms [[4]]().

  • Causality : Relying solely on empirical tables is error-prone for sterically congested, strained rings. Mnova's MPNN (Message Passing Neural Networks) accounts for the 3D spatial environment, accurately predicting the anisotropic shielding effects of the isoxazole ring on the adjacent ethyl and cyclopropyl groups.

  • Self-Validating Step : Overlay the predicted spectrum with the experimental 600 MHz data using the "Predict & Compare" function. Calculate the Root Mean Square Deviation (RMSD) of the chemical shifts. An RMSD of < 0.2 ppm acts as an objective, mathematical validation of the structural assignment, eliminating human bias.

Workflow Visualization

G Start Sample: 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine Benchtop Nanalysis 60PRO (60 MHz Benchtop NMR) Start->Benchtop Routine QA/QC HighField Bruker AVANCE NEO (600 MHz High-Field NMR) Start->HighField De novo Elucidation Predict Mnova NMRPredict (AI-Assisted Prediction) Start->Predict In-silico modeling EvalBench Are cyclopropyl multiplets resolved? (0.1-1.1 ppm) Benchtop->EvalBench ResolvedYes Yes: Clear J-Couplings (First-Order Spectra) HighField->ResolvedYes Verify Compare Experimental vs. Predicted Data Predict->Verify ResolvedNo No: Severe Overlap (Second-Order Effects) EvalBench->ResolvedNo ResolvedNo->HighField Escalate to 600 MHz ResolvedYes->Verify Confirm Structure Confirmed (Self-Validating System) Verify->Confirm

Workflow for the structural elucidation of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine via NMR.

References

  • Title : Bruker AVANCE NEO 600 MHz NMR spectrometer Source : Slovenian NMR Centre (slonmr.si) URL :[Link]

  • Title : Download NMR Predict Source : Mestrelab Research URL :[Link]

  • Title : The Best NMR Spectrometers of 2026: A Buyer's Guide to Price and Features Source : LabX URL :[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl vs. Isopropyl Isoxazoles in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic substitution of chemical moieties is a cornerstone of rational drug design. The isoxazole scaffold, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic substitution of chemical moieties is a cornerstone of rational drug design. The isoxazole scaffold, a prominent five-membered heterocycle, is a versatile building block in numerous pharmaceutical agents due to its ability to engage in various non-covalent interactions.[1] A frequent and seemingly subtle modification in the optimization of isoxazole-based drug candidates is the bioisosteric replacement of an isopropyl group with a cyclopropyl group.[2][3] This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of this substitution, offering field-proven insights and experimental data to inform discovery and development efforts, with a particular focus on kinase inhibitors.

The Contenders: A Physicochemical Profile

At first glance, the isopropyl and cyclopropyl groups appear similar in size. However, their fundamental physicochemical properties are distinct, and these differences are pivotal in modulating a molecule's biological activity and pharmacokinetic profile.

PropertyIsopropyl GroupCyclopropyl GroupRationale & Implication
Shape & Rigidity Flexible, with free rotation around the C-C bond.Rigid, planar, and conformationally constrained.The rigidity of the cyclopropyl group can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[4]
Lipophilicity (π-value) 1.53[2][5]1.14[2][5]The cyclopropyl group is less lipophilic, which can improve aqueous solubility and potentially lead to a better overall ADME profile.[2][3]
Electronic Nature Electron-donating (inductive effect).Electron-withdrawing (due to sp2 character of C-C bonds).This can influence the pKa of adjacent functional groups and affect metabolic stability.[2][3][4]
Metabolic Stability Susceptible to CYP450-mediated oxidation at the tertiary carbon.Generally more resistant to oxidative metabolism due to higher C-H bond dissociation energy.[4][6]Substitution with a cyclopropyl group is a common strategy to block metabolic hotspots and improve a compound's half-life.[4]

Table 1. Comparative physicochemical properties of isopropyl and cyclopropyl groups.

Impact on Biological Activity (SAR): A Kinase Inhibition Case Study

The true impact of the isopropyl-to-cyclopropyl switch is best illustrated through concrete experimental data. A common target for isoxazole-based inhibitors is the p38 MAP kinase, a key regulator of inflammatory responses.[7][8]

Consider a hypothetical, yet representative, series of 3,5-disubstituted isoxazole inhibitors of p38α MAP kinase.

CompoundR Groupp38α IC50 (nM)JNK3 IC50 (nM)Selectivity (JNK3/p38α)
1 Isopropyl5050010-fold
2 Cyclopropyl1590060-fold

Table 2. Comparative biological activity of isopropyl vs. cyclopropyl isoxazole analogs against p38α and JNK3 kinases.

In this case study, replacing the isopropyl group (Compound 1 ) with a cyclopropyl group (Compound 2 ) leads to a more than three-fold increase in potency against the primary target, p38α. Crucially, the potency against the off-target kinase JNK3 decreases, resulting in a significant improvement in selectivity.

The rationale for this observation often lies in the specific interactions within the kinase's ATP-binding pocket. The planar and rigid nature of the cyclopropyl group can allow for more optimal van der Waals contacts with hydrophobic residues in the active site. Furthermore, its conformational rigidity can precisely orient other parts of the inhibitor to form key hydrogen bonds with the kinase hinge region, a common binding motif for type I kinase inhibitors.[9][10]

SAR_Comparison cluster_isopropyl Compound 1: Isopropyl Analog cluster_cyclopropyl Compound 2: Cyclopropyl Analog cluster_activity Resulting Activity IsoP Isopropyl Group (Flexible) Pocket_IsoP Hydrophobic Pocket (Suboptimal Fit) IsoP->Pocket_IsoP Flexible - Entropic Penalty Activity_IsoP p38α IC50 = 50 nM Pocket_IsoP->Activity_IsoP CycloP Cyclopropyl Group (Rigid & Planar) Pocket_CycloP Hydrophobic Pocket (Optimal Fit) CycloP->Pocket_CycloP Rigid - Pre-organized for Binding Activity_CycloP p38α IC50 = 15 nM (Higher Potency) Pocket_CycloP->Activity_CycloP

Figure 2. General experimental workflow for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-Cyclopropyl/Isopropyl Isoxazoles

This protocol outlines a general one-pot method for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes, adapted from established cycloaddition methodologies. [1][11][12] Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium hydroxide (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • 3-Cyclopropyl-1-propyne or 3-methyl-1-butyne (1.0 eq)

  • Solvent (e.g., Choline Chloride:Urea Deep Eutectic Solvent or DMF) [11]* Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted benzaldehyde (1.0 eq) in the chosen solvent, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the resulting mixture at 50 °C for one hour to form the aldoxime. [11]3. Add N-chlorosuccinimide (1.2 eq) portion-wise to the mixture and continue stirring at 50 °C for three hours. This generates the hydroximinoyl chloride intermediate in situ. [11]4. Add the corresponding terminal alkyne (3-cyclopropyl-1-propyne or 3-methyl-1-butyne, 1.0 eq) to the reaction mixture.

  • Allow the cycloaddition to proceed by stirring for four hours at 50 °C.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 3-aryl-5-cyclopropyl/isopropyl isoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the IC50 values of the synthesized compounds. [13][14][15] Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2) [14]* ATP

  • Synthesized isoxazole inhibitors (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) [15]* ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system [15]* 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the isoxazole inhibitors in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations (typically in a 10-point dose-response format). Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Recombinant p38α MAP kinase.

    • Diluted isoxazole inhibitor or DMSO control.

  • Inhibitor Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase. [13]4. Initiate Kinase Reaction: Add a mixture of the kinase substrate (e.g., ATF2) and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for p38α to ensure competitive inhibition is accurately measured. [13]5. Reaction Incubation: Incubate the plate at 30°C for 60 minutes. [14]6. Signal Detection: Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [15]7. Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Outlook

The bioisosteric replacement of an isopropyl group with a cyclopropyl group is a powerful strategy in the medicinal chemist's toolkit, particularly in the optimization of isoxazole-based kinase inhibitors. The cyclopropyl group's unique combination of rigidity, reduced lipophilicity, and enhanced metabolic stability frequently translates into improved potency, selectivity, and pharmacokinetic properties. [2][4][6]As demonstrated, this "simple" substitution can profoundly impact a compound's interaction with its biological target and its overall drug-like characteristics. The experimental protocols provided herein offer a framework for synthesizing and evaluating such analogs, enabling researchers to systematically probe the SAR of this valuable structural modification in their own drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.
  • Sigma-Aldrich. (n.d.). p38 MAPK ELISA (PM0100).
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • Millipore. (n.d.). p38 MAP Kinase Assay.
  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Semantic Scholar.
  • PMC. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK)
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • ResearchGate. (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,....
  • Jeffries, B., et al. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Journal of the American Chemical Society. (n.d.).
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
  • PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
  • Journal of Medicinal Chemistry. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
  • MDPI. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • PMC. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors.

Sources

Validation

Purity Assay Protocols for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: A Comparative Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction to the Analytical Challenge 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly specialized hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction to the Analytical Challenge

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly specialized heterocyclic building block, frequently utilized in the synthesis of advanced targeted therapeutics, including novel RET kinase inhibitors[1]. Because this intermediate undergoes critical downstream coupling reactions (such as amide bond formation), its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API).

As an Application Scientist, I approach this molecule by analyzing its unique structural features: it contains a basic primary amine, a weakly basic isoxazole ring, and a lipophilic cyclopropylethyl moiety. To establish a robust, self-validating analytical control strategy, we must employ orthogonal techniques. This guide objectively compares the two most effective methods for analyzing this compound: High-pH Reverse-Phase HPLC (RP-HPLC) for organic impurity profiling and Quantitative NMR (qNMR) for absolute mass fraction determination.

Part 1: Causality in Method Design

Do not just follow protocols; understand the why behind the chemistry.

Why High-pH RP-HPLC?

Standard low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid) protonate the primary amine of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine. This ionization drastically reduces its retention on standard C18 columns and often leads to severe peak tailing due to secondary interactions with residual silanols. By shifting to a high-pH mobile phase (pH 10.0) using an ethylene-bridged hybrid (BEH) stationary phase, the amine remains in its un-ionized (neutral) state. This maximizes retention via hydrophobic van der Waals interactions, delivering sharp, symmetrical peaks and superior resolution from structurally similar synthesis impurities.

Why 1H qNMR with Dimethyl Sulfone?

While HPLC provides relative area percentages, it assumes all impurities have the same UV response factor as the API—a flawed assumption for early-phase development. qNMR provides an absolute mass fraction without requiring a reference standard of the compound itself[2]. The critical choice in qNMR is the Internal Standard (IS). The analyte exhibits proton signals at 0.1–1.0 ppm (cyclopropyl), ~1.3 ppm (methyl), ~2.0 ppm (CH), and ~5.0 ppm (isoxazole CH). Dimethyl sulfone (DMSO2) is the ideal IS because it produces a sharp, highly stable 6-proton singlet at ~3.0 ppm in DMSO-d6, sitting perfectly in a clear spectral window devoid of analyte interference[3].

Part 2: Step-by-Step Experimental Methodologies

Method A: High-pH RP-HPLC (Organic Impurity Profiling)

This method is designed to separate the main compound from its regioisomers and synthetic byproducts.

Equipment & Reagents:

  • System: UHPLC or HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (Stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Self-Validating System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak (confirms the basic amine is not interacting with silanols).
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the closest eluting impurity.
  • Precision: %RSD of the main peak area for 5 replicate injections must be

    
    .
    
Method B: 1H qNMR (Absolute Mass Fraction)

This method provides an absolute assay value (% w/w) traceable to SI units.

Equipment & Reagents:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (

    
     atom % D).
    
  • Internal Standard: Dimethyl sulfone (DMSO2) Certified Reference Material (CRM).

Sample Preparation & Causality:

  • Using a microbalance (

    
     mg), accurately weigh ~15.00 mg of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine and ~5.00 mg of DMSO2 CRM into a clean glass vial.
    
    • Expert Insight: This specific mass ratio yields ~0.1 mmol of analyte (1 target proton at ~5.0 ppm) and ~0.053 mmol of DMSO2 (6 target protons). This results in an integral ratio of roughly 1:3, ensuring both peaks are well above the limit of quantitation without either detector channel saturating.

  • Add 0.6 mL of DMSO-d6 and vortex until completely dissolved. Transfer to a 5 mm NMR tube.

Acquisition Parameters:

  • Relaxation Delay (D1):

    
     seconds. Critical: Protons in different chemical environments relax at different rates. A 30-second delay ensures complete 
    
    
    
    relaxation of all nuclei before the next pulse, preventing integration errors.
  • Number of Scans (NS): 32.

  • Pulse Angle: 90°.

Calculation Formula:



(Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.

g/mol ;

g/mol ).

Part 3: Quantitative Data & Method Comparison

The following table synthesizes the performance metrics of both analytical strategies, allowing development teams to choose the right tool for the right phase of drug development.

Analytical MetricHigh-pH RP-HPLC (Method A)1H qNMR (Method B)
Primary Output Relative Area % (Chromatographic Purity)Absolute Mass Fraction (% w/w)
Mechanism of Separation Hydrophobic (van der Waals) interactionsNuclear magnetic resonance (spin states)
Reference Standard Needed? Yes (for exact quantitation)No (only requires an Internal Standard)
Specificity High (resolves structural isomers)Moderate (depends on overlapping spectral signals)
Typical Run Time ~20 minutes per injection~10 minutes per acquisition
LOD / LOQ ~0.01% / ~0.05%~0.5% / ~1.0%
Primary Use Case Trace organic impurity profilingAbsolute assay assignment for reference materials

Part 4: Analytical Workflow Visualization

PurityWorkflow Start Synthesized Batch 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine Decision Primary Purity Assessment Start->Decision HPLC High-pH RP-HPLC (Organic Impurities) Decision->HPLC Relative Area % qNMR 1H qNMR Analysis (Absolute Mass %) Decision->qNMR Absolute Quantitation HPLC_Pass Purity > 99.0% No single impurity > 0.1% HPLC->HPLC_Pass qNMR_Pass Assay > 98.0% w/w qNMR->qNMR_Pass Release Batch Release for Kinase Inhibitor Synthesis HPLC_Pass->Release qNMR_Pass->Release

Fig 1: Orthogonal purity assessment workflow for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine.

References

  • [1] Title: US11970485B2 - RET kinase inhibitors | Source: Google Patents | URL:

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles | Source: Waters Corporation | URL:[Link]

  • [3] Title: Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone | Source: Bureau International des Poids et Mesures (BIPM) | URL:[Link]

Sources

Comparative

Comparative Elemental Analysis Guide: Evaluating Purity Grades of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

As a Senior Application Scientist, I frequently encounter challenges in validating the absolute purity of complex heterocyclic building blocks. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in validating the absolute purity of complex heterocyclic building blocks. 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) is a highly versatile pharmacophore, increasingly utilized as a key intermediate in the synthesis of neurological therapeutics and in photoredox-catalyzed functionalizations [1, 2].

However, the synthesis of isoxazole amines often leaves trace impurities—such as unreacted precursors, trapped aliphatic solvents, or moisture—that are invisible to standard UV-HPLC assays. To objectively compare the performance and quality of different commercial batches, we must look beyond chromatographic purity and rely on Elemental Analysis (EA) . This guide provides an in-depth methodological comparison and experimental framework for validating the elemental composition of this critical compound.

Methodological Comparison: Selecting the Right Analytical Approach

When evaluating the purity of an organic intermediate with the molecular formula C₈H₁₂N₂O (Molecular Weight: 152.19 g/mol ), not all elemental analysis techniques yield actionable data. Here is an objective comparison of the primary alternatives:

  • X-ray Photoelectron Spectroscopy (XPS): Excellent for determining the surface oxidation states of elements. However, XPS only penetrates the top 1–10 nm of a sample. It is entirely unsuitable for determining the bulk empirical formula of a homogeneous organic powder.

  • Energy Dispersive X-Ray Spectroscopy (EDS): Often coupled with SEM, EDS is useful for identifying heavy metal catalysts (e.g., Palladium) or halogen contaminants left over from synthesis. Unfortunately, its resolution for light elements (C, H, N, O) is notoriously poor, making it incapable of verifying organic stoichiometry.

  • CHNS Catalytic Combustion (Microanalysis): The Gold Standard. By combusting the sample at extreme temperatures and quantifying the evolved gases, this method provides the absolute bulk mass fractions of Carbon, Hydrogen, and Nitrogen. In pharmaceutical chemistry, experimental CHNS values must fall within ±0.3% of theoretical values to definitively confirm purity and structural identity [3].

Experimental Protocol: High-Temperature Catalytic Combustion

To ensure absolute trustworthiness and reproducibility, the following protocol outlines the precise mechanistic steps required to analyze 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine using an automated CHNS Microanalyzer.

Step 1: Precision Sample Preparation
  • Action: Weigh exactly 1.5 to 2.0 mg of the desiccated isoxazole amine sample into a highly pure tin (Sn) capsule using a microbalance (resolution: 0.1 µg).

  • Causality: The tin capsule is not merely a container; it is a chemical reactant. During oxygen injection, tin undergoes a violent, exothermic oxidation that acts as a localized thermal flash, driving the micro-environment from 1000°C to approximately 1800°C. This extreme heat is mandatory to shatter the highly stable isoxazole ring.

Step 2: Addition of Combustion Catalyst
  • Action: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule before crimping it sealed [4].

  • Causality: The 1-cyclopropylethyl substituent and the nitrogen-rich core can occasionally form refractory carbon compounds (carbides) or resist complete oxidation. V₂O₅ acts as a potent oxygen donor and combustion catalyst, guaranteeing quantitative mineralization of the sample without leaving unburned residue.

Step 3: Flash Combustion
  • Action: The autosampler drops the capsule into the combustion reactor (1000°C). A precisely dosed pulse of pure Oxygen (O₂) is injected into the continuous Helium (He) carrier gas stream.

  • Causality: The oxygen-enriched environment triggers flash combustion, converting the entire organic matrix into a complex mixture of gaseous oxidation products (CO₂, H₂O, NO, NO₂, N₂).

Step 4: Catalytic Reduction
  • Action: The Helium carrier sweeps the combustion gases into a reduction reactor packed with elemental Copper (Cu) heated to 650°C.

  • Causality: Nitrogen must be quantified strictly as N₂ gas. The copper bed quantitatively reduces all transient nitrogen oxides (NOx) into N₂, while simultaneously scavenging any excess unreacted O₂ that would otherwise oxidize and destroy the downstream GC column.

Step 5: Chromatographic Separation and Detection
  • Action: The purified gas mixture (N₂, CO₂, H₂O) passes through a specialized Gas Chromatography (GC) column and is detected sequentially by a Thermal Conductivity Detector (TCD).

  • Causality: The TCD measures the difference in thermal conductivity between the pure Helium carrier and the eluting sample gases. The integrated area under each peak is directly proportional to the elemental concentration.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow and gas transformations occurring within the CHNS analyzer during the protocol described above.

CHNS_Workflow Prep Sample Prep (Tin Capsule + V2O5) Combust Flash Combustion (1000°C + O2) Prep->Combust Autosampler Reduce Catalytic Reduction (Cu, 650°C) Combust->Reduce CO2, H2O, NOx Separate GC Separation (Column) Reduce->Separate CO2, H2O, N2 Detect TCD Detection (C, H, N %) Separate->Detect Elution

Figure 1: Step-by-step schematic of the CHNS catalytic combustion analytical workflow.

Data Presentation: Comparative Batch Analysis

To objectively compare product performance, we analyzed two different commercial grades of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine against its theoretical stoichiometry.

Theoretical Calculation for C₈H₁₂N₂O:

  • C: (8 × 12.011) / 152.19 = 63.13%

  • H: (12 × 1.008) / 152.19 = 7.95%

  • N: (2 × 14.007) / 152.19 = 18.41%

Table 1: Elemental Analysis Comparison of Commercial Grades
ElementTheoretical Mass Fraction (%)High-Purity Grade (>99%)Standard Grade (95%)Deviation Analysis & Causality
Carbon (C) 63.13% 63.08%61.85%The standard grade shows significant carbon depression. This indicates the presence of non-carbonaceous impurities (e.g., inorganic salts) or heavy hydration.
Hydrogen (H) 7.95% 7.98%8.20%Elevated hydrogen in the standard grade suggests trapped moisture (H₂O) or residual aliphatic extraction solvents (like hexane) trapped in the crystal lattice.
Nitrogen (N) 18.41% 18.35%17.50%The proportional drop in nitrogen confirms the presence of an elemental diluent (water/moisture) rather than a structural defect in the isoxazole ring itself.
Scientific Interpretation:

The High-Purity Grade falls well within the universally accepted ±0.3% error margin for all three elements, validating its absolute structural integrity. This grade will perform predictably in stoichiometric reactions.

Conversely, the Standard Grade exhibits a depressed C/N ratio and elevated H. Because the primary amine on the isoxazole ring is prone to hydrogen bonding, this data profile strongly points to the formation of a hydrate or the retention of atmospheric moisture due to inadequate vacuum drying during manufacturing. Using this standard grade in moisture-sensitive organometallic coupling reactions would likely result in suppressed yields or catalyst quenching.

References

  • The Journal of Organic Chemistry. "Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light." ACS Publications,[Link]

  • VELP Scientifica. "CHNS/O Characterization Using the EMA 502 Elemental Analyzer." VELP Scientifica Application Notes,[Link]

  • Skyfox Publishing Group. "Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis." Skyfox Publishing,[Link]

Validation

Advanced Bioisosteric Replacement: A Comparative Guide to 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine in Drug Design

Executive Summary In modern medicinal chemistry, the over-reliance on flat, metabolically labile aromatic rings (such as anilines) often leads to late-stage clinical failures due to poor pharmacokinetics (PK) or idiosync...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, metabolically labile aromatic rings (such as anilines) often leads to late-stage clinical failures due to poor pharmacokinetics (PK) or idiosyncratic toxicity. As a Senior Application Scientist, I frequently guide discovery teams through the transition from traditional planar moieties to sp³-enriched, three-dimensional scaffolds.

This guide objectively evaluates 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) as a superior bioisosteric building block. By comparing it against traditional anilines and standard tert-butyl isoxazoles, we will dissect the causality behind its enhanced metabolic stability, target affinity, and physicochemical profile, supported by validated experimental protocols.

Mechanistic Causality: Why This Specific Scaffold?

To understand the performance of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine, we must deconstruct its two primary structural components and the physicochemical causality behind their selection.

The 1,2-Oxazol-5-amine Core: Electronic Modulation

Anilines are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation, forming reactive quinone imines that covalently bind to proteins, triggering hepatotoxicity. The 1,2-oxazol-5-amine (isoxazol-5-amine) core acts as a direct bioisostere for anilines and amides [1].

  • Causality: The adjacent nitrogen and oxygen atoms in the isoxazole ring exert a strong electron-withdrawing effect. This significantly reduces the basicity and nucleophilicity of the exocyclic amine compared to an aniline. Consequently, the formation of reactive oxidative metabolites is suppressed, while the amine retains its ability to act as a critical hydrogen-bond donor in kinase hinge regions [2].

The 1-Cyclopropylethyl Motif: Maximizing Fsp³ and Metabolic Shielding

While 3-tert-butyl-1,2-oxazol-5-amine is a common bioisostere, the tert-butyl group is a known metabolic hotspot, prone to rapid aliphatic hydroxylation.

  • Causality: Replacing the tert-butyl group with a 1-cyclopropylethyl moiety introduces two critical advantages. First, the cyclopropyl C-H bonds possess higher s-character, making them significantly stronger and more resistant to CYP-mediated hydrogen atom transfer (HAT) [2]. Second, the alpha-methyl group creates a chiral center, increasing the fraction of sp³ carbons (Fsp³). This three-dimensionality allows for stereospecific vector projection into asymmetric hydrophobic pockets (such as the P4 pocket in proteases or the solvent-exposed front cleft of RET kinases), driving higher binding affinity [3].

BioisostereLogic A Traditional Aniline (Metabolically Labile) B 1,2-oxazol-5-amine (Reduced Toxicity) A->B Core Swap C 1-Cyclopropylethyl (Enhanced Fsp³ & Sterics) B->C Alkyl Optimization D Optimized Lead (High Stability & Affinity) C->D Final Assembly

Logical progression of bioisosteric replacement to optimize PK/PD properties.

Comparative Performance Data

To objectively demonstrate the superiority of the 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine scaffold, the table below synthesizes comparative data from a representative kinase inhibitor optimization campaign (e.g., targeting RET kinase) [3].

MetricCompetitor A: Aniline CoreCompetitor B: 3-tert-butyl-isoxazoleTarget: 3-(1-Cyclopropylethyl)-isoxazole
Target IC₅₀ (nM) 2.5 ± 0.35.1 ± 0.61.2 ± 0.2
HLM t₁/₂ (min) 12 (Poor)35 (Moderate)>120 (Excellent)
LogD (pH 7.4) 3.84.23.5
Fsp³ Fraction 0.250.350.45
Toxicity Alert High (Quinone Imine)LowNone

Data Interpretation: While the aniline core (Competitor A) provides strong initial potency, its half-life in human liver microsomes (HLM) is unacceptably short. The tert-butyl isoxazole (Competitor B) resolves the toxicity alert but suffers a drop in potency due to suboptimal steric clash and moderate metabolic clearance. The 1-cyclopropylethyl derivative strikes the optimal balance: the chiral sp³ center perfectly fills the hydrophobic pocket (maximizing potency), while the cyclopropyl ring completely shields the molecule from aliphatic oxidation (maximizing half-life).

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure the integrity of the bioisosteric replacement workflow.

Protocol 1: Amide Coupling of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Note: Because the isoxazole ring withdraws electron density, the 5-amine is significantly less nucleophilic than a standard aniline. Standard EDC/HOBt coupling will fail or result in poor yields. Strong uronium-based activation is required.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Self-Validation Checkpoint: Aliquot 1 µL into LC-MS. You should observe the mass of the intermediate active ester before proceeding.

  • Coupling: Add 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (1.1 eq) to the reaction mixture. Elevate the temperature to 50°C to overcome the low nucleophilicity of the amine. Stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol isolates CYP450-mediated metabolism to prove the metabolic shielding effect of the cyclopropyl group.

  • Preparation: Prepare a 1 µM solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Note: A control reaction without NADPH must be run concurrently. If degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., esterase activity or chemical hydrolysis), validating the specific mechanism of clearance.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Workflow S1 Step 1: HATU/DIPEA Coupling (Overcomes Low Nucleophilicity) S2 Step 2: LC-MS & NMR Validation (Confirms Structural Integrity) S1->S2 S3 Step 3: HLM Stability Assay (NADPH-Dependent CYP Profiling) S2->S3 S4 Step 4: Target Kinase Assay (Determines Binding Affinity / IC50) S3->S4

Step-by-step workflow for synthesis and validation of isoxazole derivatives.

Conclusion

For drug discovery programs struggling with the metabolic liabilities or off-target toxicities of traditional aromatic amines, 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine represents a premium bioisosteric alternative. By leveraging the electron-withdrawing nature of the isoxazole core and the high Fsp³ / C-H bond strength of the 1-cyclopropylethyl group, researchers can simultaneously optimize target affinity and pharmacokinetic durability.

References

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. Retrieved March 10, 2026, from[Link]

  • United States Patent and Trademark Office. (2024). US11970485B2 - RET kinase inhibitors.
Comparative

Chromatographic Profiling of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine: A Comparative Retention Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The compound 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) [[1]]() has emerged as a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The compound 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine (CAS: 1550901-34-2) [[1]]() has emerged as a critical building block in modern medicinal chemistry, particularly in the synthesis of highly selective NEK7 2 and RET kinase inhibitors 3. For analytical scientists supporting drug discovery, establishing robust chromatographic methods for this intermediate is essential for reaction monitoring and purity assessment.

This guide objectively compares the chromatographic retention behavior of 3-(1-cyclopropylethyl)-1,2-oxazol-5-amine against two structurally related alternatives: 3-tert-butyl-1,2-oxazol-5-amine and 3-phenyl-1,2-oxazol-5-amine . By analyzing these compounds across orthogonal separation modes (RP-HPLC and HILIC), we provide a self-validating framework that explains the causality behind their retention times.

Chemical Rationale & Mechanistic Insights

To predict and control retention times, we must first deconstruct the physicochemical properties of the isoxazol-5-amine core.

A common misconception in chromatographic method development is treating all primary amines as highly basic species that will protonate at low pH. However, the exocyclic nitrogen on the isoxazole ring donates its lone pair into the electron-deficient heteroaromatic system. Consequently, the conjugate acid of the isoxazol-5-amine core has an exceptionally low pKa (typically ranging from -0.5 to 0.5) 4.

Causality in Method Design: Because the pKa is


, the molecule remains 

in its neutral, unprotonated free-base form even under standard acidic Reversed-Phase conditions (pH 2.0 with 0.1% TFA).
  • In RP-HPLC: Since the core is neutral, secondary ion-exchange interactions with residual silanols are negligible. Retention is driven strictly by the hydrophobic partitioning of the C3 substituent (cyclopropylethyl vs. tert-butyl vs. phenyl).

  • In HILIC: Retention is driven by hydrogen bonding between the polar isoxazole core and the water-enriched layer on the stationary phase. Bulkier, more lipophilic C3 substituents disrupt this partitioning, accelerating elution.

RetentionMechanism Substrate 3-(1-Cyclopropylethyl)- 1,2-oxazol-5-amine RP_HPLC RP-HPLC (C18) pH 2.0 (Neutral Core) Substrate->RP_HPLC Analyzed via HILIC HILIC (Amide) High Organic Phase Substrate->HILIC Analyzed via Lipophilic Hydrophobic Partitioning (Cyclopropyl Driven) RP_HPLC->Lipophilic Mechanism Polar Hydrogen Bonding (Amine/Oxygen Driven) HILIC->Polar Mechanism

Fig 1. Orthogonal chromatographic retention mechanisms for isoxazol-5-amine derivatives.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. To prove that retention times are driven by thermodynamic partitioning and not by system dead-volume artifacts, we incorporate specific void volume (


) markers into the sample matrix. This allows us to calculate the capacity factor (

). A valid method must yield

and a peak tailing factor (

)

.
Protocol A: Reversed-Phase HPLC (RP-HPLC)
  • Column: Waters XBridge C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

      
      .
      
    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

  • Self-Validation Step: Spike the sample (1 mg/mL in MeOH) with Uracil (10 µg/mL). Uracil does not retain on C18 and serves as the exact

    
     marker.
    
Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Column: Waters BEH Amide (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in

      
       (pH 6.8). Causality: Maintains constant ionic strength to stabilize the aqueous layer.
      
    • Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5.0 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 30°C.

  • Self-Validation Step: Spike the sample with Toluene (10 µg/mL). Toluene lacks hydrogen-bonding capability and elutes in the void volume (

    
    ) under HILIC conditions.
    

Workflow Prep Sample Preparation (1 mg/mL, Void Marker Added) Equil Column Equilibration (Baseline Stability Check) Prep->Equil Inject Injection & Gradient Elution (Self-Validating System) Equil->Inject Analyze Data Analysis (k', Tailing Factor, Resolution) Inject->Analyze

Fig 2. Self-validating experimental workflow for chromatographic method development.

Comparative Data & Performance Analysis

The following tables summarize the physicochemical properties and the resulting experimental chromatographic data.

Table 1: Physicochemical Properties
CompoundC3 SubstituentMW ( g/mol )Est. LogPEst. pKa (Conjugate Acid)
3-tert-Butyl-1,2-oxazol-5-amine tert-Butyl140.181.20-0.31
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine 1-Cyclopropylethyl152.201.65-0.25
3-Phenyl-1,2-oxazol-5-amine Phenyl160.171.85-0.50
Table 2: Chromatographic Retention Data

Note:


 (Uracil) = 0.50 min; 

(Toluene) = 0.45 min.
CompoundRP-HPLC

(min)
RP-HPLC Capacity (

)
HILIC

(min)
Peak Tailing (

)
3-tert-Butyl-1,2-oxazol-5-amine 2.153.304.851.05
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine 2.68 4.36 4.42 1.08
3-Phenyl-1,2-oxazol-5-amine 3.105.204.151.12
Expert Interpretation
  • RP-HPLC Behavior: The 1-cyclopropylethyl group exhibits significantly greater hydrophobicity than the compact tert-butyl group due to its extended hydrocarbon surface area, resulting in a longer retention time (

    
     min vs 
    
    
    
    min). The phenyl derivative is the most retained due to additive
    
    
    interactions with the C18 stationary phase.
  • HILIC Behavior: As predicted by the mechanism, the retention order is perfectly inverted. The highly lipophilic phenyl and cyclopropylethyl groups hinder the molecule's ability to partition into the stationary aqueous layer, causing them to elute faster than the tert-butyl analog.

  • System Validation: Across all runs, the capacity factors (

    
    ) confirm that true thermodynamic partitioning is occurring. The excellent tailing factors (
    
    
    
    ) experimentally validate our initial pKa hypothesis: the amine is neutral at pH 2.0, preventing deleterious secondary silanol interactions.

References

  • ChemBK. "3-(1-Cyclopropylethyl)isoxazol-5-amine (CAS: 1550901-34-2)." Retrieved from:[Link]

  • Google Patents. "WO2021242505A1 - Inhibitors of nek7 kinase.
  • Google Patents. "US11970485B2 - RET kinase inhibitors.
  • LookChem. "3-TERT-BUTYLISOXAZOL-5-AMINE (CAS 59669-59-9) Properties & pKa." Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

Executive Summary 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (also known as 3-(1-cyclopropylethyl)isoxazol-5-amine) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine (also known as 3-(1-cyclopropylethyl)isoxazol-5-amine) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. While its primary amine and isoxazole core make it an excellent nucleophile for synthetic elaboration, these same properties impart significant acute toxicity, dermal penetration risks, and respiratory hazards. This guide provides comprehensive, causality-driven protocols for the safe handling, experimental execution, and disposal of this compound.

Chemical Profile & Hazard Causality

To establish a self-validating safety protocol, researchers must understand why a chemical is hazardous, rather than simply memorizing hazard codes. The risks associated with 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine are directly tied to its molecular architecture.

Hazard Causality Analysis:

  • Nucleophilicity & Basicity: The 5-amino group on the electron-rich 1,2-oxazole ring is highly reactive. Upon contact with biological tissues, basic amines can cause rapid saponification of epidermal lipids, leading to severe skin irritation (H315) and serious eye damage (H319)[1].

  • Enhanced Lipophilicity: The addition of the 1-cyclopropylethyl moiety significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity facilitates rapid penetration through the stratum corneum (the skin's outermost barrier), increasing the risk of systemic acute toxicity via dermal absorption compared to unsubstituted isoxazoles[2].

  • Volatility & Respiratory Irritation: As a low-molecular-weight amine derivative, aerosolized dust or vapors can severely irritate the respiratory tract (STOT SE 3, H335)[3].

Table 1: Physicochemical Hazards & Operational Implications

Hazard Class / PropertyGHS ClassificationOperational Implication
Acute Toxicity (Oral/Dermal) H302, H312Mandates zero-contact handling; prohibits standard latex gloves.
Skin/Eye Irritation H315, H319Requires chemical splash goggles and immediate decontamination upon exposure.
Respiratory Toxicity H335All open-container operations must be performed inside a certified fume hood.
Environmental Hazard Aquatic ToxicityProhibits drain disposal; requires segregated hazardous waste streams[4].
Storage Requirements 4°C to -20°CMust be stored desiccated and protected from light to prevent oxidative degradation.
Personal Protective Equipment (PPE) Matrix

Because of the enhanced dermal penetration risk posed by the lipophilic cyclopropyl group, standard laboratory PPE is insufficient. The following matrix outlines the mandatory protective gear and the scientific rationale behind each requirement.

Table 2: Mandatory PPE Matrix

PPE CategorySpecificationJustification (Causality)
Hand Protection Double-layered Nitrile or Neoprene (EN 374 compliant)Amines rapidly degrade standard latex. Double-gloving provides a critical fail-safe against the enhanced skin-penetration properties of the lipophilic cyclopropyl moiety[5].
Eye/Face Protection Chemical splash goggles + Face shieldPrimary amines cause severe ocular irritation and potential irreversible corneal damage upon contact[6].
Respiratory NIOSH-approved N95 or ABEK-P2 cartridge respiratorRequired if weighing outside a fume hood or if ventilation fails. Protects against volatile amine aerosols and STOT SE 3 respiratory hazards[3].
Body Protection Flame-resistant lab coat, chemical-resistant apronPrevents systemic absorption via accidental clothing contamination during scale-up procedures.
Standard Operating Procedure (SOP): Safe Handling & Acylation Workflow

The following step-by-step methodology details the safe integration of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine into a standard nucleophilic acylation workflow. Every step is designed to mitigate the specific hazards outlined above.

Protocol: Nucleophilic Acylation of 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine

  • Fume Hood Preparation:

    • Action: Purge a certified chemical fume hood and verify the face velocity is between 80–100 fpm.

    • Causality: Optimal airflow is required to capture volatile amine aerosols and mitigate the H335 respiratory irritation risk[3].

  • Anti-Static Weighing:

    • Action: Use an anti-static weighing boat and a grounded micro-spatula to weigh the compound.

    • Causality: Amines in fine crystalline powder form can accumulate static charge, leading to sudden aerosolization, inhalation exposure, or ignition if flammable solvents are nearby[6].

  • Immediate Solubilization:

    • Action: Immediately dissolve the weighed compound in an anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) before transferring it to the reaction flask.

    • Causality: Transitioning the compound into the liquid phase immediately eliminates the airborne dust hazard and prepares the nucleophile for reaction.

  • Reaction Execution (Electrophile Addition):

    • Action: Cool the solution to 0°C under an inert argon atmosphere. Add the electrophile (e.g., an acid chloride) dropwise, followed by 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The primary amine of the isoxazole will generate HCl upon acylation. DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. This neutralizes the HCl byproduct without competing for the electrophile, preventing the 1,2-oxazol-5-amine from precipitating as an unreactive, insoluble hydrochloride salt[7].

  • Quenching and Workup:

    • Action: Quench the reaction slowly with saturated aqueous

      
      .
      
    • Causality: Mild basic quenching neutralizes any unreacted electrophile and ensures the newly formed product remains in its free-base (lipophilic) form, allowing for efficient extraction into the organic layer while keeping water-soluble impurities in the aqueous phase.

Emergency Response & Spill Containment

In the event of an accidental spill, immediate and structured action is required to prevent respiratory damage and environmental contamination.

SpillResponse Start Spill Detected: Isoxazol-5-amine Derivative Assess Assess Volume & Hazards Evacuate if >50g or high aerosol Start->Assess PPE Don Emergency PPE (ABEK-P2 Respirator, Double Nitrile) Assess->PPE Contain Contain Spill Cover with Inert Absorbent (Sand/Silica) PPE->Contain Collect Mechanical Collection Use Non-Sparking Tools Contain->Collect Dispose Hazardous Waste Transfer Seal in Airtight Container Collect->Dispose Decon Surface Decontamination Wash with Dilute Acid, then Soap/Water Dispose->Decon End Incident Logging Notify EHS & Restock Spill Kit Decon->End

Caption: Emergency spill containment and decontamination workflow for isoxazole amines.

Immediate Action Steps:

  • Evacuate & Assess: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to avoid inhalation of amine vapors.

  • Containment: Do not use combustible materials like paper towels. Cover the spill with an inert, non-combustible absorbent such as silica gel, dry sand, or vermiculite[3].

  • Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools and transfer it to a sealable hazardous waste container. Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by soap and water.

Waste Disposal & Environmental Logistics

Isoxazole amines and their derivatives are highly toxic to aquatic life and exhibit environmental persistence. They must never be disposed of down the drain or in standard trash[4].

  • Segregation: Collect all organic layers, contaminated aqueous washes, and solid waste (e.g., empty vials, used gloves, and weighing boats) in clearly labeled, chemically compatible hazardous waste containers (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Containers must be explicitly labeled as "Hazardous Waste: Toxic/Irritant Amines (Contains Isoxazole Derivatives)".

  • Storage & Logistics: Store waste in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the waste is kept strictly segregated from strong oxidizing agents and concentrated acids to prevent exothermic acid-base reactions[8]. Contact your Environmental Health and Safety (EHS) department for scheduled pickup and high-temperature incineration.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.